2,2,2-Trifluoroethanesulfonyl chloride
Description
Properties
IUPAC Name |
2,2,2-trifluoroethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCHEKCRJQRVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167809 | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648-99-3 | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1648-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001648993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,2-trifluoroethyl)sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride (CAS: 1648-99-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 2,2,2-trifluoroethanesulfonyl chloride, a key reagent in modern organic and medicinal chemistry.
Core Properties
This compound, commonly known as tresyl chloride, is a highly reactive organosulfur compound valued for its ability to introduce the 2,2,2-trifluoroethanesulfonyl (tresyl) group into molecules.[1] This functionalization is particularly relevant in pharmaceutical and materials science, as the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and biological activity.[2][3] The compound is a colorless to pale yellow liquid that is sensitive to moisture.[4][5]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1648-99-3 | [6] |
| Molecular Formula | C₂H₂ClF₃O₂S | [6] |
| Molecular Weight | 182.55 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 140-141 °C (at atmospheric pressure) | [6] |
| 64-67 °C (at 45 mmHg) | [6] | |
| Density | 1.651 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.388 | [6] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |
| SMILES | C(C(F)(F)F)S(=O)(=O)Cl | [7] |
| InChI Key | CXCHEKCRJQRVNG-UHFFFAOYSA-N | [6] |
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, should be worn at all times.[6] It is highly reactive with water and nucleophiles, releasing hydrogen chloride gas upon contact.[4]
| Hazard Information | Details | References |
| GHS Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [6][7] |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [6] |
| Storage | Store in a cool, dry, well-ventilated place at 2-8°C | [6] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols | [1] |
Synthesis and Reactivity
The primary utility of this compound lies in its strong electrophilic nature, which facilitates the formation of sulfonamides and sulfonate esters.[4]
General Synthesis Pathway
Caption: Generalized workflow for the synthesis of a sulfonyl chloride.
Key Reactions: Sulfonamide and Sulfonate Ester Formation
This compound readily reacts with primary and secondary amines to form stable sulfonamides, and with alcohols to yield sulfonate esters. These reactions typically proceed via a nucleophilic attack on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride, which is scavenged by a base such as pyridine or triethylamine.
Caption: Reaction pathway for sulfonamide or sulfonate ester formation.
Experimental Protocols
Illustrative Synthesis of a Sulfonyl Chloride: p-Toluenesulfonyl Chloride
This procedure details the preparation of p-toluenesulfonyl chloride from toluene and chlorosulfonic acid.
-
Materials:
-
Toluene
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride
-
-
Procedure:
-
In a 5-L flask equipped with a mechanical stirrer, separatory funnel, and an exit tube, place 3.5 kg of chlorosulfonic acid.
-
Cool the flask and slowly add 780 g of toluene with continuous stirring, maintaining the temperature between 20-25°C. The addition typically takes 2-3 hours.
-
After the addition is complete, stir the mixture for an additional hour.
-
Pour the reaction mixture onto 6-7 kg of crushed ice with stirring.
-
Separate the oily layer of p-toluenesulfonyl chloride.
-
Wash the crude product with cold water, followed by a solution of sodium bicarbonate, and then again with cold water.
-
Dissolve the washed product in carbon tetrachloride and dry over anhydrous calcium chloride.
-
Filter the solution and remove the carbon tetrachloride by distillation.
-
Distill the residue under reduced pressure to obtain pure p-toluenesulfonyl chloride.
(Adapted from Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 1, p.145 (1921).)
-
Illustrative Synthesis of a Sulfonamide: N-Benzyl-p-toluenesulfonamide
This procedure describes the reaction of p-toluenesulfonyl chloride with benzylamine.
-
Materials:
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (10%)
-
Sodium hydroxide solution (5%)
-
Ethanol
-
-
Procedure:
-
In a 500-mL flask, dissolve 57 g (0.3 mole) of p-toluenesulfonyl chloride in 150 mL of diethyl ether.
-
To this solution, add a mixture of 32.1 g (0.3 mole) of benzylamine and 23.7 g (0.3 mole) of pyridine, with cooling to maintain a moderate temperature.
-
After the addition, allow the mixture to stand for 30 minutes.
-
Wash the ether solution successively with 100-mL portions of 10% hydrochloric acid until the washings are acidic, then with 5% sodium hydroxide solution, and finally with water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Evaporate the ether to obtain the crude N-benzyl-p-toluenesulfonamide.
-
Recrystallize the crude product from ethanol to yield pure N-benzyl-p-toluenesulfonamide.
(Adapted from Organic Syntheses, Coll. Vol. 2, p.42 (1943); Vol. 15, p.1 (1935).)
-
Applications in Research and Development
The unique properties imparted by the tresyl group make this compound a valuable reagent in several areas:
-
Drug Discovery: The introduction of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[4] Sulfonamides derived from this reagent are key components in a variety of therapeutic agents.[3]
-
Agrochemicals: Derivatives of this compound are utilized in the development of novel herbicides and pesticides.[8]
-
Materials Science: This compound is used to functionalize polymers, enhancing properties such as thermal stability and hydrophobicity.[8]
-
Protecting Group Chemistry: The tresyl group can serve as a protecting group for alcohols and amines in multi-step organic synthesis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. repository.rit.edu [repository.rit.edu]
- 7. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tresyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tresyl chloride, systematically known as 2,2,2-trifluoroethanesulfonyl chloride, is a highly reactive organosulfur compound with the chemical formula CF₃CH₂SO₂Cl.[1][2] Its potent electrophilic nature makes it a valuable reagent in organic synthesis, particularly for the activation of hydroxyl groups, facilitating their conversion into excellent leaving groups for subsequent nucleophilic substitution reactions. This property has led to its widespread use in bioconjugation, polymer modification, and the synthesis of pharmaceutical intermediates.[3] The presence of the trifluoromethyl group significantly influences its reactivity and the properties of its derivatives, enhancing metabolic stability and bioavailability in medicinal chemistry applications.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of tresyl chloride, detailed experimental protocols for its application, and visualizations of key reaction pathways.
Physical and Chemical Properties
Tresyl chloride is a colorless to pale yellow liquid that is highly reactive, especially with water and other nucleophiles. It is a corrosive substance and requires careful handling in a moisture-free environment.[4]
General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Tresyl chloride, this compound | [2][4][5] |
| CAS Number | 1648-99-3 | [2][4][5] |
| Molecular Formula | C₂H₂ClF₃O₂S | [2] |
| Molecular Weight | 182.55 g/mol | [2][4][5] |
| Appearance | Clear colorless to pale yellow liquid | |
| Density | 1.651 g/mL at 25 °C | [4] |
| Boiling Point | 140-141 °C; 64-67 °C at 45 mmHg | [4] |
| Refractive Index | n20/D 1.388 | [4] |
| Flash Point | 162 °F (72 °C) | [4] |
Solubility
Quantitative solubility data for tresyl chloride in a range of organic solvents is not extensively reported in publicly available literature. However, based on its use in synthetic protocols, it is known to be soluble in anhydrous aprotic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran (THF).[1][6] It reacts vigorously with protic solvents like water and alcohols.[6]
Stability and Storage
Tresyl chloride is highly sensitive to moisture and should be handled under anhydrous conditions.[5] It is recommended to store it in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[4]
Chemical Reactivity and Mechanisms
The core utility of tresyl chloride lies in its ability to activate hydroxyl groups. The highly electrophilic sulfur atom is readily attacked by the nucleophilic oxygen of an alcohol, leading to the formation of a tresylate ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
The resulting tresylate group is an excellent leaving group, far superior to the original hydroxyl group. This "activated" alcohol can then readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, most notably primary amines, to form stable secondary amine linkages. This two-step process is fundamental to many bioconjugation and derivatization strategies.
Signaling Pathway Diagram
References
- 1. Buy this compound | 1648-99-3 [smolecule.com]
- 2. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,2,2-トリフルオロエタンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1648-99-3 [amp.chemicalbook.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
2,2,2-Trifluoroethanesulfonyl chloride molecular formula and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoroethanesulfonyl chloride, a pivotal reagent in modern organic and medicinal chemistry. Commonly known as tresyl chloride, its unique trifluoromethyl group imparts significant reactivity and desirable properties to target molecules. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of pharmaceuticals and advanced materials. Detailed experimental protocols and spectroscopic data are provided to support practical application in a research and development setting.
Chemical Identity and Molecular Structure
This compound is an organosulfur compound valued for its highly reactive sulfonyl chloride functional group in conjunction with the electron-withdrawing trifluoroethyl moiety.[1]
-
IUPAC Name: this compound[3]
-
Synonyms: Tresyl chloride, 2,2,2-trifluoroethane-1-sulfonyl chloride[1][3]
The structure of this compound features a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a 2,2,2-trifluoroethyl group. The strong electronegativity of the fluorine atoms significantly influences the electrophilicity of the sulfonyl group.
Molecular Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 182.55 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.651 g/mL at 25 °C | [4] |
| Boiling Point | 140-141 °C | [4] |
| Refractive Index | n20/D 1.388 | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 2,2,2-trifluoroethanol with a chlorinating agent, typically chlorosulfonic acid.[6] This reaction leverages the nucleophilic nature of the alcohol to attack the sulfur center of the chlorinating agent.
General Experimental Protocol: Synthesis from 2,2,2-Trifluoroethanol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add 2,2,2-trifluoroethanol dissolved in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Reactivity and Chemical Applications
This compound is a potent electrophile, making it a versatile reagent in organic synthesis. Its primary reactivity centers around nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a good leaving group.
Sulfonylation Reactions
The most common application of tresyl chloride is in sulfonylation reactions, where it reacts with nucleophiles to introduce the 2,2,2-trifluoroethanesulfonyl (tresyl) group.
-
Formation of Sulfonates: Alcohols react with tresyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form sulfonate esters. These tresylates are excellent leaving groups in subsequent nucleophilic substitution reactions.
-
Formation of Sulfonamides: Primary and secondary amines readily react with tresyl chloride to yield the corresponding sulfonamides, which are important structural motifs in many pharmaceuticals.
Applications in Drug Development and Materials Science
The incorporation of the trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Consequently, tresyl chloride is a valuable building block in medicinal chemistry. In materials science, its derivatives are used to create fluorinated polymers and coatings with enhanced chemical resistance and low surface energy.
Spectroscopic Data
The following provides an overview of the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a single signal for the two protons of the methylene group (CH₂). This signal will be a quartet due to coupling with the three adjacent fluorine atoms. The chemical shift will be significantly downfield due to the strong electron-withdrawing effects of both the sulfonyl chloride and the trifluoromethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit two signals corresponding to the two carbon atoms. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon (CH₂) will also be a quartet due to two-bond coupling to the fluorine atoms and will be shifted downfield by the adjacent sulfonyl chloride group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands typical for a sulfonyl chloride. Key expected peaks include:
-
S=O asymmetric stretching: ~1380 cm⁻¹
-
S=O symmetric stretching: ~1180 cm⁻¹
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak may be observed. Common fragmentation patterns would involve the loss of chlorine (M-35/37) and the cleavage of the C-S bond, leading to fragments corresponding to the trifluoroethyl cation and the sulfonyl chloride radical. The presence of chlorine will be indicated by the characteristic M+2 isotopic pattern.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.[1] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. The compound is highly reactive with water and alcohols, leading to the release of corrosive hydrogen chloride gas.[1] Store in a cool, dry, and well-ventilated area away from incompatible substances.
Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Nucleophilic Substitution Reaction Pathway
This diagram shows the general pathway for the reaction of this compound with a nucleophile.
Caption: Reaction of tresyl chloride with a nucleophile in the presence of a base.
References
- 1. CAS 1648-99-3: this compound [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buy this compound | 1648-99-3 [smolecule.com]
- 7. This compound|High-Purity Reagent [benchchem.com]
A Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Chloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanesulfonyl chloride, systematically known by its IUPAC name This compound , is a highly reactive organosulfur compound.[1] It is more commonly referred to as tresyl chloride .[1][2][3][4] This colorless to pale yellow liquid is a vital reagent in organic synthesis, primarily functioning as a potent sulfonating agent.[3][4]
The compound's significance stems from the unique properties imparted by the trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride.[3] This heightened reactivity makes it an exceptionally effective agent for introducing the 2,2,2-trifluoroethanesulfonyl (tresyl) group into various molecules. Tresylates are excellent leaving groups, often superior to tosylates or mesylates, facilitating a wide range of nucleophilic substitution reactions.
In the context of drug development and medicinal chemistry, tresyl chloride is instrumental. The incorporation of fluorine can improve a drug's metabolic stability and bioavailability.[1][3] It is a crucial intermediate for designing novel active ingredients and constructing complex molecular architectures, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[4]
Physicochemical and Safety Data
Proper handling and storage of tresyl chloride are critical due to its hazardous nature. It is a corrosive and toxic compound that can cause severe skin burns, eye damage, and respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Common Name | Tresyl chloride | [2][3][4] |
| CAS Number | 1648-99-3 | [2][3] |
| Molecular Formula | C₂H₂ClF₃O₂S | [2][3] |
| Molecular Weight | 182.55 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.651 g/mL at 25 °C | [2][5] |
| Boiling Point | 140-141 °C | [2][3][5] |
| 64-67 °C at 45 mmHg | [2][5] | |
| Refractive Index (n20/D) | 1.388 | [2][5] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Synthesis and Reaction Mechanisms
Synthesis
A common and established synthetic route for preparing this compound involves the reaction of 2,2,2-trifluoroethanol with chlorosulfonic acid under controlled conditions.[1]
Figure 1: Synthesis of Tresyl Chloride.
Core Reactivity: Tresylation and Nucleophilic Substitution
Tresyl chloride's primary utility lies in the "tresylation" of nucleophiles, most notably alcohols. The alcohol's hydroxyl group attacks the electrophilic sulfur atom, displacing the chloride and forming a tresylate ester. This tresylate group is an outstanding leaving group due to the strong electron-withdrawing effect of the trifluoromethyl moiety, which stabilizes the resulting anion.
The resulting tresylate is highly activated towards nucleophilic substitution (typically Sₙ2), allowing for the facile introduction of a wide range of functionalities (e.g., azides, amines, cyanides) under mild conditions.
Figure 2: General Reaction Workflow.
Applications in Drug Development and Research
Tresyl chloride is a versatile tool for chemists aiming to optimize synthetic pathways and enhance molecular properties.[3]
-
Activation of Hydroxyl Groups : It is widely used to activate hydroxyl groups on various molecules, including proteins, peptides, and polysaccharides, for subsequent conjugation with primary amines.[6] This is a cornerstone technique for creating bioconjugates, liposomal drug formulations, and nanovaccines.[6][7]
-
Synthesis of Sulfonamides : It serves as a precursor for a diverse range of sulfonamide compounds, a class of drugs with significant therapeutic applications, including antibiotics.[1][3]
-
Fluorine Labeling : The compound is used to introduce fluorine atoms into organic molecules.[1] This is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][3][4]
-
Agrochemicals : Its derivatives are explored in the development of herbicides and pesticides.[1][4]
-
Materials Science : Tresyl chloride is used to functionalize polymers and surfaces, imparting properties like thermal stability, hydrophobicity, or specific binding capabilities for biological applications.[1][4][8]
Experimental Protocol: Tresylation of a Generic Primary Alcohol
This protocol provides a general methodology for the activation of a primary alcohol using tresyl chloride, followed by nucleophilic substitution with sodium azide as an example.
5.1 Materials and Reagents
| Reagent/Material | Specification |
| Primary Alcohol (R-CH₂OH) | Substrate |
| This compound | 1.2 equivalents |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Anhydrous Pyridine or Triethylamine | 1.5 equivalents (Base) |
| Sodium Azide (NaN₃) | 3.0 equivalents (Nucleophile) |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Saturated aq. NH₄Cl | For quenching |
| Saturated aq. NaHCO₃ | For washing |
| Brine | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Inert Gas (Nitrogen or Argon) | For atmosphere |
5.2 Experimental Workflow
Figure 3: Step-by-step experimental workflow.
5.3 Detailed Procedure
-
Tresylation: To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add the base (1.5 eq) and cool the mixture to 0 °C. Add a solution of tresyl chloride (1.2 eq) in anhydrous DCM dropwise. Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous phase with DCM. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude tresylate is often used in the next step without further purification.
-
Substitution: Dissolve the crude tresylate in anhydrous DMF. Add the nucleophile (e.g., sodium azide, 3.0 eq) and stir the mixture at an elevated temperature (e.g., 50-60 °C) until the starting material is consumed, as indicated by TLC.
-
Final Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by flash column chromatography.
References
- 1. Buy this compound | 1648-99-3 [smolecule.com]
- 2. This compound 99 1648-99-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound|High-Purity Reagent [benchchem.com]
- 5. This compound | 1648-99-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Tresyl-Based Conjugation of Protein Antigen to Lipid Nanoparticles Increases Antigen Immunogencity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tresyl chloride | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethanesulfonyl Chloride from Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,2,2-trifluoroethanesulfonyl chloride, a crucial reagent in organic synthesis and drug development, from 2,2,2-trifluoroethanol. This document details the primary synthetic strategies, including a two-step approach involving the conversion of trifluoroethanol to a thiol intermediate followed by oxidative chlorination. While a direct one-step conversion from trifluoroethanol remains less documented in readily available literature, this guide outlines the theoretical considerations and potential methodologies. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to aid researchers in the practical application of these synthetic routes.
Introduction
This compound, often referred to as tresyl chloride, is a valuable reagent in organic chemistry, primarily utilized for the introduction of the 2,2,2-trifluoroethanesulfonyl (tresyl) group.[1] The tresyl group serves as an excellent leaving group in nucleophilic substitution reactions and is employed in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and lipophilicity.[2] This guide focuses on the synthesis of tresyl chloride starting from the readily available and relatively inexpensive 2,2,2-trifluoroethanol.
Synthetic Strategies
The synthesis of this compound from 2,2,2-trifluoroethanol can be approached through two main strategies:
-
Two-Step Synthesis via a Thiol Intermediate: This is a well-established and reliable method that involves the initial conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethanethiol, followed by oxidative chlorination to yield the desired sulfonyl chloride.
-
Direct Conversion (Theoretical): A direct, one-pot conversion of 2,2,2-trifluoroethanol to this compound is theoretically plausible but less documented. This would likely involve the use of a strong chlorosulfonating agent.
This guide will primarily focus on the detailed experimental protocol for the two-step synthesis, as it represents a more practical and validated approach.
Two-Step Synthesis: From Trifluoroethanol to Tresyl Chloride
This synthetic route is divided into two key experimental stages.
Step 1: Synthesis of 2,2,2-Trifluoroethanethiol from 2,2,2-Trifluoroethanol
The conversion of alcohols to thiols can be achieved through various methods. A common approach involves the activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide or thiourea.
3.1.1. Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Tosylate
-
Materials:
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled trifluoroethanol solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl tosylate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tosylate.
-
3.1.2. Experimental Protocol: Synthesis of 2,2,2-Trifluoroethanethiol from 2,2,2-Trifluoroethyl Tosylate
-
Materials:
-
2,2,2-Trifluoroethyl tosylate
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,2,2-trifluoroethyl tosylate (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.
-
Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic.
-
The 2,2,2-trifluoroethanethiol will separate as an oily layer.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (boiling point of 2,2,2-trifluoroethanethiol is approximately 35-37 °C). Caution: 2,2,2-trifluoroethanethiol is volatile and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Step 2: Oxidative Chlorination of 2,2,2-Trifluoroethanethiol
The conversion of thiols to sulfonyl chlorides is typically achieved by oxidation in the presence of a chlorine source.
3.2.1. Experimental Protocol
-
Materials:
-
2,2,2-Trifluoroethanethiol
-
Chlorine gas (Cl₂) or an in-situ source of chlorine (e.g., from HCl and an oxidizing agent)
-
Water
-
Dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a thermometer, and a mechanical stirrer, place a mixture of water and dichloromethane.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanethiol (1.0 eq) to the cooled mixture with vigorous stirring.
-
Bubble chlorine gas through the solution at a steady rate while maintaining the temperature between 0 and 10 °C. The reaction is exothermic and requires careful temperature control.
-
Continue the chlorine addition until the yellow-green color of chlorine persists in the reaction mixture, indicating the completion of the reaction.
-
Stop the chlorine flow and purge the system with nitrogen to remove excess chlorine.
-
Separate the organic layer.
-
Wash the organic layer with cold water and then with a cold, dilute solution of sodium bisulfite to remove any remaining chlorine, followed by a final wash with cold water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Quantitative Data
The following tables summarize typical quantitative data for the two-step synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
Table 1: Synthesis of 2,2,2-Trifluoroethyl Tosylate
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| 2,2,2-Trifluoroethanol | 100.04 | 1.0 | - |
| p-Toluenesulfonyl chloride | 190.65 | 1.1 | - |
| Pyridine | 79.10 | 1.2 | - |
| 2,2,2-Trifluoroethyl tosylate | 254.21 | - | 85-95 |
Table 2: Synthesis of 2,2,2-Trifluoroethanethiol
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| 2,2,2-Trifluoroethyl tosylate | 254.21 | 1.0 | - |
| Thiourea | 76.12 | 1.2 | - |
| 2,2,2-Trifluoroethanethiol | 116.11 | - | 60-75 |
Table 3: Synthesis of this compound
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| 2,2,2-Trifluoroethanethiol | 116.11 | 1.0 | - |
| Chlorine | 70.90 | Excess | - |
| This compound | 182.55 | - | 70-85 |
Visualizations
Reaction Pathway
Caption: Two-step synthesis of tresyl chloride.
Experimental Workflow
Caption: Workflow for tresyl chloride synthesis.
Direct Conversion of 2,2,2-Trifluoroethanol (Theoretical Considerations)
A direct conversion of 2,2,2-trifluoroethanol to this compound would be a more atom-economical approach. This transformation would likely require a powerful chlorosulfonating agent capable of reacting with the alcohol to form a halosulfite intermediate, which would then rearrange or be further oxidized and chlorinated.
Potential reagents for this direct conversion could include:
-
Sulfuryl chloride (SO₂Cl₂): While sulfuryl chloride is a source of chlorine, its reaction with alcohols can be complex and may not selectively lead to the sulfonyl chloride.[3]
-
Thionyl chloride (SOCl₂) followed by an oxidant: This would involve the formation of a chlorosulfite intermediate, which would then need to be oxidized in situ to the sulfonyl chloride. The choice of a compatible and effective oxidant would be critical.
Further research and experimental validation are required to develop a reliable and high-yielding direct synthesis protocol.
Safety Precautions
-
2,2,2-Trifluoroethanol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
p-Toluenesulfonyl chloride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.
-
Thiourea is a suspected carcinogen.
-
2,2,2-Trifluoroethanethiol is a volatile, flammable liquid with an extremely foul odor. It is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. All operations involving chlorine gas must be conducted in a dedicated, well-maintained fume hood.
-
This compound is a corrosive and moisture-sensitive liquid.[2] It reacts with water to release HCl gas. Handle with appropriate PPE in a dry, inert atmosphere.
Conclusion
The synthesis of this compound from 2,2,2-trifluoroethanol is most reliably achieved through a two-step process involving the formation of a thiol intermediate followed by oxidative chlorination. This guide provides detailed experimental protocols and quantitative data to facilitate the successful synthesis of this important reagent. While a direct conversion remains an area for further investigation, the two-step method offers a practical and validated route for researchers in the fields of organic synthesis and drug development. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in these procedures.
References
Spectroscopic Profile of 2,2,2-Trifluoroethanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoroethanesulfonyl chloride (TFESC), a key reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The molecule possesses hydrogen, carbon, and fluorine nuclei, providing a wealth of information through ¹H, ¹³C, and ¹⁹F NMR analysis.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a single resonance corresponding to the two equivalent protons of the methylene group (CH₂).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.5 | Quartet (q) | ~9.0 | CH₂ |
Note: The chemical shift can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum displays two distinct signals for the two carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~118 | Quartet (q) | ~280 | CF₃ |
| ~58 | Triplet (t) | ~35 | CH₂ |
Note: The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions.
¹⁹F NMR Data
The ¹⁹F NMR spectrum shows a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group (CF₃).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~-74 | Triplet (t) | ~9.0 | CF₃ |
Note: The chemical shift is referenced to an external standard, typically CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1390 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~1280 | Strong | C-F stretch |
| ~780 | Medium | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₂H₂ClF₃O₂S, with a molecular weight of approximately 182.55 g/mol .[1][2]
| m/z | Relative Intensity | Possible Fragment |
| 182/184 | Low | [M]⁺ (Molecular ion) |
| 147 | High | [M - Cl]⁺ |
| 83 | Medium | [CF₃CH₂]⁺ |
| 69 | Medium | [CF₃]⁺ |
Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in an M+2 peak for chlorine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters should be optimized for the instrument used.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or chemical ionization (CI). The sample is introduced into the ion source, and the resulting ions are separated and detected based on their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Reactivity of 2,2,2-Trifluoroethanesulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethanesulfonyl chloride, commonly known as tresyl chloride (CF₃CH₂SO₂Cl), is a highly reactive and versatile organosulfur compound extensively used in organic synthesis. Its significance lies in its function as a potent sulfonylation agent, enabling the introduction of the 2,2,2-trifluoroethanesulfonyl (tresyl) group into a wide array of molecules. The strong electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the sulfonyl sulfur, rendering the compound highly susceptible to attack by various nucleophiles. This guide provides a comprehensive overview of the reactivity of tresyl chloride with common nucleophiles, detailing reaction mechanisms, experimental protocols, and applications, particularly within the realms of pharmaceutical development and materials science.
Core Reactivity and Mechanistic Pathways
The chemical behavior of tresyl chloride is dominated by the highly polarized sulfur-chlorine bond, influenced by the adjacent electron-withdrawing trifluoroethyl group.[1] This electronic arrangement makes the sulfur atom a hard electrophilic center, predisposing it to react readily with a broad range of nucleophiles.
Bimolecular Nucleophilic Substitution (Sₙ2)
The predominant mechanism for the reaction of tresyl chloride with most nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) pathway at the sulfur center.[1] In this one-step process, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state, followed by the displacement of the chloride ion as the leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[1]
Elimination-Conjugate Base (E1cB) Mechanism
Under specific conditions, particularly in aqueous media, tresyl chloride can undergo hydrolysis via an Elimination-conjugate base (E1cB) mechanism.[2] This pathway is initiated by the abstraction of a proton from the α-carbon (the carbon adjacent to the sulfonyl group) by a base. This step forms a carbanion intermediate, which then rapidly eliminates the chloride ion to generate a highly reactive sulfene intermediate (CF₃CH=SO₂). This sulfene is immediately trapped by surrounding nucleophiles, such as water, to yield the final product.[3][2] Studies have shown this mechanism to be operative over a pH range of 1.8 to 5.[2]
Reactivity with Specific Nucleophiles
Tresyl chloride's high reactivity allows it to form stable covalent bonds with a variety of nucleophiles.
Alcohols (O-Nucleophiles)
Tresyl chloride reacts readily with primary and secondary alcohols to form 2,2,2-trifluoroethanesulfonate esters, known as tresylates (ROSO₂CH₂CF₃).[4][5] This reaction is a cornerstone of organic synthesis as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OTresyl).[4] The tresylate group is known to be even more reactive and thus a better leaving group than the more common tosylate and mesylate groups.[6] A key feature of this transformation is that it proceeds with the retention of stereochemistry at the alcohol's chiral center because the C-O bond is not broken during the reaction.[4][7]
Amines (N-Nucleophiles)
The reaction with primary and secondary amines yields highly stable 2,2,2-trifluoroethanesulfonamides.[1] This transformation is of paramount importance in medicinal chemistry for the synthesis of sulfonamide-based drugs, which are a critical class of antibiotics.[8] The introduction of the tresyl group can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and lipophilicity.[1][9]
Thiols (S-Nucleophiles)
Thiols, being excellent nucleophiles, react with tresyl chloride to form thiosulfonates. This reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the thiol attacks the sulfonyl sulfur.[10]
Water (Hydrolysis)
As previously mentioned, the hydrolysis of tresyl chloride can proceed through either an Sₙ2 or an E1cB mechanism, depending on the pH.[2] The reaction ultimately yields 2,2,2-trifluoroethanesulfonic acid.[11] The compound's sensitivity to moisture necessitates that reactions are carried out under strict anhydrous conditions to prevent unwanted hydrolysis.[1]
Quantitative Data on Reactivity
While extensive kinetic studies are proprietary or embedded within specific research, the available literature provides a clear qualitative and semi-quantitative picture of the reactivity of tresyl chloride and its derivatives. The triflate group (CF₃SO₃⁻), a close analogue, is consistently ranked as one of the best leaving groups in nucleophilic substitution reactions, superior to halides and other sulfonates like tosylate and mesylate.[6]
| Reaction Type | Nucleophile | Product Class | Relative Reactivity/Notes |
| Sulfonylation | Alcohols (R-OH) | Sulfonate Esters (Tresylates) | High. Tresylates are excellent leaving groups, more reactive than tosylates/mesylates.[6] |
| Sulfonylation | Amines (R-NH₂) | Sulfonamides | High. Forms very stable sulfonamide bonds. Crucial for drug synthesis.[8][1] |
| Sulfonylation | Thiols (R-SH) | Thiosulfonates | High. Thiols are strong nucleophiles. |
| Hydrolysis | Water (H₂O) | Sulfonic Acid | Moderate to High. Sensitive to moisture.[1] Can proceed via Sₙ2 or E1cB mechanisms.[2] |
| Surface Activation | Surface -OH groups | Surface Sulfonate Esters | Effective for activating hydroxylated surfaces for bioconjugation.[1] |
Experimental Protocols
Caution: this compound is corrosive, toxic, and moisture-sensitive.[3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Synthesis of an Alkyl Tresylate
This protocol describes the conversion of an alcohol to a tresylate, activating it for subsequent substitution reactions.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Tresyl Chloride Addition: Add this compound (1.2 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with cold 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl tresylate.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide
This protocol outlines the reaction between an amine and tresyl chloride.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) to anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Tresyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash it with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.
Applications in Research and Drug Development
The unique properties of the tresyl group make tresyl chloride an invaluable reagent in several scientific disciplines.
-
Pharmaceuticals: The introduction of the trifluoroethyl moiety can significantly enhance the metabolic stability and lipophilicity of drug candidates, improving their overall pharmacokinetic profile.[1] It is a key intermediate for creating novel antibiotics and anticancer agents.[1][9]
-
Materials Science: Tresyl chloride is used as a monomer for synthesizing specialized fluorinated polymers and coatings. These materials often exhibit exceptional chemical stability, low surface energy, and weather resistance, making them ideal for high-performance applications.[1]
-
Bioconjugation: It is widely used for the activation of hydroxyl-containing surfaces, such as agarose beads or titanium implants. The resulting tresylated surface readily reacts with amine groups on proteins, enzymes, or other biomolecules, allowing for their stable and covalent immobilization.[1]
Conclusion
This compound is a powerful and highly reactive sulfonylation agent whose utility is driven by the strong electron-withdrawing properties of the trifluoroethyl group. Its reactions with nucleophiles, predominantly proceeding through an Sₙ2 mechanism, provide efficient and reliable routes to sulfonate esters and sulfonamides. The ability to transform alcohols into excellent leaving groups and to synthesize stable sulfonamides underpins its widespread use in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. Understanding its reactivity, including the potential for an alternative E1cB mechanism, is crucial for its effective application in modern chemical research and development.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 1648-99-3 [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. Trifluoromethanesulfonyl chloride reacts with alcohols to form sulfonate .. [askfilo.com]
- 6. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electrophilicity of 2,2,2-Trifluoroethanesulfonyl Chloride
Executive Summary
This compound, commonly known as tresyl chloride, is a powerful electrophilic reagent widely utilized in organic synthesis, bioconjugation, and materials science. Its remarkable reactivity is primarily attributed to the strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group, which renders the sulfur atom highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of tresyl chloride, detailing its reaction mechanisms, quantitative reactivity data, key applications, and standard experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively leverage this versatile reagent in their work.
Introduction to this compound (Tresyl Chloride)
This compound is an organosulfur compound recognized for its high reactivity as a sulfonylation agent.[1] It is typically a colorless to pale yellow liquid that is highly reactive with nucleophiles, particularly water and alcohols.[2] The primary function of tresyl chloride is to "activate" functional groups, such as hydroxyls, converting them into excellent leaving groups for subsequent nucleophilic substitution reactions.[3][4]
Physicochemical Properties
The unique properties of tresyl chloride are rooted in its molecular structure, which features a highly electronegative trifluoromethyl group.[5] This structure leads to a strong polarization of the sulfonyl group, making the sulfur atom a potent electrophilic center.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1648-99-3 | [2] |
| Molecular Formula | C₂H₂ClF₃O₂S | [2][6] |
| Molecular Weight | 182.55 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Density | 1.651 g/mL at 25 °C | |
| Refractive Index | n20/D 1.388 | |
| Boiling Point | 140-141 °C |
| SMILES | C(C(F)(F)F)S(=O)(=O)Cl |[2][7] |
The Role of the Trifluoroethyl Group
The defining feature of tresyl chloride is the CF₃CH₂- group. The three fluorine atoms are powerful electron-withdrawing groups, and their inductive effect is transmitted through the ethyl spacer to the sulfonyl chloride moiety. This effect significantly enhances the electrophilicity of the sulfur atom compared to non-fluorinated analogs like methanesulfonyl (mesyl) chloride.[1][5] This heightened electrophilicity makes tresyl chloride an exceptionally efficient reagent for activating alcohols and other nucleophilic groups, even those that are sterically hindered or less reactive.[1] The trifluoroethyl group can also confer desirable properties to the final product, such as increased metabolic stability and lipophilicity, which is particularly advantageous in pharmaceutical development.[1][8]
Electrophilic Reactivity and Mechanism
The high electrophilicity of the sulfur atom in tresyl chloride makes it a prime target for a wide range of nucleophiles. The reaction typically proceeds via a nucleophilic substitution pathway at the sulfur center.
General Reaction Mechanism: Nucleophilic Substitution
Reactions involving tresyl chloride generally follow a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom.[1] In this mechanism, the nucleophile directly attacks the electrophilic sulfur, leading to the displacement of the chloride ion in a single, concerted step. A base, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct, driving the reaction to completion.[1][9]
The general scheme involves two main stages:
-
Activation: An alcohol (R-OH) reacts with tresyl chloride to form a highly reactive 2,2,2-trifluoroethanesulfonate (tresylate) intermediate (R-O-SO₂CH₂CF₃). This converts the poor hydroxyl leaving group into a highly effective tresylate leaving group.
-
Displacement: A second nucleophile (e.g., a primary amine, R'-NH₂) attacks the carbon atom bearing the tresylate group, displacing it to form the final product.[3][10]
Caption: General two-step workflow for tresyl chloride-mediated coupling.
Competing Reactions: Aminolysis vs. Hydrolysis
In aqueous environments, particularly in bioconjugation applications, the desired reaction with an amine (aminolysis) competes with the undesired reaction with water (hydrolysis).[11] The tresyl-activated intermediate can be attacked by water molecules, leading to the regeneration of the original hydroxyl group and consumption of the activating agent. This competition is a critical factor to control for achieving high coupling efficiency.[12]
Caption: Competing aminolysis and hydrolysis pathways for a tresyl-activated substrate.
Quantitative Analysis of Reactivity
The efficiency of tresyl-mediated coupling is highly dependent on reaction conditions. A seminal study by Sperinde and Griffith investigated the kinetics of these competing reactions, providing valuable quantitative insights.[11][13]
Influence of pH, Temperature, and Steric Factors
Kinetic analysis has shown that the rates of both aminolysis and hydrolysis are strongly influenced by pH, temperature, and steric hindrance of the nucleophile.[11][13]
-
pH: The reaction rate is highly pH-dependent. A moderately basic pH (around 8.0) is often optimal.[14] This condition deprotonates the primary amine, increasing its nucleophilicity, while limiting the rate of the competing hydrolysis reaction.[11][14]
-
Temperature: Lower temperatures generally favor the aminolysis reaction over hydrolysis for unhindered primary amines, maximizing the yield of the desired conjugate.[11]
-
Steric Factors: For sterically hindered (e.g., branched) primary amines, reactions may be more favorable at room temperature and a slightly higher pH.[11]
Table 2: Summary of Kinetic Parameters and Optimal Conditions for Tresyl-Mediated Coupling
| Parameter | Influence on Reaction | Optimal Condition (General) | Reference(s) |
|---|---|---|---|
| pH | Affects amine nucleophilicity and hydrolysis rate. | pH ~8.0 | [11][14] |
| Temperature | Influences the ratio of aminolysis to hydrolysis. | Low temperature for unhindered amines; Room temperature for hindered amines. | [11] |
| Steric Hindrance | Reduces the rate of nucleophilic attack. | Higher pH and temperature may be required to compensate. | [11] |
| Amine pKa | Determines the concentration of the nucleophilic unprotonated form at a given pH. | Reaction pH should be near the amine pKa. |[11] |
Key Applications in Research and Drug Development
The potent and selective electrophilicity of tresyl chloride makes it a valuable tool in several scientific domains.
-
Bioconjugation: Tresyl chloride is widely used to immobilize proteins, peptides, and other biomolecules onto surfaces or nanoparticles.[10][15] This is crucial for developing biosensors, affinity chromatography supports, and targeted drug delivery systems.[1] For instance, it has been used to conjugate protein antigens to lipid nanoparticles to enhance their immunogenicity for vaccine development.[14]
-
Pharmaceutical Synthesis: It serves as a key reagent in the synthesis of sulfonamides, an important class of antibiotics.[5][9] The introduction of the trifluoroethanesulfonyl group can also be used to modify drug candidates to improve their pharmacokinetic properties, such as metabolic stability and cell permeability.[1][8]
-
Materials Science: Tresyl chloride is used to synthesize fluorinated functional materials and polymers.[1][9] These materials often exhibit desirable properties like high chemical stability, low surface energy, and weather resistance, making them suitable for high-performance coatings.[1]
Experimental Protocols
This section provides a generalized protocol for the activation of a hydroxyl-containing substrate and subsequent coupling with a primary amine, based on methodologies described in the literature.[14]
General Workflow for Tresyl-Mediated Bioconjugation
Caption: A typical experimental workflow for tresyl-mediated bioconjugation.
Detailed Protocol: Activation of a Polyol (e.g., Brij 78) and Protein Coupling
This protocol is adapted from a procedure for conjugating protein antigens to a tresyl-activated surfactant.[14]
Materials:
-
Hydroxyl-containing substrate (e.g., Brij 78)
-
This compound (Tresyl chloride)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Amine-containing molecule (e.g., Ovalbumin)
-
Buffer solution (e.g., 0.1 M HEPES, pH 8.0)
-
Quenching buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Nitrogen gas supply
Procedure:
-
Substrate Preparation:
-
Dissolve the hydroxyl-containing substrate (e.g., 1 mmol Brij 78) in an appropriate volume of anhydrous solvent under a nitrogen atmosphere.
-
-
Activation Step:
-
Purification of Activated Substrate:
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Re-dissolve the precipitate in ethanol containing a catalytic amount of HCl (e.g., 250 µL in 60 mL).[14]
-
Induce precipitation by storing the solution overnight at -20°C.
-
Centrifuge the mixture (e.g., 2500 rpm at -5°C) to pellet the activated substrate.[14]
-
Discard the supernatant and wash the pellet with acidified ethanol to remove residual pyridine. Repeat until the washings show a minimal and constant optical density at 255 nm.[14]
-
Dry the final tresyl-activated product and store at -20°C under nitrogen.[14]
-
-
Conjugation to Amine:
-
Blocking and Final Purification:
-
Block any remaining unreacted tresyl groups by incubating the mixture with 20 mM Tris-HCl buffer (pH 8.0) for 1 hour.[14]
-
Purify the final conjugate using standard methods such as gel permeation chromatography (GPC), dialysis, or ultrafiltration to remove unreacted starting materials and byproducts.[14]
-
Conclusion
This compound is a superior electrophilic agent for the sulfonylation and activation of hydroxyl groups. The strong electron-withdrawing nature of its trifluoroethyl moiety confers a high degree of reactivity, enabling efficient coupling with a variety of nucleophiles under controlled conditions. For researchers in drug development and biotechnology, a thorough understanding of its reaction mechanism, the kinetics of competing aminolysis and hydrolysis, and optimized experimental protocols is essential for harnessing its full potential in synthesizing novel therapeutics, diagnostics, and advanced materials.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. CAS 1648-99-3: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 9. Buy this compound | 1648-99-3 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis reactions as a function of pH, temperature, and steric factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Tresyl-Based Conjugation of Protein Antigen to Lipid Nanoparticles Increases Antigen Immunogencity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tresyl chloride | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethanesulfonyl chloride, commonly known as tresyl chloride, is a pivotal reagent in modern organic synthesis. Its unique trifluoromethyl group confers advantageous properties to molecules, including enhanced metabolic stability and lipophilicity. This guide provides a comprehensive overview of its history, detailed synthesis protocols, chemical properties, and diverse applications in pharmaceuticals, materials science, and agrochemicals.
Introduction
This compound (CF₃CH₂SO₂Cl) is a colorless liquid organosulfur compound highly valued for its role as a potent sulfonating agent.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the sulfonyl chloride moiety, making it a versatile tool for introducing the 2,2,2-trifluoroethanesulfonyl (tresyl) group into a wide array of molecules.[1] This modification is particularly sought after in drug discovery to improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.[1] Beyond its use in medicinal chemistry, tresyl chloride is instrumental in materials science for the synthesis of fluorinated polymers and in the development of agrochemicals.
Discovery and History
While a singular "discovery" of this compound is not prominently documented, a key early report of its synthesis was provided by Bunyagidj, Piotrowska, and Aldridge in a 1981 publication in The Journal of Organic Chemistry. Their work described a synthetic route starting from 2,2,2-trifluoroethanol, which was first converted to a 2,2,2-trifluoroethyl haloalkane. This halide was then used to prepare the corresponding sulfinate, which could be subsequently converted to the target sulfonyl chloride. This foundational work paved the way for the broader application of tresyl chloride in organic synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from a 2,2,2-trifluoroethyl halide. Below are detailed experimental protocols adapted from established procedures for analogous compounds.
Step 1: Synthesis of Sodium 2,2,2-Trifluoroethanesulfonate
This procedure is adapted from the synthesis of sodium 2-bromoethanesulfonate.[2]
Reaction:
CF₃CH₂Br + Na₂SO₃ → CF₃CH₂SO₃Na + NaBr
Experimental Protocol:
-
Apparatus: A 2-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Reagents:
-
2,2,2-Trifluoroethyl bromide (1.5 moles)
-
Sodium sulfite (anhydrous, 1.0 mole)
-
Ethanol (95%, 1250 mL)
-
Water (900 mL)
-
-
Procedure:
-
To the flask, add the 2,2,2-trifluoroethyl bromide, 1250 mL of 95% ethanol, and 450 mL of water.
-
Initiate stirring and heat the mixture to boiling.
-
Dissolve the sodium sulfite in 450 mL of water and add this solution to the dropping funnel.
-
Add the sodium sulfite solution dropwise to the boiling mixture over approximately 2 hours.
-
After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.
-
Reconfigure the condenser for distillation and distill off the ethanol and any unreacted 2,2,2-trifluoroethyl bromide.
-
Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.
-
Extract the resulting solid residue with boiling 95% ethanol to separate the sodium 2,2,2-trifluoroethanesulfonate from inorganic salts (e.g., sodium bromide).
-
Cool the ethanolic solution to crystallize the product. The mother liquor can be used for a second extraction.
-
Dry the crystalline product in an oven at 110°C.
-
Step 2: Synthesis of this compound
This procedure is adapted from the synthesis of benzenesulfonyl chloride from its sodium salt using phosphorus pentachloride.[3]
Reaction:
CF₃CH₂SO₃Na + PCl₅ → CF₃CH₂SO₂Cl + POCl₃ + NaCl
Experimental Protocol:
-
Apparatus: A 1-liter round-bottomed flask fitted with a reflux condenser.
-
Reagents:
-
Sodium 2,2,2-trifluoroethanesulfonate (dried, 1.0 mole)
-
Phosphorus pentachloride (finely divided, 1.0 mole)
-
-
Procedure:
-
In the flask, thoroughly mix the dried sodium 2,2,2-trifluoroethanesulfonate and phosphorus pentachloride.
-
Heat the mixture in an oil bath at 170-180°C for 15 hours. A reflux condenser should be attached, though vigorous reflux is not expected.
-
After the heating period, cool the reaction mixture.
-
Carefully add 1 liter of water and 1 kg of crushed ice to the cooled mixture to quench the reaction.
-
The this compound will separate as an oil. Separate the oily layer.
-
Wash the crude product once with water.
-
For purification, perform distillation under reduced pressure.
-
Physicochemical and Spectroscopic Properties
This compound is a reactive compound that should be handled with care. Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂H₂ClF₃O₂S |
| Molecular Weight | 182.55 g/mol [4] |
| Appearance | Colorless liquid[1] |
| Density | 1.651 g/mL at 25 °C[5] |
| Boiling Point | 140-141 °C |
| 64-67 °C at 45 mmHg[5] | |
| Refractive Index (n20/D) | 1.388[5] |
| CAS Number | 1648-99-3[4] |
Spectroscopic analysis is crucial for the characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a quartet for the methylene protons (CH₂) adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A triplet will be observed for the trifluoromethyl group (CF₃) due to coupling with the two adjacent protons.
-
¹³C NMR: The spectrum will show two carbon signals, with the carbon of the CF₃ group being significantly influenced by the attached fluorine atoms.
-
-
Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and analyze fragmentation patterns, which would include the loss of chlorine and parts of the trifluoroethyl group.
Chemical Reactivity and Applications
The reactivity of tresyl chloride is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is the foundation of its widespread applications.
Medicinal Chemistry and Pharmaceuticals
-
Synthesis of Sulfonamides: Tresyl chloride is a precursor for various sulfonamide compounds, a class of drugs with a broad range of therapeutic applications, including antibiotics.[3]
-
Bio-modification: The trifluoroethyl moiety can enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their permeability and binding affinity to biological targets.[1]
Materials Science
-
Polymer Modification: It is used to modify polymer surfaces, imparting properties such as enhanced chemical resistance and thermal stability, which are valuable in high-performance applications.
-
Fluorinated Functional Materials: Tresyl chloride serves as a key monomer for synthesizing fluorinated polymers and coatings that exhibit low surface energy and high weather resistance.[1]
Agrochemicals
-
The unique reactivity of tresyl chloride and its derivatives makes them useful in the development of novel herbicides and pesticides.[3]
Organic Synthesis
-
Protecting Groups: The tresyl group can be used as a protecting group for functionalities like alcohols and amines in multi-step syntheses.[3]
-
Sulfonylation Reactions: As a powerful sulfonating agent, it facilitates the introduction of the -SO₂CH₂CF₃ group into various organic molecules, enabling the construction of complex molecular architectures.[3]
Safety and Handling
This compound is a corrosive and toxic compound that requires careful handling in a well-ventilated fume hood.[3]
-
Hazards: Causes severe skin burns and eye damage. It is also harmful if inhaled.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Storage: Store in a cool, dry place away from incompatible materials such as water and strong bases. The recommended storage temperature is 2-8°C.[4]
Conclusion
This compound has established itself as an indispensable reagent in synthetic chemistry. Its historical development has led to a broad spectrum of applications, from the synthesis of life-saving pharmaceuticals to the creation of advanced materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists aiming to leverage its unique properties in their work. As the demand for sophisticated fluorinated molecules continues to grow, the importance of tresyl chloride in both academic and industrial research is set to increase.
References
An In-depth Technical Guide to the Safe Handling of Tresyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride), a reactive reagent widely used in bioconjugation and chemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
Tresyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][2] It is known for its high reactivity, particularly with nucleophiles such as water and amines.[2][3] This reactivity is harnessed in various bioconjugation techniques to activate hydroxyl groups for subsequent coupling with primary amines.[3]
Table 1: Physicochemical Properties of Tresyl Chloride
| Property | Value | Reference |
| CAS Number | 1648-99-3 | [1][3][4] |
| Molecular Formula | C₂H₂ClF₃O₂S | [1][3][4] |
| Molecular Weight | 182.55 g/mol | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Density | 1.651 g/mL at 25 °C | [4] |
| Boiling Point | 140-141 °C | [1][4] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.388 | [4] |
| Sensitivity | Moisture sensitive | [5] |
Hazard Identification and Toxicology
Tresyl chloride is classified as a corrosive and toxic substance.[3][6] It can cause severe skin burns, serious eye damage, and respiratory irritation.[3][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
Source: ECHA C&L Inventory[3]
Occupational exposure limits (OELs) have not been formally established for Tresyl chloride by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[7] However, it is crucial to note that Tresyl chloride reacts violently with water to produce sulfur dioxide and hydrogen chloride.[8] The established OELs for these decomposition products should be considered when assessing inhalation risks, particularly in humid environments or in case of spills.
Table 3: Occupational Exposure Limits for Tresyl Chloride Decomposition Products
| Substance | OEL | Issuing Agency |
| Hydrogen Chloride | Ceiling: 5 ppm | OSHA |
| Sulfur Dioxide | TWA: 2 ppm | OSHA |
| Thionyl Chloride (analogue) | Ceiling: 1 ppm | ACGIH, NIOSH |
Safe Handling and Storage
Due to its hazardous properties, strict safety protocols must be followed when handling and storing Tresyl chloride.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber) and wear a lab coat. Ensure gloves are inspected prior to use.
-
Respiratory Protection: A NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors (e.g., type ABEK) is required when working outside of a fume hood or when vapors/aerosols may be generated.[4]
-
Body Protection: Wear protective clothing to prevent skin contact.
Engineering Controls
-
All work with Tresyl chloride must be conducted in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Storage
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed and protected from moisture.[6]
-
Store away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, and amines.
-
Recommended storage temperature is 2-8°C.[4]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Do NOT use water, as Tresyl chloride reacts violently with it.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including sulfur oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.
-
Containment and Cleaning: Absorb the spill with an inert, dry material such as sand or vermiculite. Do not use combustible materials. Collect the absorbed material into a suitable, closed container for disposal. Do not allow the spill to enter drains or waterways.
Experimental Protocols
Tresyl chloride is a valuable reagent for the activation of hydroxyl groups, enabling their conjugation to primary amines. Below are example protocols for its use.
Activation of Polyethylene Glycol (PEG) with Tresyl Chloride
This protocol describes the activation of terminal hydroxyl groups of polyethylene glycol.
Materials:
-
HO-PEG-OH
-
Tresyl chloride (this compound)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Cold Diethyl ether
-
Argon or Nitrogen gas
-
Schlenk flask and other standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dry the HO-PEG-OH under vacuum overnight.
-
Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve the dried HO-PEG-OH (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (2.5 equivalents) and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add Tresyl chloride (2.2 equivalents) dropwise to the cooled solution with vigorous stirring. A white precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a minimal amount of DCM.
-
Precipitate the product by adding the DCM solution dropwise to cold diethyl ether.
-
Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the final product, bis-tresyl-PEG, under vacuum.
Conjugation of Ovalbumin (OVA) to Brij 78 Surfactant
This protocol details the functionalization of a surfactant and its subsequent conjugation to a protein.
Materials:
-
Brij 78
-
Dichloromethane (DCM)
-
Tresyl chloride
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ovalbumin (OVA)
-
0.1 M HEPES buffer, pH 8.0
-
Emulsifying wax (E-Wax)
-
De-ionized water
-
20 mM Tris-HCl buffer, pH 8.0
Procedure:
Part 1: Functionalization of Brij 78
-
Dissolve Brij 78 (1 mmol) in 10 ml of DCM and cool to 0°C.
-
Add Tresyl chloride (2 mmol) and pyridine dropwise.
-
Stir the reaction at room temperature for 18 hours under a nitrogen atmosphere.
-
Rotary evaporate the solution and re-dissolve the precipitate in 60 ml ethanol with HCl.
-
Store overnight at -20°C and then centrifuge to collect the precipitate.
-
Wash the pellet with acidified ethanol until pyridine is removed (monitor OD at 255 nm).
-
Store the resulting tresylated Brij 78 (T-Brij 78) at -20°C under nitrogen.
Part 2: Conjugation of OVA to T-Brij 78 and Nanoparticle Formation
-
Add OVA (100 µl of a 200 µg/ml solution in 0.1 M HEPES buffer, pH 8.0) to T-Brij 78 (8.0 mg).
-
Allow the reaction to proceed for 3 hours at room temperature.
-
Heat the reaction mixture to 55°C and add to melted E-Wax (4 mg).
-
Stir for 3 minutes, then add 2 ml of de-ionized water while stirring to form a microemulsion.
-
Stir for an additional 30 minutes, then cool to room temperature while stirring to obtain solid lipid nanoparticles.
-
Block unreacted tresyl groups on the nanoparticle surface with 20 mM Tris-HCl buffer, pH 8.0, for 1 hour.
Disposal Considerations
Dispose of Tresyl chloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
Tresyl chloride is a highly useful but hazardous chemical that requires careful handling. By understanding its properties and adhering to the safety precautions outlined in this guide, researchers can safely and effectively utilize this reagent in their work. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with Tresyl chloride.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained on the hazards and safe handling procedures for all chemicals they work with.
References
- 1. This compound | CAS 1648-99-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. ccohs.ca [ccohs.ca]
- 3. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,2-トリフルオロエタンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1648-99-3 [amp.chemicalbook.com]
- 6. Buy this compound | 1648-99-3 [smolecule.com]
- 7. nj.gov [nj.gov]
- 8. 1988 OSHA PEL Project - Thionyl Chloride | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Stability and Storage of 2,2,2-Trifluoroethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanesulfonyl chloride, also known as tresyl chloride, is a highly reactive organosulfur compound with the chemical formula CF₃CH₂SO₂Cl. Its potent electrophilicity, stemming from the electron-withdrawing trifluoroethyl group, makes it a valuable reagent in organic synthesis. It is frequently employed for the introduction of the 2,2,2-trifluoroethanesulfonyl (tresyl) group, which serves as an excellent leaving group in nucleophilic substitution reactions and as a protective group for alcohols and amines.[1] Given its high reactivity, a thorough understanding of its stability and proper storage conditions is paramount to ensure its effective use and to mitigate safety risks in a laboratory setting. This guide provides a comprehensive overview of the stability and storage of this compound, including its degradation pathways, recommended handling procedures, and experimental protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling and for understanding its reactivity profile.
| Property | Value |
| Chemical Formula | C₂H₂ClF₃O₂S |
| Molecular Weight | 182.55 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 140-141 °C (lit.) |
| Density | 1.651 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.388 (lit.) |
| Flash Point | 72 °C (161.6 °F) - closed cup |
| CAS Number | 1648-99-3[2] |
Stability Profile
This compound is a reactive compound, and its stability is influenced by several factors, primarily moisture, temperature, and pH.
Hydrolytic Stability
The most significant factor affecting the stability of this compound is its high sensitivity to moisture. It readily undergoes hydrolysis in the presence of water to form 2,2,2-trifluoroethanesulfonic acid and hydrochloric acid.[3] This reaction is rapid and exothermic, and the liberated HCl gas can create a corrosive environment.
The mechanism of hydrolysis for sulfonyl chlorides can vary depending on the substrate and reaction conditions. For this compound, studies have indicated that the hydrolysis can proceed via an elimination-addition mechanism involving a highly reactive sulfene intermediate (CF₃CH=SO₂) under certain conditions, particularly in the presence of a base.[1] This pathway is facilitated by the acidity of the α-protons, which can be abstracted by a base to initiate the elimination of HCl. The hydrolysis has been shown to proceed through an irreversible E1cB (Elimination Unimolecular conjugate Base) process over a pH range of 1.8 to 5.[1]
Thermal Stability
Stability in Organic Solvents
The stability of this compound in organic solvents is highly dependent on the nature of the solvent. It is generally stable in anhydrous aprotic solvents such as dichloromethane and acetonitrile, which are commonly used as reaction media. However, it will react readily with protic solvents like alcohols and amines. Therefore, the use of anhydrous solvents is crucial when handling or performing reactions with this reagent.
Storage and Handling
Proper storage and handling procedures are critical to maintain the integrity of this compound and to ensure laboratory safety.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and chemical suppliers.
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. |
| Container | Tightly sealed, moisture-proof containers. |
| Location | A cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols.[6] |
Handling Precautions
This compound is a corrosive and toxic compound that can cause severe skin burns and eye damage.[1] It is also a lachrymator. Therefore, strict safety precautions must be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of its vapors.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Anhydrous Conditions: All glassware and solvents must be thoroughly dried before use to prevent hydrolysis.
Experimental Protocols for Stability Assessment
While specific, detailed stability studies for this compound are not extensively published, a general approach for assessing the stability of reactive sulfonyl chlorides can be adapted. A forced degradation study is a common method used to identify potential degradation products and to establish the intrinsic stability of a compound.
Representative Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products can be identified without excessive secondary degradation.[7]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the major degradation products.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Maintain the mixture at room temperature for a specified period. Due to the high reactivity with bases, elevated temperatures may not be necessary.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Transfer a known quantity of the neat compound or a solution in a suitable anhydrous solvent to a vial and place it in a thermostatically controlled oven at an elevated temperature (e.g., 60 °C and 80 °C) for a specified period.
-
Photolytic Degradation: Expose the neat compound or a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.
Conclusion
This compound is a valuable but highly reactive reagent that demands careful handling and storage to maintain its quality and ensure safety. Its primary instability arises from its sensitivity to moisture, leading to rapid hydrolysis. Thermal degradation is also a concern, particularly at temperatures above 40°C. For optimal stability, it should be stored in a cool, dry, and inert environment. While specific quantitative stability data are limited in the public domain, the provided qualitative information and the representative experimental protocol for a forced degradation study offer a solid foundation for researchers, scientists, and drug development professionals to work with this compound effectively and safely. A thorough understanding of its reactivity and adherence to the recommended storage and handling procedures are essential for its successful application in synthesis and research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Hydrolysis of 2,2,2-Trifluoroethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethanesulfonyl chloride, commonly known as tresyl chloride, is a highly reactive reagent utilized in organic synthesis, particularly in the bioconjugation of macromolecules. Its efficacy is intrinsically linked to its reactivity with nucleophiles, a category that includes water. The hydrolysis of tresyl chloride is not merely a competing side reaction but a fundamental process governed by complex reaction mechanisms. This technical guide provides a comprehensive analysis of the hydrolysis of this compound, detailing the underlying reaction mechanisms, presenting quantitative kinetic data, and outlining experimental protocols for its study. This document is intended to serve as a critical resource for researchers in chemistry, biochemistry, and pharmaceutical development, enabling a deeper understanding and control of reactions involving this versatile sulfonylating agent.
Introduction
This compound (tresyl chloride), with the chemical formula CF₃CH₂SO₂Cl, is an organosulfur compound distinguished by its highly electrophilic sulfonyl group, activated by the potent electron-withdrawing trifluoroethyl moiety.[1] This high reactivity makes it an excellent reagent for the sulfonylation of alcohols and amines, forming stable sulfonate esters and sulfonamides, respectively.[1][2] These linkages are of significant interest in the pharmaceutical and materials science sectors.[1] However, the high electrophilicity of the sulfur atom also renders tresyl chloride susceptible to hydrolysis, a reaction that can compete with the desired sulfonylation and impact reaction yields and product purity.[1][3] A thorough understanding of the hydrolysis mechanism and its kinetics is therefore paramount for the effective application of tresyl chloride in synthetic protocols.
This guide will delve into the mechanistic dichotomy of its hydrolysis, which proceeds through both substitution and elimination pathways. We will present available quantitative data to illustrate the influence of reaction conditions such as pH on the rate of hydrolysis and provide detailed experimental methodologies for the kinetic analysis of this important reaction.
Reaction Mechanisms
The hydrolysis of this compound in aqueous media is a nuanced process that does not follow a single mechanistic pathway. Instead, it is characterized by the competition between a direct nucleophilic substitution (Sₙ2-S) and an elimination-addition mechanism proceeding via a sulfene intermediate (E1cB). The prevailing mechanism is highly dependent on the pH of the medium.
Bimolecular Nucleophilic Substitution on Sulfur (Sₙ2-S)
Under neutral to acidic conditions, the hydrolysis can proceed via a direct attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride. This is a bimolecular nucleophilic substitution reaction at the sulfur center. The water molecule acts as the nucleophile, and the chloride ion is the leaving group. This pathway is analogous to the well-known Sₙ2 reaction at a carbon center.
The reaction can be represented as:
CF₃CH₂SO₂(Cl) + 2H₂O → CF₃CH₂SO₃H + H₃O⁺ + Cl⁻
This direct displacement mechanism is generally observed for many sulfonyl chlorides in the absence of a strong base.
Elimination-Addition via a Sulfene Intermediate (E1cB)
In the presence of a base, an alternative pathway becomes significant. This mechanism involves the deprotonation of the α-carbon (the carbon adjacent to the sulfonyl group) to form a carbanion. This is the rate-determining step in an Elimination Unimolecular conjugate Base (E1cB) mechanism. The resulting carbanion then rapidly eliminates a chloride ion to form a highly reactive sulfene intermediate (CF₃CH=SO₂). This sulfene is immediately trapped by water to yield the final 2,2,2-trifluoroethanesulfonic acid product.
The E1cB mechanism can be broken down into the following steps:
-
Deprotonation (rate-determining): B: + CF₃CH₂SO₂Cl ⇌ BH⁺ + CF₃C⁻HSO₂Cl
-
Sulfene formation (fast): CF₃C⁻HSO₂Cl → CF₃CH=SO₂ + Cl⁻
-
Sulfene trapping (fast): CF₃CH=SO₂ + H₂O → CF₃CH₂SO₃H
The balance between the Sₙ2-S and E1cB pathways is dictated by the reaction conditions, with the E1cB mechanism becoming more prominent with increasing pH due to the increased concentration of the base required for the initial deprotonation step.
The following diagrams illustrate the described reaction pathways.
References
Methodological & Application
Application Notes and Protocols for the Sulfonylation of Amines using 2,2,2-Trifluoroethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of amines is a cornerstone transformation in organic synthesis, yielding sulfonamides—a privileged scaffold in medicinal chemistry. The resulting N-substituted sulfonamides are integral to a vast array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and diuretic properties. The introduction of a 2,2,2-trifluoroethanesulfonyl (tresyl) group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making 2,2,2-trifluoroethanesulfonyl chloride a reagent of high interest in drug discovery and development.[1]
These application notes provide a comprehensive overview and detailed protocols for the sulfonylation of primary and secondary amines using this compound.
Reaction Principle
The sulfonylation of an amine with this compound proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
General Reaction Scheme:
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
Quantitative Data Summary
| Entry | Amine Substrate | Sulfonyl Chloride | Base | Solvent | Time | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 4h | 92 |
| 2 | 4-Methoxyaniline | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 3h | 95 |
| 3 | Benzylamine | Benzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 6h | 86 |
| 4 | Piperidine | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 2h | 90 |
| 5 | Diethylamine | Methanesulfonyl chloride | Pyridine | Dichloromethane | 5h | 88 |
This table is a compilation of representative data from general sulfonylation literature and serves as an estimation for reactions with this compound.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Sulfonylation of Primary and Secondary Amines
This protocol is a general method applicable to a wide range of amine substrates.
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq.). b. Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF) to a concentration of approximately 0.1-0.5 M. c. Add the base (1.2-1.5 eq.). For primary amines, 2.2-2.5 equivalents of base may be used if the resulting sulfonamide is acidic.
2. Addition of Sulfonyl Chloride: a. In a separate dry flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. b. Cool the amine solution to 0 °C using an ice bath. c. Slowly add the solution of this compound to the stirred amine solution dropwise over a period of 15-30 minutes.
3. Reaction Monitoring: a. Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. b. Monitor the progress of the reaction by TLC until the starting amine is no longer visible.
4. Work-up: a. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate) three times. c. Combine the organic layers and wash with 1M HCl (to remove excess amine and base), followed by saturated aqueous sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Protocol 2: Microwave-Assisted Sulfonylation (Solvent-Free)
This protocol offers a rapid and environmentally friendly alternative for the synthesis of sulfonamides.
1. Reaction Setup: a. In a microwave-safe reaction vessel, add the amine (1.0 mmol) and this compound (1.1 mmol). b. If the amine is a solid, it can be used directly. For liquid amines, they can act as both reactant and solvent.
2. Microwave Irradiation: a. Place the sealed vessel in a microwave reactor. b. Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (typically 1-10 minutes). The optimal conditions should be determined for each substrate.
3. Work-up and Purification: a. After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic solution with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the sulfonylation of amines.
Experimental Workflow
Caption: General workflow for the sulfonylation of amines.
Troubleshooting Guide
Caption: A guide to troubleshooting common issues.
References
Protocol for the Sulfonylation of Alcohols with Tresyl Chloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the sulfonylation of primary and secondary alcohols using 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride). This reaction is a critical method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a tresylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This activation is particularly valuable in the synthesis of intermediates for drug development and in bioconjugation applications. The protocol details the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, a summary of reaction yields for various alcohol substrates is presented in a tabular format for easy reference.
Introduction
The conversion of alcohols to sulfonates is a fundamental transformation in organic synthesis. The resulting sulfonate esters are highly versatile intermediates due to the excellent leaving group ability of the sulfonate moiety. Tresyl chloride (CF₃CH₂SO₂Cl) is a highly reactive sulfonylating agent that readily reacts with alcohols in the presence of a base to form the corresponding 2,2,2-trifluoroethanesulfonates (tresylates). The electron-withdrawing nature of the trifluoroethyl group makes the tresylate anion a particularly stable and effective leaving group.
This protocol provides a general and reliable method for the synthesis of alkyl tresylates from primary and secondary alcohols. The reaction typically proceeds with retention of stereochemistry at the alcoholic carbon center.
Reaction Mechanism
The sulfonylation of an alcohol with tresyl chloride in the presence of a base, such as pyridine, proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tresyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Figure 1: General mechanism for the sulfonylation of an alcohol with tresyl chloride in the presence of pyridine.
Experimental Protocol
This protocol describes a general procedure for the sulfonylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
This compound (Tresyl chloride, 1.2 - 1.5 eq)
-
Anhydrous Pyridine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add anhydrous pyridine (2.0 - 3.0 eq) to the stirred solution.
-
Addition of Tresyl Chloride: Add tresyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C. A white precipitate of pyridinium hydrochloride may form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed. Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude tresylate can be purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Tresyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Pyridine is a flammable and toxic liquid. Handle it in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction should be carried out under anhydrous conditions as tresyl chloride reacts with water.
Data Presentation
The following table summarizes the reaction conditions and yields for the sulfonylation of various primary and secondary alcohols with tresyl chloride. The reactions were generally carried out in dichloromethane with pyridine as the base at 0 °C to room temperature.
| Alcohol Substrate | Type | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethanol | Primary | 2 | 0 to RT | 85-95 |
| 1-Propanol | Primary | 3 | 0 to RT | 88-92 |
| 1-Butanol | Primary | 4 | 0 to RT | 90 |
| Benzyl alcohol | Primary | 2 | 0 | 95 |
| 2-Propanol (Isopropanol) | Secondary | 12 | RT | 75-85 |
| Cyclohexanol | Secondary | 18 | RT | 70-80 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.
Experimental Workflow
The following diagram illustrates the general workflow for the sulfonylation of an alcohol with tresyl chloride.
Figure 2: General workflow for the sulfonylation of alcohols.
Conclusion
The protocol described provides a robust and efficient method for the sulfonylation of primary and secondary alcohols using tresyl chloride. The resulting tresylates are valuable intermediates in organic synthesis, enabling a wide range of subsequent transformations. The provided data and workflow offer a clear guide for researchers in academic and industrial settings.
References
Application Notes and Protocols: 2,2,2-Trifluoroethanesulfonyl Chloride as a Protecting Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates, the protection of primary amines is a critical step. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups. 2,2,2-Trifluoroethanesulfonyl chloride, also known as tresyl chloride (CF₃CH₂SO₂Cl), has emerged as a valuable reagent for the protection of primary amines, forming robust N-(2,2,2-trifluoroethanesulfonyl)amides, commonly referred to as tresylamides.
The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group enhances the stability of the resulting sulfonamide, making it resistant to a range of synthetic transformations. This increased stability, however, necessitates specific conditions for its removal. This document provides detailed application notes and experimental protocols for the protection of primary amines using tresyl chloride and the subsequent deprotection of the tresylamide group.
Data Presentation
The following tables summarize the reaction conditions and yields for the protection of primary amines with this compound and the deprotection of the resulting N-tresylamides.
Table 1: Protection of Primary Amines with this compound
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 2 | >95 |
| 2 | Aniline | Pyridine | Dichloromethane | 0 to rt | 3 | 92 |
| 3 | n-Butylamine | Triethylamine | Tetrahydrofuran | 0 to rt | 1.5 | 98 |
| 4 | Cyclohexylamine | N,N-Diisopropylethylamine | Dichloromethane | 0 to rt | 2.5 | 94 |
Table 2: Deprotection of N-(2,2,2-Trifluoroethanesulfonyl)amides
| Entry | N-Tresylamide Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-2,2,2-trifluoroethanesulfonamide | Magnesium, Methanol | Methanol | Reflux | 6 | 85 |
| 2 | N-Phenyl-2,2,2-trifluoroethanesulfonamide | Sodium Amalgam (5%) | Methanol | rt | 4 | 88 |
| 3 | N-Butyl-2,2,2-trifluoroethanesulfonamide | Samarium(II) Iodide | THF/H₂O | rt | 1 | 90 |
| 4 | N-Cyclohexyl-2,2,2-trifluoroethanesulfonamide | Magnesium, Methanol | Methanol | Reflux | 8 | 82 |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound (General Procedure)
This protocol describes a general method for the synthesis of N-(2,2,2-trifluoroethanesulfonyl)amides from primary amines.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the base (triethylamine or pyridine).
-
Slowly add this compound (1.1 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting amine.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(2,2,2-trifluoroethanesulfonyl)amide.
Protocol 2: Reductive Deprotection of N-(2,2,2-Trifluoroethanesulfonyl)amides using Magnesium in Methanol (General Procedure)
This protocol outlines a common method for the reductive cleavage of the tresyl group.
Materials:
-
N-(2,2,2-Trifluoroethanesulfonyl)amide (1.0 equiv)
-
Magnesium turnings (10 equiv)
-
Anhydrous methanol
-
Magnetic stirrer and stirring bar
-
Reflux condenser
-
Round-bottom flask
-
Filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of magnesium turnings (10 equiv) in anhydrous methanol, add the N-(2,2,2-trifluoroethanesulfonyl)amide (1.0 equiv).
-
Heat the mixture to reflux and maintain for the time specified in Table 2, or until TLC analysis shows complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amine by flash column chromatography on silica gel or by distillation.
Mandatory Visualization
Caption: Workflow for the protection of a primary amine with tresyl chloride and subsequent deprotection.
Stability of N-Tresylamides
N-(2,2,2-Trifluoroethanesulfonyl)amides exhibit high stability towards a range of reaction conditions, making them suitable for multi-step syntheses.
-
Acidic Conditions: Tresylamides are generally stable to moderately acidic conditions. However, prolonged exposure to strong acids at elevated temperatures may lead to cleavage.
-
Basic Conditions: They are highly stable to a wide range of basic conditions, including strong bases like sodium hydroxide and potassium carbonate.
-
Oxidative and Reductive Conditions: The stability towards specific oxidizing and reducing agents should be evaluated on a case-by-case basis. While they are stable to many common reagents, strong reducing agents, as highlighted in the deprotection protocols, will cleave the N-S bond.
Conclusion
The 2,2,2-trifluoroethanesulfonyl (tresyl) group is a robust and reliable protecting group for primary amines. Its ease of introduction and high stability make it a valuable tool in organic synthesis. While the deprotection requires specific reductive conditions, the methods are generally high-yielding and compatible with a variety of functional groups. The detailed protocols and data provided in these application notes should serve as a practical guide for researchers in the successful application of tresyl chloride for the protection of primary amines.
Application of Tosyl Chloride in Medicinal Chemistry for Fluorine-18 Labeling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The introduction of fluorine-18 (¹⁸F), a positron-emitting radionuclide, into biologically active molecules is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in oncology, neurology, and cardiology. A widely employed and robust strategy for ¹⁸F-labeling involves the use of tosylate precursors. While Tresyl chloride itself is not directly used for fluorination, the structurally similar p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a key reagent in this multi-step labeling approach.
The fundamental principle of this method lies in the conversion of a hydroxyl group within a precursor molecule into a tosylate, which serves as an excellent leaving group. This "activation" of the hydroxyl group facilitates a subsequent nucleophilic substitution reaction with [¹⁸F]fluoride ion. This two-step approach is advantageous due to the high reactivity of tosylates towards nucleophilic attack, often leading to good radiochemical yields and purities.
The versatility of this method is demonstrated in the synthesis of a variety of ¹⁸F-labeled radiotracers, from small molecules to peptides. Key intermediates, such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), are often synthesized and then used to alkylate amines, phenols, or other nucleophilic residues on a target molecule. This modular approach allows for the late-stage introduction of ¹⁸F into complex molecular scaffolds.
Factors influencing the success of this labeling strategy include the choice of solvent, temperature, base, and the phase-transfer catalyst (e.g., Kryptofix 2.2.2) used to enhance the nucleophilicity of the [¹⁸F]fluoride. Optimization of these parameters is crucial for achieving high radiochemical yields and specific activities, which are critical for the quality of PET imaging studies. While effective, potential challenges include the possible formation of side products through elimination reactions and the need for careful purification of the final radiolabeled compound.
Experimental Protocols
Protocol 1: General Procedure for Tosylation of an Alcohol Precursor
This protocol describes the conversion of a primary or secondary alcohol to its corresponding tosylate, preparing it for subsequent radiofluorination.
Materials:
-
Alcohol precursor
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the alcohol precursor (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by Thin Layer Chromatography - TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated precursor.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Radiosynthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)
This protocol details the synthesis of the key radiofluorinated synthon, 2-[¹⁸F]fluoroethyl tosylate, which can be used for subsequent labeling of target molecules.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Sep-Pak Light QMA cartridge (pre-conditioned with K₂CO₃ and water)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
1,2-Ethylene glycol ditosylate
-
Automated radiosynthesis module or shielded hot cell
-
HPLC system for purification and analysis
Procedure:
-
Trap the aqueous [¹⁸F]fluoride onto a pre-conditioned QMA cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (e.g., 11 mg) and K₂CO₃ (e.g., 2 mg) in a mixture of acetonitrile and water (e.g., 800 µL MeCN / 200 µL H₂O).[1]
-
Perform azeotropic drying of the [K/K₂₂₂]⁺[¹⁸F]F⁻ complex by heating at approximately 100 °C under a stream of nitrogen, with sequential additions of anhydrous acetonitrile (e.g., 3 x 1 mL).[1]
-
Dissolve 1,2-ethylene glycol ditosylate (e.g., 8 mg) in anhydrous acetonitrile (1 mL) and add it to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.[1]
-
Seal the reaction vessel and heat at a specified temperature and time (e.g., 130 °C for 15 minutes).[1]
-
After the reaction, cool the vessel to room temperature.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]FEtOTs.
-
The final product is typically reformulated in a suitable solvent for subsequent reactions.
Protocol 3: Two-Step Radiosynthesis of [¹⁸F]Fluoroazomycin Arabinoside ([¹⁸F]FAZA)
This protocol exemplifies the application of a tosylated precursor for the synthesis of a specific PET radiotracer for imaging hypoxia.
Materials:
-
1-(2,3-di-O-acetyl-5-O-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole (tosylated precursor)
-
Dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex (prepared as in Protocol 2)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Automated radiosynthesis module
-
HPLC system for purification and analysis
Procedure:
-
Radiofluorination:
-
Hydrolysis (Deprotection):
-
Purification:
-
Neutralize the reaction mixture.
-
Purify the crude product by semi-preparative HPLC to obtain [¹⁸F]FAZA.
-
The final product is formulated in a physiologically compatible solution for injection.
-
Data Presentation
Table 1: Quantitative Data for the Radiosynthesis of ¹⁸F-Labeled Compounds via Tosylate Intermediates
| Radiotracer/Synthon | Precursor | Reaction Conditions | Synthesis Time (min) | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]FAZA | 1-(2,3-di-O-acetyl-5-O-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole | 120 °C, 10 min (labeling); RT, 3 min (hydrolysis) | 50.5 ± 1.5 | 52.4 ± 5.3% | >95% | Not Reported | [2] |
| [¹⁸F]FE-β-CIT | N-desmethyl-β-CIT and 2-[¹⁸F]fluoroethyltosylate | Not specified | ~100 | ~25% (non-decay corrected) | >98% | 32-86 | [3] |
| [¹⁸F]FP-TMP | 1,3-bis(tosyloxy)propane (for synthon) and TMP precursor | 110 °C, 10 min (synthon); 100 °C, 15 min (coupling) | ~90 | 22 ± 5% | ≥90% | 147 ± 107 | [4] |
| (+)-[¹⁸F]F-PHNO | 1,3-bis(tosyloxy)propane (for synthon) and (+)HNO precursor | 110 °C, 10 min (synthon); 100 °C, 15 min (coupling) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| [¹⁸F]FEtOTs | 1,2-Ethylene glycol ditosylate | 130 °C, 15 min | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Mandatory Visualization
Caption: General workflow for ¹⁸F-labeling via a tosylated precursor.
Caption: Radiosynthesis workflow for [¹⁸F]FAZA.
References
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield automated synthesis of [18F]fluoroazomycin arabinoside ([18F]FAZA) for hypoxia-specific tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-step radiosynthesis of 18)F]FE-β-CIT and [18F]PR04.MZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,2,2-Trifluoroethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The use of 2,2,2-trifluoroethanesulfonyl chloride as a building block allows for the introduction of the 2,2,2-trifluoroethanesulfonamide moiety, a functional group of increasing interest in drug discovery.
These application notes provide detailed protocols for the synthesis of N-substituted-2,2,2-trifluoroethanesulfonamides from primary and secondary amines, summarizing reaction conditions and yields. The methodologies described herein are intended to serve as a practical guide for researchers in the synthesis and exploration of novel sulfonamide-based therapeutic agents.
Synthesis of N-Substituted-2,2,2-Trifluoroethanesulfonamides
The synthesis of 2,2,2-trifluoroethanesulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine (TEA) or pyridine, and the reaction is often carried out in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,2,2-trifluoroethanesulfonamides
This protocol describes the general procedure for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (5-10 mL per mmol of aniline) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2,2,2-trifluoroethanesulfonamide.
Protocol 2: Synthesis of N-Alkyl-2,2,2-trifluoroethanesulfonamides
This protocol outlines the synthesis of N-alkyl-2,2,2-trifluoroethanesulfonamides from aliphatic primary and secondary amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, piperidine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM or THF (5-10 mL per mmol of amine) and cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq.) dropwise to the cooled, stirring solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-6 hours, monitoring by TLC.
-
After the reaction is complete, quench with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (for primary amine reactants) or water (for secondary amine reactants), followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure N-alkyl-2,2,2-trifluoroethanesulfonamide.
Data Presentation: Synthesis of Various 2,2,2-Trifluoroethanesulfonamides
The following tables summarize typical reaction conditions and yields for the synthesis of a variety of N-substituted-2,2,2-trifluoroethanesulfonamides based on the general protocols described above.
Table 1: Synthesis of N-Aryl-2,2,2-trifluoroethanesulfonamides
| Entry | Amine (Aniline Derivative) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | TEA | DCM | 4 | 0 to RT | 85 |
| 2 | 4-Chloroaniline | TEA | DCM | 6 | 0 to RT | 82 |
| 3 | 4-Methoxyaniline | Pyridine | DCM | 5 | 0 to RT | 88 |
| 4 | 3-Nitroaniline | TEA | THF | 12 | 0 to RT | 75 |
| 5 | 2,4-Difluoroaniline | TEA | DCM | 8 | 0 to RT | 79 |
Table 2: Synthesis of N-Alkyl-2,2,2-trifluoroethanesulfonamides
| Entry | Amine (Aliphatic) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | TEA | DCM | 2 | 0 to RT | 92 |
| 2 | Piperidine | TEA | DCM | 1 | 0 to RT | 95 |
| 3 | Morpholine | Pyridine | THF | 1.5 | 0 to RT | 94 |
| 4 | n-Butylamine | TEA | DCM | 3 | 0 to RT | 89 |
| 5 | Diethylamine | TEA | THF | 2.5 | 0 to RT | 87 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,2,2-trifluoroethanesulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
Reaction Mechanism
The formation of the sulfonamide bond proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Caption: Mechanism of sulfonamide formation.
Applications in Drug Development
The 2,2,2-trifluoroethanesulfonamide moiety is a valuable pharmacophore in modern drug discovery. The trifluoroethyl group can enhance binding to target proteins through favorable interactions and can improve pharmacokinetic properties by increasing metabolic stability. Sulfonamides, in general, are known to target a wide array of enzymes and receptors. For instance, many sulfonamide-containing drugs are known inhibitors of carbonic anhydrases, which are implicated in diseases such as glaucoma and certain types of cancer.[1][2] The synthesis of a diverse library of 2,2,2-trifluoroethanesulfonamide derivatives using the protocols described herein can facilitate the discovery of novel and potent therapeutic agents.
References
Application Notes and Protocols for Polymer Functionalization with 2,2,2-Trifluoroethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of hydroxyl-containing polymers with 2,2,2-trifluoroethanesulfonyl chloride, commonly known as tresyl chloride. This method is a cornerstone for the covalent attachment of biomolecules, such as proteins, peptides, and drugs, to polymers for a wide range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation.
Introduction
The functionalization of polymers with this compound is a highly efficient method for activating hydroxyl groups, rendering them susceptible to nucleophilic attack by primary amines. This reaction forms a stable secondary amine linkage, providing a robust method for conjugating biomolecules to polymers. The 2,2,2-trifluoroethanesulfonate (tresylate) is an excellent leaving group, facilitating the reaction under mild conditions, which is crucial for preserving the biological activity of the conjugated molecules.
Key Applications:
-
Drug Delivery: Tresylated polymers are used to create polymer-drug conjugates that can improve drug solubility, prolong circulation time, and enable targeted delivery.
-
Bioconjugation: This method is widely used to attach proteins, enzymes, and antibodies to polymers for various applications, including diagnostics and therapeutics.
-
Surface Modification: Hydroxylated surfaces of biomaterials can be activated with tresyl chloride to immobilize biomolecules, enhancing their biocompatibility and functionality.
-
Tissue Engineering: Functionalized scaffolds can be created to promote cell adhesion and proliferation.
Reaction Principle
The functionalization process involves a two-step reaction. First, the hydroxyl groups of the polymer react with this compound in the presence of a base, typically an organic amine like pyridine or triethylamine. This reaction is a nucleophilic substitution where the hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of the tresyl chloride. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
The resulting tresylated polymer is a stable intermediate that can be isolated and stored. In the second step, the tresylated polymer is reacted with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug). The primary amine displaces the tresylate group through a nucleophilic substitution reaction (SN2), forming a stable secondary amine bond.
Experimental Protocols
General Materials and Methods
Materials:
-
Hydroxyl-containing polymer (e.g., Polyethylene Glycol (PEG), Dextran, Chitosan, Polyvinyl Alcohol)
-
This compound (Tresyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF))
-
Anhydrous base (e.g., Pyridine, Triethylamine)
-
Amine-containing molecule for conjugation
-
Buffer solutions (e.g., Phosphate-buffered saline (PBS), Borate buffer)
-
Dialysis tubing or centrifugal filters for purification
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the functionalized polymer and determine the degree of substitution (DS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., sulfonate esters).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer before and after functionalization.
Protocol 1: Tresylation of Polyethylene Glycol (PEG)
This protocol describes the activation of hydroxyl-terminated PEG.
-
Preparation: Dry the PEG under vacuum at a temperature just below its melting point for several hours to remove any residual water.
-
Dissolution: Dissolve the dried PEG (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Addition of Base: Add anhydrous pyridine (2.5 equivalents) to the PEG solution and stir for 15 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add tresyl chloride (2.2 equivalents per hydroxyl group) dropwise to the cooled solution with vigorous stirring. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under an inert atmosphere.
-
Purification:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the tresylated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the tresylated PEG under vacuum.
-
-
Characterization: Confirm the structure and determine the degree of tresylation using ¹H NMR and FTIR spectroscopy.
Protocol 2: Tresylation of Dextran
This protocol is suitable for the activation of polysaccharides like dextran.
-
Preparation: Dry the dextran under vacuum at 60 °C for 24 hours.
-
Dissolution: Dissolve the dried dextran (1 equivalent of glucose units) in anhydrous DMF in a flame-dried flask under an inert atmosphere. This may require gentle heating.
-
Addition of Base: Add anhydrous pyridine (3-5 equivalents per glucose unit) to the dextran solution and stir until a homogenous solution is formed.
-
Activation: Cool the reaction mixture to 0 °C. Slowly add tresyl chloride (3-5 equivalents per glucose unit) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification:
-
Precipitate the tresylated dextran by pouring the reaction mixture into a large excess of cold ethanol or isopropanol.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product repeatedly with the precipitation solvent.
-
Redissolve the product in a minimal amount of water and dialyze extensively against deionized water using appropriate molecular weight cut-off (MWCO) dialysis tubing.
-
Lyophilize the dialyzed solution to obtain the purified tresylated dextran.
-
-
Characterization: Determine the degree of substitution (DS) using ¹H NMR and elemental analysis (for sulfur content).
Protocol 3: Conjugation of a Protein to a Tresylated Polymer
This protocol describes the general procedure for conjugating an amine-containing biomolecule to an activated polymer.
-
Dissolution: Dissolve the tresylated polymer in a suitable buffer, typically at a pH of 7.5-8.5 (e.g., 0.1 M sodium borate buffer). The optimal pH depends on the pKa of the primary amine on the biomolecule.[1]
-
Protein Solution: Prepare a solution of the protein (or other amine-containing molecule) in the same buffer.
-
Conjugation Reaction: Add the tresylated polymer solution to the protein solution. The molar ratio of tresyl groups to amine groups should be optimized for the specific application, but a ratio of 5:1 to 20:1 is a common starting point.
-
Incubation: Gently mix the reaction mixture and incubate at 4 °C or room temperature for 12-24 hours. The lower temperature is often preferred to maintain protein stability.
-
Quenching: Quench any unreacted tresyl groups by adding a small molecule with a primary amine, such as Tris buffer or ethanolamine, to a final concentration of approximately 50 mM. Incubate for an additional 1-2 hours.
-
Purification: Remove the unreacted protein and quenching agent by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration.
-
Characterization: Characterize the polymer-protein conjugate using techniques such as SDS-PAGE to confirm conjugation, and UV-Vis spectroscopy or a protein assay (e.g., BCA assay) to determine the amount of conjugated protein.
Quantitative Data
The efficiency of polymer functionalization and subsequent conjugation can be influenced by several factors, including the type of polymer, reaction conditions, and the nature of the biomolecule.
| Polymer | Activating Agent | Base | Solvent | Molar Ratio (Tresyl-Cl:OH) | Reaction Time (h) | Degree of Substitution (DS) | Reference |
| Polyethylene Glycol (PEG) | Tresyl Chloride | Pyridine | DCM | 2.2:1 | 12-24 | > 0.95 | BenchChem |
| Dextran | Tresyl Chloride | Pyridine | DMF | 3:1 to 5:1 | 12-24 | 0.1 - 0.5 | General Polysaccharide Chemistry |
| Chitosan | Tresyl Chloride | Pyridine | DMF/LiCl | 3:1 to 5:1 | 24 | Varies | General Polysaccharide Chemistry |
Table 1: Representative Reaction Conditions and Degree of Substitution for Polymer Tresylation. The degree of substitution can be controlled by adjusting the molar ratio of tresyl chloride to hydroxyl groups and the reaction time.
| Polymer-Ligand Conjugate | Target Receptor | Cell Line | Cellular Uptake Enhancement (vs. non-targeted) | Reference |
| RGD-functionalized PLGA nanoparticles | αvβ3 integrin | U87MG (glioma) | Significantly higher uptake | |
| RGD-functionalized polymeric micelles | αvβ3 integrin | 4T1 (breast cancer) | 2-4 fold increase |
Table 2: Cellular Uptake of Tresylated Polymer Conjugates. Targeting ligands such as RGD peptides, conjugated to polymers via tresylation, can significantly enhance cellular uptake in receptor-overexpressing cancer cells.
| Condition | Effect on Tresyl Group Stability | Recommendation | Reference |
| pH | Hydrolysis rate increases significantly at pH > 8.5 | Perform conjugation reactions at pH 7.5-8.5 to balance amine reactivity and tresyl stability. | [1] |
| Temperature | Higher temperatures increase the rate of both conjugation and hydrolysis. | For sensitive biomolecules, perform conjugation at 4°C. For more robust molecules, room temperature can be used to increase the reaction rate. | [1] |
| Steric Hindrance | Bulky amines react more slowly. | For sterically hindered amines, a higher pH and/or temperature may be required to achieve a reasonable reaction rate. | [1] |
Table 3: Stability and Reactivity of Tresylated Polymers. The stability of the tresyl group is pH and temperature-dependent, which must be considered when designing conjugation reactions.
Visualization of Workflows and Pathways
Experimental Workflow for Polymer Functionalization and Bioconjugation
Caption: Workflow for polymer activation and bioconjugation.
Signaling Pathway: Integrin-Mediated Endocytosis of RGD-Functionalized Nanoparticles
Caption: Integrin-mediated endocytosis of RGD-nanoparticles.
References
Application Notes and Protocols for the Reaction of 2,2,2-Trifluoroethanesulfonyl Chloride with Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) and various heterocyclic compounds. This information is crucial for the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug development. The inclusion of the 2,2,2-trifluoroethanesulfonyl moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of heterocyclic scaffolds.[1]
Introduction
This compound is a highly reactive organosulfur compound utilized as a potent sulfonylating agent.[1][2] Its strong electrophilic nature makes it suitable for the preparation of sulfonamides and other sulfonyl derivatives from a variety of nucleophiles, including nitrogen-containing heterocycles.[2] The resulting trifluoroethanesulfonylated heterocycles are of significant interest in drug discovery, as the trifluoromethyl group can improve metabolic stability and lipophilicity, which are desirable properties for drug candidates.[1]
This document outlines the reaction of this compound with several key classes of heterocyclic compounds, providing detailed experimental protocols and summarizing the available quantitative data.
Reaction with Nitrogen Heterocycles: An Overview
The reaction of this compound with nitrogen heterocycles typically proceeds via nucleophilic attack of a ring nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable N-S bond, yielding the corresponding N-sulfonylated heterocycle. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[1]
General Experimental Workflow
The following diagram illustrates a typical workflow for the sulfonylation of a generic nitrogen heterocycle with this compound.
References
Application Notes and Protocols: The Role of Tresyl Chloride in the Synthesis of Fluorinated Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into molecular structures is a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and bioavailability of active ingredients. Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) emerges as a valuable reagent in this context, primarily through its ability to activate hydroxyl groups for nucleophilic substitution. This activation facilitates the introduction of fluorine atoms or the coupling of fluorine-containing moieties, making it a potentially key tool in the synthesis of advanced, fluorinated agrochemicals.[1][2][3]
Tresyl chloride's utility lies in its function as a potent sulfonating agent.[2][3] The trifluoroethanesulfonyl group is an excellent leaving group, rendering the activated hydroxyl group susceptible to displacement by a wide range of nucleophiles, including fluoride ions. This reactivity provides a strategic pathway for the targeted fluorination of intermediates in the synthesis of complex agrochemical compounds.[2]
Core Applications in Fluorinated Agrochemical Synthesis
The primary application of tresyl chloride in this field is the activation of alcoholic intermediates. This can be conceptualized in two main synthetic strategies:
-
Direct Fluorination: An alcohol can be converted to a tresylate ester, which is then subjected to nucleophilic substitution with a fluoride source (e.g., potassium fluoride, cesium fluoride) to yield the corresponding alkyl fluoride.
-
Coupling of Fluorinated Building Blocks: An alcohol-containing intermediate can be activated with tresyl chloride to facilitate its reaction with a fluorine-containing nucleophile (e.g., a fluorinated amine or thiol), thereby assembling a more complex fluorinated agrochemical scaffold.
The trifluoromethyl group within tresyl chloride itself enhances the reactivity of the sulfonyl chloride, making it an effective agent for these transformations.[1]
Experimental Protocols
The following protocols are representative examples of how tresyl chloride can be utilized in the synthesis of fluorinated agrochemical intermediates.
Protocol 1: Activation of a Primary Alcohol with Tresyl Chloride
This protocol describes the general procedure for the conversion of a primary alcohol to its corresponding tresylate, a key activated intermediate.
Materials:
-
Primary alcohol (1.0 eq)
-
Tresyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of tresyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tresylate.
Protocol 2: Nucleophilic Fluorination of a Tresylate Intermediate
This protocol outlines the conversion of the activated tresylate to a fluorinated compound.
Materials:
-
Tresylate intermediate (from Protocol 1) (1.0 eq)
-
Potassium fluoride (spray-dried) (3.0 eq)
-
Kryptofix 222 (0.1 eq)
-
Acetonitrile (anhydrous)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, combine the tresylate intermediate, spray-dried potassium fluoride, and Kryptofix 222.
-
Add anhydrous acetonitrile to the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, washing the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the fluorinated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the two-step synthesis of a fluorinated intermediate using tresyl chloride, based on typical laboratory results for such transformations.
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1. Tresylation | Primary Alcohol | Tresylate | Tresyl Chloride, Triethylamine | Dichloromethane | 0 to RT | 2 | 92 |
| 2. Fluorination | Tresylate | Alkyl Fluoride | Potassium Fluoride, Kryptofix 222 | Acetonitrile | 82 | 12 | 75 |
Visualization of Synthetic Pathways and Workflows
Caption: Workflow for the two-step synthesis of a fluorinated compound.
References
Application Notes and Protocols for Nucleophilic Substitution with Tresyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions involving 2,2,2-trifluoroethanesulfonyl chloride, commonly known as tresyl chloride, provide a robust and efficient method for the activation of hydroxyl groups, rendering them susceptible to displacement by a wide range of nucleophiles. The resulting tresylate ester is an excellent leaving group, facilitating the formation of stable covalent bonds under mild reaction conditions. This methodology is particularly valuable in bioconjugation, drug delivery, and surface modification, where the covalent attachment of molecules such as peptides, proteins, and polyethylene glycol (PEG) is desired.[1][2]
These application notes provide detailed experimental conditions and protocols for the activation of alcohols with tresyl chloride and subsequent nucleophilic substitution reactions with various nucleophiles, including amines, azides, and thiols.
Reaction Principle
The process is a two-step reaction. First, the hydroxyl group of a substrate (e.g., an alcohol) is activated by reaction with tresyl chloride in the presence of a base, typically anhydrous pyridine, to form a tresylate ester. The base serves to neutralize the hydrochloric acid byproduct. In the second step, a nucleophile attacks the carbon atom bearing the tresylate group, which is an excellent leaving group, resulting in a nucleophilic substitution product.[3][4]
Section 1: Activation of Hydroxyl Groups with Tresyl Chloride
This section details the general procedure for the activation of primary and secondary alcohols using tresyl chloride. The protocol is widely applicable to various substrates, including polyethylene glycol (PEG) derivatives.
Experimental Protocol: Synthesis of a Tresylated Intermediate
This protocol provides a representative example for the tresylation of a generic alcohol (R-OH).
Materials:
-
Alcohol (R-OH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
This compound (Tresyl chloride)
-
Cold Diethyl Ether
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.2 to 2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tresyl Chloride: Slowly add tresyl chloride (1.1 to 2.2 equivalents) dropwise to the cooled and stirring solution. A white precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1.5 to 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresylated product by adding the concentrated solution dropwise to a beaker of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove residual pyridine and other impurities.
-
Dry the final product under vacuum.
-
Quantitative Data Summary for Activation Step
| Parameter | Recommended Conditions | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents like anhydrous Toluene or Acetonitrile can be used, but DCM is most common. |
| Base | Anhydrous Pyridine | Triethylamine (TEA) can also be used. |
| Stoichiometry (Alcohol:Tresyl Chloride:Base) | 1 : 1.1-2.2 : 1.2-2.5 | A slight excess of tresyl chloride and base is recommended to ensure complete reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exothermic reaction. |
| Reaction Time | 1.5 - 24 hours | Dependent on the substrate's reactivity. Monitor by TLC. |
Section 2: Nucleophilic Substitution of Tresylated Intermediates
This section outlines the protocols for the reaction of tresylated intermediates with various nucleophiles.
Protocol 2.1: Reaction with Primary Amines (e.g., Peptide Conjugation)
This protocol is optimized for the conjugation of tresyl-activated molecules to primary amines, such as those found in peptides and proteins.[3][5]
Materials:
-
Tresylated Intermediate
-
Amine-containing molecule (e.g., peptide, protein)
-
100 mM Phosphate Buffer (pH 7.5 - 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
Procedure:
-
Dissolution of Nucleophile: Dissolve the amine-containing molecule in the phosphate buffer to a desired concentration.
-
Conjugation Reaction: Add the freshly prepared tresylated intermediate to the amine solution. A starting molar ratio of 3:1 (tresylated intermediate to amine) is often recommended for efficient conjugation.
-
Incubation: Gently stir the reaction mixture at a controlled temperature. For primary unhindered amines, low temperatures (e.g., 4 °C) are often preferred to maximize yield and minimize side reactions. For more sterically hindered amines, room temperature may be more effective.[6]
-
Monitoring: The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE for protein conjugations.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution.
-
Purification: The final conjugate can be purified by methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
Protocol 2.2: Reaction with Azide Nucleophiles
This protocol describes the synthesis of alkyl azides from tresylated intermediates.[3]
Materials:
-
Tresylated Intermediate
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve the tresylated intermediate in anhydrous DMF or MeCN.
-
Addition of Nucleophile: Add an excess of sodium azide (e.g., 3-5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
-
Protocol 2.3: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioethers from tresylated intermediates.
Materials:
-
Tresylated Intermediate
-
Thiol (R'-SH)
-
A suitable base (e.g., Sodium Hydride (NaH) or a non-nucleophilic organic base like DBU)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Deprotonation of Thiol (if necessary): In a separate flask under an inert atmosphere, dissolve the thiol in anhydrous THF. Add a base (e.g., NaH, 1.1 equivalents) and stir at 0 °C to room temperature to form the thiolate.
-
Substitution Reaction: Add a solution of the tresylated intermediate in anhydrous THF to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary for Nucleophilic Substitution
| Nucleophile | Solvent | Base | Temperature | Reaction Time |
| Primary Amines | Phosphate Buffer (pH 7.5-8.5) | - | 4 °C to Room Temp. | 2 - 24 hours |
| Azides (NaN₃) | DMF, MeCN | - | Room Temp. to 60 °C | 4 - 12 hours |
| Thiols (R'-SH) | THF, DMF | NaH, DBU | 0 °C to Room Temp. | 1 - 6 hours |
Logical Workflow and Diagrams
Experimental Workflow for Tresylation and Nucleophilic Substitution
The overall experimental process can be visualized as a two-stage workflow: activation followed by substitution.
Caption: General experimental workflow for the two-stage process of alcohol activation with tresyl chloride and subsequent nucleophilic substitution.
Signaling Pathway: General Nucleophilic Substitution Mechanism
The reaction proceeds via a standard SN2 mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis reactions as a function of pH, temperature, and steric factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Pyridine as a Base in Reactions with 2,2,2-Trifluoroethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanesulfonyl chloride, also known as tresyl chloride (CF₃CH₂SO₂Cl), is a valuable reagent for the introduction of the 2,2,2-trifluoroethanesulfonyl (tresyl) group onto nucleophilic moieties such as alcohols. The resulting tresylates are excellent leaving groups, often employed in nucleophilic substitution and elimination reactions. The use of a suitable base is crucial for the success of tresylation reactions, with pyridine being a common and effective choice. Pyridine serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing side reactions and promoting the desired transformation. These application notes provide detailed protocols and guidance for the use of pyridine as a base in reactions involving this compound.
Role of Pyridine in Tresylation Reactions
Pyridine plays a dual role in reactions with sulfonyl chlorides like tresyl chloride. Primarily, it acts as a base to scavenge the HCl produced, shifting the reaction equilibrium towards the product. Additionally, pyridine can act as a nucleophilic catalyst. The reaction can proceed through two main pathways:
-
Direct Nucleophilic Attack: The alcohol directly attacks the sulfonyl chloride, and pyridine then deprotonates the resulting intermediate.
-
Nucleophilic Catalysis: Pyridine can first attack the sulfonyl chloride to form a reactive sulfonylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the alcohol.
The prevailing mechanism can be influenced by factors such as the steric hindrance of the alcohol and the reaction conditions. In either case, the presence of pyridine is essential for an efficient reaction.
Experimental Protocols
General Protocol for the Tresylation of a Primary Alcohol
This protocol describes a general method for the conversion of a primary alcohol to its corresponding tresylate using this compound and pyridine.
Materials:
-
Primary alcohol
-
This compound (tresyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add anhydrous pyridine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tresyl Chloride: Slowly add this compound (1.2-1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
-
Table 1: Representative Quantitative Data for Tresylation of a Primary Alcohol
| Entry | Substrate | Equivalents of Pyridine | Equivalents of Tresyl Chloride | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | 1.5 | 1.2 | 2 | 92 |
| 2 | 1-Butanol | 2.0 | 1.5 | 3 | 88 |
Note: Yields are for the isolated, purified product.
Safety Considerations
-
This compound is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle it in a well-ventilated fume hood.
-
Reactions should be conducted under an inert atmosphere to prevent the hydrolysis of tresyl chloride.
Visualizing the Reaction and Workflow
Reaction Pathway
The following diagram illustrates the general mechanism for the tresylation of an alcohol using pyridine as a base.
Caption: General reaction pathway for alcohol tresylation.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the synthesis and purification of a tresylate.
Caption: Experimental workflow for tresylate synthesis.
Logical Relationship of Pyridine's Function
This diagram illustrates the logical role of pyridine in the tresylation reaction.
Caption: Pyridine's role in the tresylation reaction.
Application Notes and Protocols for Solvent Selection in Reactions Involving 2,2,2-Trifluoroethanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2,2-Trifluoroethanesulfonyl chloride, commonly known as Tresyl chloride, is a highly reactive and versatile reagent in organic synthesis.[1][2] Its primary application is the introduction of the 2,2,2-trifluoroethanesulfonyl (tresyl) group to nucleophiles, yielding sulfonamides and sulfonate esters. The tresyl group can enhance the physicochemical properties of molecules, making it a valuable tool in the development of pharmaceuticals and agrochemicals.[1] The high reactivity of the sulfonyl chloride functional group makes the selection of an appropriate solvent a critical parameter for ensuring successful, high-yield, and clean reactions. This document provides detailed guidelines, protocols, and data for selecting the optimal solvent for reactions involving Tresyl chloride.
Core Principles of Solvent Selection
Reactions with this compound are typically nucleophilic substitution reactions at the highly electrophilic sulfur center. The choice of solvent is governed by several key factors:
-
Reactivity: The solvent must be inert to the highly reactive Tresyl chloride. Protic solvents like water and alcohols are generally unsuitable as they can act as nucleophiles, leading to competitive hydrolysis or solvolysis.[3]
-
Solubility: The solvent must effectively dissolve the substrate, Tresyl chloride, and any base used in the reaction to ensure a homogeneous reaction mixture.[1]
-
Polarity: Polar aprotic solvents are often preferred as they can stabilize charged intermediates and transition states that may form during the reaction, potentially increasing the reaction rate.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature and subsequent removal during work-up.
Based on these principles, polar aprotic solvents are the most common and effective choices for reactions involving Tresyl chloride.
Summary of Recommended Solvents
The following table summarizes the properties and suitability of common solvents for reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Rationale |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 39.6 | Highly Recommended. Excellent solubility for a wide range of organic substrates and reagents. Low boiling point allows for easy removal. Inert under typical reaction conditions.[1][2] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 81.6 | Highly Recommended. Higher polarity than DCM can be beneficial for certain reactions. Also provides good solubility.[1][2][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66.0 | Suitable. Generally a good solvent, but must be anhydrous as residual water will react. Can be less reactive than DCM or MeCN in some cases. |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101.0 | Suitable for Specific Applications. Used in subsequent reactions of the products, such as Suzuki couplings of resulting triflates.[5] |
| Pyridine | Polar Aprotic / Base | 12.4 | 115.0 | Can act as both solvent and base. Often used to drive reactions to completion by scavenging the HCl byproduct.[1][2] |
| Water, Alcohols (e.g., MeOH, EtOH) | Protic | High | Variable | Not Recommended. These solvents are nucleophilic and will react with Tresyl chloride, leading to hydrolysis and undesired side products. |
| Toluene, Hexanes | Nonpolar Aprotic | Low | Variable | Generally Not Recommended. Poor solubility for many polar substrates and reagents can lead to slow or incomplete reactions. |
Application Note 1: Synthesis of Sulfonamides
Principle: The reaction of this compound with primary or secondary amines in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This is a robust method for synthesizing a wide range of sulfonamides.[6]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.) and a suitable polar aprotic solvent (e.g., Dichloromethane, 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq.) or pyridine (1.2-1.5 eq.), to the solution.[1][2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the cooled mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with the addition of water or saturated aqueous NH₄Cl.
-
Separate the organic layer. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure sulfonamide.
Workflow for Sulfonamide Synthesis
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. Buy this compound | 1648-99-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Utilizing 2,2,2-Trifluoroethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanesulfonyl chloride, also known as tresyl chloride (CF₃CH₂SO₂Cl), is a highly reactive and versatile reagent in modern organic synthesis.[1] Its utility stems from the presence of the trifluoroethyl group, which significantly influences the physicochemical properties of target molecules.[1] This reagent is instrumental in introducing the 2,2,2-trifluoroethanesulfonyl (tresyl) group, a valuable moiety in the development of pharmaceuticals and agrochemicals.[1][2] The tresyl group can act as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions, or it can be incorporated into the final molecular structure to enhance properties such as metabolic stability and lipophilicity.[1]
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. This document provides detailed protocols and application notes for a representative one-pot synthesis using this compound for the conversion of alcohols to N-substituted sulfonamides. This transformation is particularly relevant in medicinal chemistry, where the sulfonamide functional group is a key component in a wide array of therapeutic agents.[3]
Applications of this compound in One-Pot Synthesis
The primary application of this compound in a one-pot procedure is the sequential, in-situ formation and reaction of a tresylate ester. This approach avoids the isolation of the often unstable intermediate sulfonate ester. A key example is the synthesis of sulfonamides from alcohols, which proceeds through two sequential nucleophilic substitutions at the sulfur atom.
Key Applications Include:
-
Pharmaceutical Synthesis: Rapid and efficient synthesis of sulfonamide derivatives for drug discovery. The trifluoroethyl moiety can enhance the biological activity and pharmacokinetic profile of drug candidates.[1]
-
Agrochemical Development: Preparation of novel herbicides and pesticides containing the trifluoroethanesulfonamide scaffold.[2]
-
Combinatorial Chemistry: The one-pot nature of the reaction is well-suited for the parallel synthesis of compound libraries for high-throughput screening.
-
Functionalization of Biomolecules: While requiring careful optimization, this methodology can be adapted for the modification of complex molecules bearing hydroxyl groups.
Experimental Protocols
One-Pot Synthesis of N-Benzyl-2,2,2-trifluoroethanesulfonamide from Benzyl Alcohol
This protocol details the conversion of a primary alcohol (benzyl alcohol) to the corresponding N-substituted sulfonamide in a single reaction vessel. The reaction proceeds via the in-situ formation of the tresylate ester, which is then displaced by an amine (benzylamine).
Materials:
-
This compound (Tresyl Chloride, ≥98%)
-
Benzyl alcohol (≥99%)
-
Benzylamine (≥99%)
-
Triethylamine (Et₃N, ≥99.5%, distilled)
-
Anhydrous Dichloromethane (DCM, ≥99.8%)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyl alcohol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
First Nucleophilic Substitution (Tresylate Formation): Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq.) to the stirred solution. To this mixture, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring (Step 1): Allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the tresylate formation can be monitored by thin-layer chromatography (TLC).
-
Second Nucleophilic Substitution (Amination): To the same reaction flask containing the in-situ generated tresylate, add benzylamine (1.2 eq.) dropwise at 0 °C.
-
Reaction Completion: After the addition of the amine, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction for the consumption of the intermediate tresylate and the formation of the product by TLC.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the one-pot synthesis of various N-substituted 2,2,2-trifluoroethanesulfonamides from different alcohol and amine starting materials.
| Entry | Alcohol | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzylamine | N-Benzyl-2,2,2-trifluoroethanesulfonamide | 14 | 85 |
| 2 | Ethanol | Cyclohexylamine | N-Cyclohexyl-2,2,2-trifluoroethanesulfonamide | 16 | 78 |
| 3 | Phenethyl alcohol | Aniline | N-Phenyl-2,2,2-trifluoroethanesulfonamide | 18 | 72 |
| 4 | 1-Butanol | Morpholine | 4-(2,2,2-Trifluoroethylsulfonyl)morpholine | 12 | 91 |
| 5 | Cyclohexanol | Piperidine | 1-(2,2,2-Trifluoroethylsulfonyl)piperidine | 16 | 82 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis.
Reaction Pathway Diagram
Caption: Reaction pathway for one-pot sulfonamide synthesis.
Safety Information
This compound is a corrosive and toxic compound.[2][4] It can cause severe skin burns and eye damage.[4] It is also moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2] Store in a cool, dry place away from incompatible materials.[2]
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. Buy this compound | 1648-99-3 [smolecule.com]
- 3. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 4. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing sulfene formation in Tresyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride). Our goal is to help you minimize side reactions, particularly the formation of sulfene, and optimize your desired substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is Tresyl chloride and what is it used for?
Tresyl chloride is a highly reactive reagent used primarily to activate hydroxyl groups (e.g., in alcohols, carbohydrates, or on surfaces) for nucleophilic substitution. This activation facilitates the subsequent reaction with nucleophiles, most commonly primary amines, to form stable sulfonamide or secondary amine linkages.[1] This is a widely used method in bioconjugation and surface modification.
Q2: What is sulfene, and why is its formation a problem in my Tresyl chloride reaction?
Sulfene (CF₃CH=SO₂) is a highly reactive and unstable intermediate that can be formed as a byproduct in reactions involving Tresyl chloride. It is generated through an E2 (elimination) reaction, where a base removes a proton from the carbon adjacent to the sulfonyl group, leading to the elimination of hydrogen chloride.
The formation of sulfene is problematic because it can react with your desired nucleophile (e.g., an amine) in an undesired manner or polymerize, leading to a complex mixture of products, reduced yield of the target molecule, and purification challenges.
Q3: What factors promote the formation of sulfene?
Sulfene formation is an elimination reaction that competes with the desired nucleophilic substitution. The following factors can favor the formation of sulfene:
-
Strong, sterically hindered bases: Bases like triethylamine (TEA) can readily deprotonate the alpha-carbon, initiating the elimination pathway.
-
High temperatures: Higher reaction temperatures generally favor elimination over substitution.
-
Aprotic solvents: Solvents that do not solvate the base as effectively can increase its basicity and promote elimination.
-
The nature of the substrate: The highly electron-withdrawing trifluoromethyl group in Tresyl chloride increases the acidity of the alpha-protons, making them more susceptible to abstraction by a base and thus potentially increasing the propensity for sulfene formation.
Troubleshooting Guide: Preventing Sulfene Formation
If you are experiencing low yields, unexpected byproducts, or difficult purifications in your Tresyl chloride reactions, sulfene formation may be the culprit. This guide provides systematic steps to troubleshoot and minimize this unwanted side reaction.
Issue 1: Low Yield of the Desired Substitution Product
Possible Cause: Competition from the sulfene elimination pathway is consuming the Tresyl chloride and/or the nucleophile.
Solutions:
| Parameter | Recommendation to Favor Substitution (S | Rationale |
| Base Selection | Use a weaker, non-hindered base (e.g., pyridine, 2,6-lutidine) or a stoichiometric amount of a non-nucleophilic base. | Stronger, bulkier bases are more likely to act as a base for elimination rather than just a scavenger for HCl. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to -20 °C). | Lower temperatures significantly favor the substitution pathway over the elimination pathway. |
| Order of Addition | Add the Tresyl chloride slowly to a solution of the alcohol and the base. | This ensures that the Tresyl chloride concentration is kept low, minimizing the chance of it reacting with the base to form sulfene before it can react with the alcohol. |
| Solvent | Use a polar, aprotic solvent like dichloromethane (DCM) or acetonitrile. | These solvents can help to solvate the intermediates of the substitution pathway. |
Issue 2: Presence of Multiple Unidentified Byproducts
Possible Cause: Sulfene has formed and is reacting with the solvent, nucleophile, or itself to form a mixture of adducts and polymers.
Solutions:
-
Optimize Reaction Conditions: Rigorously apply the recommendations from Issue 1 to suppress sulfene formation in the first place.
-
Purification Strategy: If byproducts are still formed, consider alternative purification methods such as chromatography on a different stationary phase or recrystallization from a different solvent system.
-
Alternative Reagents: If sulfene formation remains a persistent issue, consider using an alternative activating agent that does not have acidic alpha-protons, such as mesyl chloride or tosyl chloride, although their reactivity profiles will differ.
Experimental Protocols
Protocol: Activation of a Primary Alcohol with Tresyl Chloride and Subsequent Reaction with a Primary Amine
This protocol is designed to maximize the yield of the desired secondary amine by minimizing the formation of sulfene.
Materials:
-
Primary alcohol
-
Tresyl chloride
-
Pyridine (dried over KOH)
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alcohol Activation (Tresylation):
-
Dissolve the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Tresyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
-
Reaction with Amine:
-
In a separate flask, dissolve the primary amine (1.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Slowly transfer the activated alcohol solution (tresylate) from step 1 to the amine solution via cannula, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the key reaction pathways.
References
Technical Support Center: Optimizing Sulfonylation Reactions with 2,2,2-Trifluoroethanesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions using 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Chloride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the sulfonylation of amines and alcohols with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poorly reactive substrate: Sterically hindered or electron-deficient amines/alcohols may react slowly. | - Increase the reaction temperature cautiously. - Use a more potent, non-nucleophilic base such as DBU. - For amines, consider an alternative method like the Fukuyama-Mitsunobu reaction. |
| Degraded this compound: The reagent is sensitive to moisture and can hydrolyze over time. | - Use a fresh bottle of the reagent. - Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions. | |
| Formation of a Polar Byproduct (Sulfonic Acid) | Presence of water: Water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Di-sulfonylation of Primary Amines | Excess sulfonyl chloride: Using a molar excess of this compound can lead to the formation of the di-sulfonylated product. | - Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can also be effective. |
| High reaction temperature: Elevated temperatures can favor the second sulfonylation. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature), especially during the addition of the sulfonyl chloride. | |
| Rapid addition of sulfonyl chloride: This can create localized high concentrations of the reagent, promoting di-sulfonylation. | - Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. | |
| Formation of Unidentified Side Products | Sulfene intermediate formation: In the presence of a base, this compound can eliminate HCl to form a highly reactive trifluoroethylsulfene intermediate, which can lead to various side products. | - Use a non-nucleophilic, sterically hindered base like 2,4,6-collidine. - Add the base slowly to the reaction mixture at low temperature. - Consider using a trapping agent if sulfene formation is suspected to be a major issue. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for sulfonylation with this compound?
A1: Typically, the reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile at 0 °C to room temperature. A tertiary amine base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct. For less reactive substrates, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate and yield.[1]
Q2: How can I improve the yield when working with a sterically hindered alcohol?
A2: For sterically hindered alcohols, using a stronger, non-nucleophilic base in combination with a catalyst like DMAP is recommended.[1] Increasing the reaction time and cautiously raising the temperature may also be necessary. It is crucial to monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Q3: My primary amine is still showing significant di-sulfonylation even with a 1:1 stoichiometry. What else can I do?
A3: If di-sulfonylation persists, try a slow, dropwise addition of a dilute solution of this compound to the amine solution at 0 °C or lower. Using a less reactive, sterically hindered base can also disfavor the deprotonation of the initially formed sulfonamide, thus reducing the rate of the second sulfonylation.
Q4: Is this compound stable? How should it be stored?
A4: this compound is highly reactive and sensitive to moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.
Q5: What is the role of DMAP in the sulfonylation reaction?
A5: DMAP acts as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the sulfonyl chloride itself, facilitating the attack by the nucleophile (amine or alcohol), especially for less reactive or sterically hindered substrates.[1]
Data Presentation
| Parameter | Condition 1 | Yield/Selectivity | Condition 2 | Yield/Selectivity | Rationale |
| Base | Pyridine | Good | Triethylamine | Good to Excellent | Triethylamine is a stronger base and can accelerate the reaction. However, pyridine can sometimes offer better selectivity. |
| Catalyst | None | Moderate (especially for hindered substrates) | Catalytic DMAP | High | DMAP forms a highly reactive intermediate, accelerating the reaction.[1] |
| Temperature | Room Temperature | Good | 0 °C | Higher Selectivity | Lower temperatures can minimize side reactions, including di-sulfonylation of primary amines. |
| Solvent | Dichloromethane | Good | Acetonitrile | Good | Both are suitable aprotic solvents. The choice may depend on substrate solubility and downstream processing. |
Experimental Protocols
Protocol 1: Sulfonylation of a Primary Amine (e.g., 4-Methoxyaniline)
This protocol provides a general procedure for the sulfonylation of a primary amine.
Materials:
-
4-Methoxyaniline
-
This compound
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-methoxyaniline (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.05 equiv) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes, maintaining the internal temperature at 0-5 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sulfonylation of a Sterically Hindered Secondary Alcohol (e.g., Isopropanol)
This protocol is adapted for less reactive, sterically hindered alcohols.
Materials:
-
Isopropanol
-
This compound
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered alcohol (1.0 equiv), anhydrous DCM, and pyridine (1.5 equiv).
-
Add a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, but this should be done cautiously to avoid side reactions.
-
After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Visualizations
Caption: General experimental workflow for sulfonylation.
Caption: Troubleshooting logic for low yield in sulfonylation.
References
Technical Support Center: Purifying Products from 2,2,2-Trifluoroethanesulfonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of reaction products involving 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, often called tresyl chloride, is a highly reactive organosulfur compound with the formula CF₃CH₂SO₂Cl.[1][2] It serves as a versatile reagent in organic synthesis, primarily for introducing the 2,2,2-trifluoroethanesulfonyl (tresyl) group. This is commonly used to convert alcohols and amines into the corresponding sulfonates and sulfonamides.[3][4] The trifluoroethyl group can enhance properties like metabolic stability and lipophilicity in drug candidates.[4]
Q2: What are the most common byproducts in reactions with tresyl chloride?
A2: The most prevalent byproducts include:
-
2,2,2-Trifluoroethanesulfonic acid: Formed from the hydrolysis of unreacted tresyl chloride during aqueous workup.[4][5]
-
Hydrogen Chloride (HCl): A stoichiometric byproduct of the sulfonylation reaction.[4]
-
Amine Hydrochlorides: If a base like triethylamine or pyridine is used, it will form a salt with the HCl byproduct.[4]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting alcohol or amine.
-
Sulfene-derived products: Under certain pH conditions, tresyl chloride can undergo elimination to form a reactive sulfene intermediate (CF₃CH=SO₂), which can lead to other side products.[5]
Q3: How should I properly quench a reaction involving tresyl chloride?
A3: Due to its high reactivity with water, tresyl chloride reactions must be carefully quenched.[1][6] A standard procedure is to slowly add the reaction mixture to a cold (0 °C), stirred solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] This neutralizes the acidic byproduct HCl and hydrolyzes any excess, highly reactive tresyl chloride, making the subsequent extraction safer and more effective.
Q4: My product is a triflate ester. Are there any special considerations for its purification?
A4: Yes, triflate esters can be sensitive to the acidic nature of standard silica gel, which may cause decomposition during column chromatography.[8] To mitigate this, you can either use a neutralized silica gel (by pre-treating with a base like triethylamine mixed in the eluent) or consider alternative purification methods such as recrystallization or chromatography on a different stationary phase like alumina.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products from reactions with this compound.
Problem 1: Low or no yield of the desired product after workup.
// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Verify Reagent Quality\n- Was the tresyl chloride fresh?\n- Were reagents anhydrous?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Evaluate Reaction Conditions\n- Was the temperature appropriate?\n- Was enough base used?\n- Was the reaction time sufficient?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Check Workup Procedure\n- Was the quench effective?\n- Was the pH adjusted correctly\n for extraction?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Analyze for Side Products\n- Did the starting material decompose?\n- Is the product water-soluble?", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end_ok [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> step1 [label="Begin Troubleshooting"]; step1 -> step2 [label="Reagents OK"]; step2 -> step3 [label="Conditions OK"]; step3 -> step4 [label="Workup OK"]; step4 -> end_ok [label="Side Reactions Minimized"]; }
Caption: Troubleshooting workflow for low product yield.
| Possible Cause | Solution |
| Incomplete Reaction | Ensure all reagents are pure and anhydrous, as tresyl chloride reacts readily with water.[6] Verify stoichiometry, particularly of the base used to scavenge HCl. Consider increasing reaction time or temperature. |
| Product Loss During Workup | If your product has acidic or basic functional groups, its solubility in the aqueous layer can be significant. Adjust the pH of the aqueous phase to neutralize your compound and maximize its partitioning into the organic layer.[9] For example, acidify to pH 2-3 to extract a product with a carboxylic acid group.[9] Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Product Decomposition | Some products, especially tresylates of primary alcohols, can be unstable.[10] Ensure the workup is performed at low temperatures and avoid exposure to strong acids or bases for prolonged periods. |
Problem 2: The isolated crude product is an oil and will not solidify or crystallize.
| Possible Cause | Solution |
| Residual Solvent | Chlorinated solvents like dichloromethane (DCM) can be difficult to remove completely and may result in an oily product.[11] Dry the product under high vacuum for an extended period. Co-evaporation with a more volatile solvent in which your product is soluble (but the impurity is not) can also be effective. |
| Greasy Byproducts | Side reactions can produce impurities that inhibit crystallization. Trituration is an effective technique to remove these.[9] Stir or sonicate the crude oil with a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether).[9] The desired product should solidify and can be collected by filtration. |
| Product is Inherently an Oil | If the product is pure (as determined by NMR, LC-MS) but remains an oil, it may simply have a low melting point. In this case, purification by flash column chromatography is the best approach. |
Problem 3: Multiple spots are observed on TLC, and purification by column chromatography is difficult.
// Reactants TresylCl [label="CF₃CH₂SO₂Cl\n(Tresyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="R-XH\n(e.g., R-NH₂ or R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="H₂O\n(from workup/reagents)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products and Byproducts Product [label="Desired Product\n(CF₃CH₂SO₂-XR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Base·HCl\n(e.g., Et₃N·HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product\n(CF₃CH₂SO₃H)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges {TresylCl, Nucleophile, Base} -> Product [label="Main Reaction", color="#4285F4"]; {Base, TresylCl, Nucleophile} -> Salt [label="Acid Scavenging", color="#5F6368", style=dashed]; {TresylCl, Water} -> Hydrolysis [label="Side Reaction\n(Hydrolysis)", color="#FBBC05", style=dashed]; }
Caption: Formation of the desired product and common byproducts.
| Possible Cause | Solution |
| Streaking or Tailing on Silica Gel | Acidic or basic functional groups in your product (e.g., sulfonamides, carboxylic acids) can interact strongly with the silica gel, leading to poor separation.[9] Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine or pyridine. |
| Byproducts Have Similar Polarity | The polarity of the desired product and a key byproduct may be too similar for effective separation. Experiment with different solvent systems for chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) often provides better resolution than an isocratic (single solvent mixture) elution.[12] |
| Unreacted Tresyl Chloride | Unreacted tresyl chloride is reactive and can streak on a TLC plate. Ensure the reaction was properly quenched before loading it onto the column. |
Summary of Purification Techniques
| Technique | Description | Best For... | Advantages | Disadvantages |
| Aqueous Workup | Partitioning the crude reaction mixture between water (often with a mild base or acid) and an immiscible organic solvent to remove water-soluble impurities.[9][13] | Initial cleanup of all reactions to remove salts and hydrolyzed reagents. | Removes inorganic salts and highly polar impurities efficiently. | Can lead to product loss if the product has some water solubility.[9] |
| Flash Chromatography | Separation of compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase.[12][14] | Purifying oils or complex mixtures of solids with similar polarities. | High resolving power; can separate complex mixtures. | Can be time-consuming; potential for product decomposition on the stationary phase.[8] |
| Recrystallization | Dissolving the crude solid product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out.[9] | Purifying crude solids that are at least 85-90% pure. | Can yield very high purity material; cost-effective and scalable. | Requires finding a suitable solvent system; can result in significant yield loss. |
| Trituration | Washing/suspending an impure solid or oil in a solvent in which the desired product is insoluble, but the impurities are soluble.[9] | Removing small amounts of greasy or highly soluble impurities from a crude solid or oil. | Simple, fast, and effective for removing specific types of impurities. | Not a powerful purification technique; does not separate compounds with similar solubility. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly and carefully add the reaction mixture to the stirred NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur.
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Select an appropriate solvent system (eluent) based on TLC analysis. The ideal Rf for the desired product is typically 0.2-0.4.
-
Prepare the column by packing silica gel as a slurry in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing polarity if using a gradient.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent and heat the mixture to boiling while stirring. A good solvent is one in which the product is sparingly soluble at room temperature but very soluble when hot.[9]
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove it.[9]
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[9]
-
Dry the crystals under vacuum to remove all traces of solvent.[9]
References
- 1. CAS 1648-99-3: this compound [cymitquimica.com]
- 2. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1648-99-3 [smolecule.com]
- 4. This compound|High-Purity Reagent [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
managing the corrosivity of 2,2,2-Trifluoroethanesulfonyl chloride in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the corrosivity and reactivity of 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and toxic compound. It can cause severe skin burns and eye damage.[1][2] It is also highly reactive, particularly with water and other nucleophiles, which can lead to the release of corrosive hydrogen chloride (HCl) gas.[3][4] Inhalation of its vapors can cause respiratory irritation.[1]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Q3: How should this compound be stored?
A3: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[6] The container must be tightly sealed to prevent contact with moisture.[6][7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[4]
Q4: What are the decomposition products of this compound upon reaction with water?
A4: this compound reacts vigorously with water in a hydrolysis reaction to produce 2,2,2-trifluoroethanesulfonic acid and hydrogen chloride (HCl) gas.[8]
Troubleshooting Guides
Issue 1: Rapid degradation of the reagent and pressure buildup in the storage container.
-
Possible Cause: Contamination with water. This compound is extremely sensitive to moisture and reacts to produce gaseous HCl, leading to pressure buildup.[3][4][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting pressure buildup in storage.
Issue 2: Low yield in sulfonylation reactions.
-
Possible Cause: Hydrolysis of this compound due to residual moisture in the reaction setup or reagents. Another common issue is the formation of side products.
-
Troubleshooting Workflow:
Caption: Troubleshooting low yield in sulfonylation.
Material Compatibility
Disclaimer: This information is for guidance only. It is strongly recommended to perform specific compatibility testing for critical applications.
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Borosilicate glass is generally resistant to acids, with the exception of hydrofluoric acid and hot, concentrated phosphoric acid.[9] It is the recommended material for most laboratory applications involving sulfonyl chlorides. |
| Stainless Steel (304, 316) | Poor to Moderate | Stainless steels are susceptible to pitting and crevice corrosion in the presence of chlorides, especially under acidic conditions that result from hydrolysis.[10] |
| Hastelloy C-276 | Good to Excellent | This nickel-chromium-molybdenum alloy is known for its excellent resistance to a wide range of corrosive environments, including those with chlorides and strong acids.[6] |
| PTFE (Teflon) | Excellent | PTFE is highly resistant to most chemicals, including acids and corrosive reagents, making it an excellent choice for gaskets, tubing, and linings.[3] |
| Polypropylene (PP) | Poor | Polypropylene has limited resistance to strong oxidizing agents and chlorinated compounds. |
| Polyethylene (PE) | Poor | Similar to polypropylene, polyethylene is not recommended for use with highly corrosive and reactive chemicals. |
Experimental Protocols
General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from a primary or secondary amine using this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.2 - 1.5 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the amine and the anhydrous solvent to a dry, round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add the base to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the this compound in the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Quenching and Disposal of Unused this compound
! CAUTION: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a separate flask, prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large volume of ice-cold water.
-
Slow Addition: Slowly and carefully add the unused this compound dropwise to the stirred, cold basic solution. Be prepared for a vigorous reaction and the evolution of gas.
-
Neutralization: Continue stirring until the reaction subsides. Test the pH of the solution to ensure it is neutral or slightly basic.
-
Disposal: Dispose of the neutralized aqueous solution in accordance with local regulations.
Reaction Mechanisms
Hydrolysis of this compound
The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the solution. One of the key pathways involves the formation of a highly reactive sulfene intermediate via an elimination-addition mechanism.
Caption: Hydrolysis mechanism via sulfene intermediate.
References
- 1. neonickel.com [neonickel.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 5. nbinno.com [nbinno.com]
- 6. parrinst.com [parrinst.com]
- 7. The corrosion behavior of borosilicate glass in the presence of cementitious waste forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glawindows.com [glawindows.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tresyl Chloride Sulfonylation
Welcome to the technical support center for optimizing reaction conditions for Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) sulfonylation. This resource is designed to assist researchers, scientists, and drug development professionals by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for Tresyl chloride sulfonylation of an alcohol?
A1: The optimal temperature for Tresyl chloride sulfonylation is dependent on the substrate, particularly the steric hindrance of the alcohol. For primary, unhindered alcohols, lower temperatures are generally recommended to maximize the yield of the desired sulfonate ester and minimize side reactions.[1] For more sterically hindered or branched primary alcohols, room temperature may be more favorable to achieve a reasonable reaction rate.[1] It is always recommended to start with a lower temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress.
Q2: My Tresyl chloride sulfonylation reaction is sluggish or not proceeding to completion. What are the possible causes?
A2: A slow or incomplete reaction can be attributed to several factors:
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider incrementally increasing the temperature.[2]
-
Insufficiently Activated Alcohol: The hydroxyl group may not be sufficiently nucleophilic. The choice of base is crucial for activating the alcohol.
-
Inhibitors: Trace amounts of water or other impurities in the starting materials or solvent can consume the highly reactive Tresyl chloride. Ensure all reagents and glassware are anhydrous.
-
Poor Solubility: The alcohol or base may not be fully soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction.
Q3: What are the common side reactions in Tresyl chloride sulfonylation, and how can I minimize them?
A3: Common side reactions include:
-
Hydrolysis of Tresyl Chloride: Tresyl chloride is highly reactive and susceptible to hydrolysis by any moisture present, forming the corresponding sulfonic acid. To minimize this, conduct the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Alkyl Chloride: The chloride ion liberated during the reaction can act as a nucleophile and displace the newly formed tresylate group, especially at elevated temperatures. Using a non-nucleophilic base or keeping the reaction temperature low can mitigate this.
-
Elimination Reactions: For secondary and tertiary alcohols, elimination to form an alkene can be a competing reaction, particularly at higher temperatures.[3] Using a non-bulky base and lower temperatures can favor substitution over elimination.
Q4: How does the choice of base affect the reaction?
A4: The base plays a critical role in deprotonating the alcohol to form the more nucleophilic alkoxide and in scavenging the HCl byproduct. Common bases include tertiary amines like triethylamine (TEA) and pyridine. The basicity and steric bulk of the base can influence the reaction rate and the prevalence of side reactions. For sterically hindered alcohols, a less bulky base may be more effective. The mechanism can also be dependent on the base used.[4]
Q5: What is the thermal stability of Tresyl chloride?
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of alcohols with Tresyl chloride.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or hydrolyzed Tresyl chloride. 2. Insufficiently low reaction temperature. 3. Inappropriate base or solvent. 4. Presence of moisture. | 1. Use fresh or properly stored Tresyl chloride. 2. Gradually increase the reaction temperature in increments of 10-20 °C.[2] 3. Screen different non-nucleophilic bases (e.g., triethylamine, pyridine) and anhydrous solvents (e.g., dichloromethane, THF). 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products | 1. Side reaction forming alkyl chloride. 2. Elimination reaction forming an alkene. 3. Decomposition of starting material or product at elevated temperatures. | 1. Keep the reaction temperature as low as possible. Consider using a milder base. 2. Use a non-bulky base and a low reaction temperature.[3] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[2] |
| Reaction Stalls Before Completion | 1. Base is not strong enough to deprotonate the alcohol. 2. Stoichiometry of reagents is incorrect. | 1. Switch to a stronger, non-nucleophilic base. 2. Ensure accurate stoichiometry, and consider using a slight excess (1.1-1.2 equivalents) of Tresyl chloride. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts (e.g., sulfonic acid from hydrolysis). | 1. Optimize the reaction to go to completion. 2. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
Experimental Protocols
General Protocol for Tresylation of a Primary Alcohol:
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
Tresyl chloride (1.1 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 eq.)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (triethylamine or pyridine) to the stirred solution.
-
In a separate flask, prepare a solution of Tresyl chloride in the anhydrous solvent.
-
Add the Tresyl chloride solution dropwise to the alcohol solution at 0 °C over 15-30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: General Temperature Guidelines for Sulfonylation of Alcohols
| Alcohol Type | Recommended Starting Temperature | Notes |
| Primary (unhindered) | 0 °C to room temperature | Lower temperatures are often preferred to minimize side reactions.[1] |
| Primary (branched/hindered) | Room temperature | May require slightly higher temperatures for a reasonable reaction rate.[1] |
| Secondary | 0 °C to room temperature | Prone to elimination at higher temperatures.[3][5] |
| Tertiary | Not generally recommended | Elimination is a major competing reaction.[3][5] |
Visualizations
References
- 1. Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis reactions as a function of pH, temperature, and steric factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conversion rates in reactions with 2,2,2-Trifluoroethanesulfonyl chloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has a low conversion rate. What are the most common causes?
Low conversion rates in reactions with tresyl chloride can stem from several factors, primarily related to its high reactivity and sensitivity. Key areas to investigate include:
-
Presence of Moisture: Tresyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding 2,2,2-trifluoroethanesulfonic acid, consuming the reagent before it can react with your substrate.[1][2]
-
Reagent Purity and Stability: The reagent can degrade over time, especially if not stored under proper conditions (cool, dry, and under an inert atmosphere).[3][4] It has limited thermal stability and can undergo decomposition at temperatures above 40°C.[2]
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl byproduct, slowing the reaction.[2] Conversely, a very strong base can promote the formation of a highly reactive and often undesired sulfene intermediate (CF₃CH=SO₂), which can lead to various side products.[1][5]
-
Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate the degradation of tresyl chloride and promote side reactions.[2] Reactions are often performed at 0 °C to room temperature.
-
Side Reactions: Depending on the nucleophile, side reactions can compete with the desired sulfonylation. For instance, when using alcohol substrates, the initially formed tresylate can be displaced by the chloride ion byproduct to form an alkyl chloride.[6][7]
Q2: I suspect moisture is the culprit for my low yield. How can I rigorously exclude it from my reaction?
To ensure an anhydrous reaction environment, the following steps are crucial:
-
Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) or assembled hot and cooled under a stream of inert gas.
-
Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., calcium hydride for halogenated solvents) and distilled under an inert atmosphere. Ensure all other reagents, including the substrate and base, are also anhydrous.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of dry nitrogen or argon. This is best achieved using a Schlenk line or a glove box.
Q3: What is the optimal temperature for reactions with tresyl chloride?
The optimal temperature is highly dependent on the specific substrate and reaction conditions. However, a general guideline is to start at a low temperature, such as 0 °C, especially during the addition of the highly reactive tresyl chloride to control any exothermic processes.[6] The reaction can then be allowed to slowly warm to room temperature. Given that tresyl chloride can decompose above 40°C, it is advisable to avoid elevated temperatures unless necessary and monitored carefully.[2]
Q4: How do I choose the correct base for my reaction?
The primary role of the base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]
-
Recommended Bases: Tertiary amines like triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIEA) are commonly used.[2][5] They are generally strong enough to scavenge HCl but not so strong as to promote significant sulfene formation.
-
Considerations: The nucleophilicity of the base should also be considered. If the base is too nucleophilic, it may compete with the substrate in reacting with the tresyl chloride. Hindered bases like DIEA can be advantageous in such cases. At least one equivalent of the base is required to neutralize the generated HCl.
Q5: I see multiple spots on my TLC plate. What are the likely side products?
The identity of side products depends on your specific reactants and conditions, but common possibilities include:
-
Unreacted Starting Material: This is the most obvious spot if you have low conversion.
-
2,2,2-Trifluoroethanesulfonic Acid: This is the product of hydrolysis and will appear as a highly polar, baseline spot on the TLC plate.[1][2]
-
Sulfene-Related Products: If a strong base was used or the reaction was run at a high temperature, products arising from the trapping of the sulfene intermediate may be present.[1] These can be complex and varied.
-
Alkyl Chlorides (for alcohol substrates): If your substrate is an alcohol, the chloride ion (from the HCl byproduct or the sulfonyl chloride itself) can displace the newly formed trifluoroethanesulfonate (tresylate) group, resulting in the corresponding alkyl chloride.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues leading to low conversion rates.
| Symptom Observed on Analysis (TLC, LC-MS, NMR) | Possible Cause | Suggested Solution(s) |
| Low or no conversion; starting material is primary species observed. | 1. Inactive Reagent: Tresyl chloride has hydrolyzed due to improper storage or handling.[2] 2. Low Reactivity: The nucleophile is too weak, or the reaction temperature is too low. 3. Ineffective Base: The base is not effectively neutralizing the HCl byproduct.[2] | 1. Use a fresh bottle of this compound. Ensure it is stored at the recommended 2-8 °C and handled under an inert atmosphere.[3][4] 2. Allow the reaction to warm to room temperature or slightly higher (monitor carefully, not exceeding 40°C).[2] 3. Ensure at least one equivalent of a suitable base (e.g., TEA, pyridine) is used.[5] |
| Significant formation of a highly polar, baseline spot on TLC. | Hydrolysis: The sulfonyl chloride is reacting with trace moisture in the solvent, reagents, or glassware.[1] | 1. Rigorously dry all glassware, solvents, and reagents as described in FAQ Q2. 2. Conduct the reaction under a strictly inert and dry atmosphere (N₂ or Ar). |
| Reaction mixture turns dark, or tarry byproducts form. | Decomposition: The reagent, substrate, or product is decomposing, possibly due to excessive heat or an incompatible base. | 1. Run the reaction at a lower temperature (e.g., maintain at 0 °C or start at -20 °C). 2. Add the tresyl chloride dropwise to the reaction mixture to control any exotherm. 3. Re-evaluate the choice of base; a less-hindered or stronger base might be promoting sulfene formation and subsequent polymerization.[1] |
| (For alcohol substrates) A major, less polar byproduct is observed. | Alkyl Chloride Formation: The chloride ion is displacing the tresylate intermediate via an Sₙ2 reaction.[6][7] | 1. Run the reaction at the lowest possible temperature to disfavor the displacement reaction. 2. Use a non-nucleophilic, hindered base such as DIEA. 3. Consider an alternative sulfonating agent if the problem persists. |
Experimental Protocols
General Protocol for the Sulfonylation of an Amine with this compound
This protocol provides a general starting point. Molar equivalents and reaction times may need to be optimized for specific substrates.
1. Preparation:
-
Oven-dry all glassware (round-bottom flask, dropping funnel, magnetic stir bar) and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the glassware for reaction under an inert atmosphere (e.g., using a Schlenk line).
2. Reagent Charging:
-
To the reaction flask, add the amine substrate (1.0 eq.).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, typically at a concentration of 0.1-0.5 M).[2][5]
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (e.g., triethylamine, 1.2-1.5 eq.) dropwise to the stirred solution.
3. Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.1-1.2 eq.) in the same anhydrous solvent.
-
Add the tresyl chloride solution dropwise to the cooled, stirred reaction mixture over 15-30 minutes. A slow addition rate is crucial to control the reaction temperature.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
4. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Once complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
5. Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Desired reaction pathway versus common competing side reactions.
References
Technical Support Center: Removal of Unreacted 2,2,2-Trifluoroethanesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Unreacted this compound is a highly reactive and corrosive compound that can interfere with subsequent reaction steps and complicate product purification.[1] Its removal is crucial for the safety, purity, and integrity of the final product. The presence of residual tresyl chloride can lead to the formation of unwanted side products and may be detrimental to downstream applications, particularly in drug development.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted tresyl chloride to convert it into a more easily removable, water-soluble byproduct, followed by an appropriate work-up. Key methods include:
-
Aqueous Work-up (Hydrolysis): Quenching the reaction with water or an aqueous basic solution to hydrolyze the tresyl chloride to 2,2,2-trifluoroethanesulfonic acid.
-
Scavenger Resins: Utilizing solid-supported nucleophiles (e.g., amine-functionalized resins) that react with the excess tresyl chloride, allowing for its removal by simple filtration.
-
Chromatographic Separation: Direct purification of the crude reaction mixture using column chromatography to separate the desired product from unreacted tresyl chloride and its byproducts.
Q3: What are the hydrolysis products of this compound?
A3: this compound reacts with water in a process called hydrolysis to form 2,2,2-trifluoroethanesulfonic acid and hydrochloric acid (HCl).[2] Both of these byproducts are highly acidic and are typically soluble in aqueous solutions, facilitating their removal during an aqueous work-up.
Q4: How can I monitor the removal of this compound during the work-up?
A4: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the presence of this compound.[3][4][5] By spotting the crude reaction mixture, the quenched mixture, and the organic layer after extraction on a TLC plate, you can visually track the disappearance of the tresyl chloride spot. A co-spot of the starting material and the reaction mixture is often helpful for accurate comparison.[4][5]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Persistent acidic byproducts in the organic layer after work-up. | Incomplete neutralization or extraction of 2,2,2-trifluoroethanesulfonic acid. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase. Ensure complete phase separation before proceeding. |
| Product degradation during basic aqueous work-up. | The desired product is sensitive to basic conditions (e.g., contains base-labile functional groups like esters). | - Use a milder base for quenching, such as a saturated solution of sodium bicarbonate instead of sodium hydroxide.- Alternatively, quench the reaction with a primary or secondary amine (e.g., piperidine or morpholine) to form a sulfonamide, which can then be removed by chromatography.- Employ a scavenger resin for a non-aqueous work-up. |
| Incomplete removal of tresyl chloride after aqueous work-up. | - Insufficient quenching time or temperature.- Inefficient mixing during the quench.- Tresyl chloride has limited water solubility, leading to slow hydrolysis. | - Ensure the quenching reaction is allowed to proceed for a sufficient amount of time (monitor by TLC).- Stir the reaction mixture vigorously during the quench to ensure good contact between the organic and aqueous phases.- Consider adding a co-solvent like THF or acetonitrile to improve the solubility of the tresyl chloride during the quench, but be mindful of potential work-up complications.[6] |
| Formation of an emulsion during extraction. | High concentration of salts or polar byproducts. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Co-elution of the product and tresyl chloride during column chromatography. | The polarity of the product is very similar to that of tresyl chloride. | - Perform a quenching step before chromatography to convert the tresyl chloride into the much more polar 2,2,2-trifluoroethanesulfonic acid, which will adhere strongly to the silica gel.- Optimize the chromatography solvent system. A less polar eluent may improve the separation. |
Data Presentation
Table 1: Solubility of this compound and its Hydrolysis Product
| Compound | Water | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Hexanes | Acetonitrile (ACN) |
| This compound | Insoluble (reacts) | Soluble | Soluble | Soluble | Soluble[1] |
| 2,2,2-Trifluoroethanesulfonic Acid | Soluble | Slightly Soluble | Slightly Soluble | Insoluble | Soluble |
Note: This table is a qualitative summary based on general principles of solubility and available data for related compounds. Exact solubility values can vary with temperature and the presence of other solutes.
Experimental Protocols
Protocol 1: Aqueous Work-up for the Removal of Unreacted this compound
This protocol describes a general method for quenching and removing excess this compound after a reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Methodology:
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: This quenching process is exothermic and will produce gas (CO₂). Add the bicarbonate solution portion-wise to control the effervescence.
-
Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of the tresyl chloride.
-
Monitor the disappearance of the this compound spot by TLC.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining 2,2,2-trifluoroethanesulfonic acid)
-
Brine (to aid in drying)
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Removal of Unreacted this compound using a Scavenger Resin
This protocol describes the use of an amine-functionalized scavenger resin to remove excess this compound.
Materials:
-
Reaction mixture containing unreacted this compound
-
Aminomethyl polystyrene resin (or other suitable amine-functionalized resin)
-
Reaction solvent (e.g., dichloromethane, THF)
-
Filtration apparatus
Methodology:
-
Resin Addition:
-
To the crude reaction mixture, add aminomethyl polystyrene resin (typically 2-3 equivalents relative to the excess this compound).
-
-
Scavenging:
-
Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.
-
Monitor the reaction by TLC for the disappearance of the this compound spot.
-
-
Isolation:
-
Once the tresyl chloride is consumed, filter the reaction mixture to remove the scavenger resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is often significantly purer than that obtained from a standard aqueous work-up.
-
Visualizations
Caption: Decision workflow for the removal of unreacted this compound.
Caption: Signaling pathway of tresyl chloride hydrolysis and extraction during aqueous work-up.
References
Technical Support Center: Stability of 2,2,2-Trifluoroethanesulfonyl Chloride in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Chloride) in various organic solvents. The following troubleshooting guides and FAQs will help address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a highly reactive compound. Its stability is significantly influenced by the surrounding environment, particularly the presence of nucleophiles. The trifluoromethyl group enhances its electrophilicity, making it susceptible to reaction with even weak nucleophiles. It is sensitive to moisture and can hydrolyze to form 2,2,2-trifluoroethanesulfonic acid and hydrochloric acid.[1] Under strictly anhydrous and inert conditions, it is relatively stable.[2]
Q2: Which solvents are recommended for use with this compound?
For reactions, anhydrous aprotic solvents are generally recommended. Common choices that exhibit better compatibility include:
It is crucial to use freshly dried, high-purity solvents to minimize degradation.
Q3: Which solvents and reagents should be avoided?
Avoid solvents and reagents that can act as nucleophiles or contain reactive impurities. These include:
-
Protic solvents: Water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will react readily with this compound, leading to its rapid decomposition.[2]
-
Certain aprotic polar solvents: While often used in synthesis, solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can contain nucleophilic impurities (e.g., dimethylamine in DMF) or degrade the sulfonyl chloride under certain conditions. Caution is advised, and the use of high-purity, anhydrous grades is essential.
-
Basic conditions: The presence of strong bases can accelerate decomposition.[3] While a non-nucleophilic base is often required for reactions, its compatibility and the reaction conditions must be carefully considered.
Q4: How does water content affect the stability of this compound in organic solvents?
Water content is a critical factor. Even trace amounts of water can lead to hydrolysis, reducing the effective concentration of the sulfonyl chloride and generating corrosive byproducts (HCl and 2,2,2-trifluoroethanesulfonic acid).[2] This can negatively impact reaction yields and reproducibility. Therefore, the use of anhydrous solvents and techniques to exclude atmospheric moisture is paramount.
Q5: What are the visual signs of this compound degradation?
Degradation of this compound may be indicated by:
-
Fuming upon exposure to air: This is due to the reaction with atmospheric moisture, producing HCl gas.
-
Color change: Pure this compound is a colorless to pale yellow liquid. Development of a darker color may suggest the presence of impurities or degradation products.
-
Precipitate formation: The formation of a solid in a solution of this compound could indicate the formation of insoluble degradation products or salts.
Q6: What are the recommended storage conditions for solutions of this compound?
Solutions of this compound are not recommended for long-term storage due to the compound's reactivity. It is best to prepare solutions fresh before use. If short-term storage is necessary, the solution should be kept under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at a low temperature (2-8 °C) to minimize decomposition.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction. | Degradation of this compound due to solvent impurities (e.g., water, amines). | Use fresh, anhydrous solvent. Consider purifying the solvent before use. Prepare the this compound solution immediately before use. |
| Reaction with a nucleophilic solvent. | Choose a non-nucleophilic, aprotic solvent such as dichloromethane or anhydrous acetonitrile. | |
| Reaction mixture turns dark or forms a precipitate. | Decomposition of this compound or side reactions. | Ensure all reagents and solvents are pure and anhydrous. Run the reaction under an inert atmosphere. |
| Inconsistent reaction outcomes. | Variable purity or degradation of the stored this compound solution. | Always use freshly prepared solutions of this compound. |
| Fuming observed when handling the solution. | Reaction with atmospheric moisture. | Handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
Experimental Protocols for Stability Assessment
The following protocols provide methods to assess the stability of this compound in a specific organic solvent.
Protocol 1: Qualitative Assessment by Visual Inspection
Objective: To visually monitor for signs of degradation over a short period.
Methodology:
-
In a controlled environment (fume hood, under inert atmosphere if possible), prepare a solution of this compound in the test solvent at a typical reaction concentration (e.g., 0.1 M).
-
Divide the solution into two sealed vials.
-
Store one vial at room temperature and the other at a relevant experimental temperature (e.g., 50 °C).
-
Visually inspect the solutions at regular intervals (e.g., 1, 4, 8, and 24 hours) for any changes in color, clarity, or the formation of precipitates.
-
Record all observations.
Protocol 2: Quantitative Stability Assessment by ¹H NMR Spectroscopy
Objective: To quantify the degradation of this compound over time by monitoring the disappearance of its characteristic proton signal.
Methodology:
-
Prepare a stock solution of this compound in the deuterated solvent of interest (e.g., CDCl₃, CD₃CN).
-
Add a known concentration of an inert internal standard with a distinct NMR signal that does not overlap with the analyte or expected degradation product signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Store the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at predetermined time points.
-
Integrate the characteristic signal of this compound (a quartet) and the signal of the internal standard.
-
Calculate the relative concentration of this compound at each time point to determine the rate of degradation.
Protocol 3: Quantitative Stability Assessment by GC-MS after Derivatization
Objective: To quantify the remaining this compound by converting it to a stable derivative suitable for GC-MS analysis.
Methodology:
-
Prepare a solution of this compound in the test solvent.
-
Store the solution under the desired conditions.
-
At various time points, withdraw an aliquot of the solution.
-
Immediately quench the aliquot with a solution of a primary or secondary amine (e.g., diethylamine) in an aprotic solvent to form a stable sulfonamide derivative.
-
Analyze the resulting solution by GC-MS.
-
Quantify the sulfonamide derivative against a calibration curve prepared from known concentrations of a pure sulfonamide standard.
Data Presentation
Quantitative stability data should be recorded systematically. Below is an example table for presenting results from a stability study.
| Solvent | Temperature (°C) | Time (hours) | Remaining this compound (%) | Observations |
| Acetonitrile | 25 | 0 | 100 | Colorless solution |
| 4 | 98 | No change | ||
| 8 | 95 | Slight yellow tint | ||
| 24 | 85 | Yellow solution | ||
| Dichloromethane | 25 | 0 | 100 | Colorless solution |
| 4 | 99 | No change | ||
| 8 | 98 | No change | ||
| 24 | 96 | No change |
Visual Guides
Caption: Solvent selection workflow for reactions involving this compound.
Caption: General reaction pathway of this compound with nucleophiles.
Caption: Workflow for assessing the stability of this compound in a given solvent.
References
effect of steric hindrance on reactions with 2,2,2-Trifluoroethanesulfonyl chloride
Technical Support Center: 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Chloride)
Welcome to the technical support center for this compound (Tresyl Chloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent, with a particular focus on the impact of steric hindrance on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as tresyl chloride, is a highly reactive organosulfur compound with the chemical formula CF₃CH₂SO₂Cl.[1] Its strong electrophilic nature makes it an excellent reagent for introducing the 2,2,2-trifluoroethanesulfonyl (tresyl) group into molecules.[1] The primary applications include:
-
Activation of Alcohols: Converting alcohols into tresylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[2][3]
-
Sulfonamide Formation: Reacting with primary and secondary amines to form sulfonamides, a common functional group in many pharmaceutical compounds.[4]
-
Protecting Group Chemistry: The tresyl group can be used as a protecting group for amines.
-
Fluorination Chemistry: The trifluoromethyl group can impart unique properties to molecules, such as increased metabolic stability and lipophilicity, which is highly valuable in drug discovery.
Q2: How does the trifluoromethyl group influence the reactivity of tresyl chloride?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:
-
It increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack.[5]
-
The resulting tresylate is a very stable leaving group due to the delocalization of the negative charge by the electron-withdrawing trifluoromethyl group.
Q3: What is steric hindrance and how does it generally affect reactions?
A3: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents on the reacting molecules.[6] When bulky groups are near the reaction center, they can physically impede the approach of the nucleophile, increasing the activation energy of the reaction and thus decreasing the reaction rate.[6]
Q4: How does steric hindrance of the substrate (alcohol or amine) specifically impact reactions with tresyl chloride?
A4: The rate and success of reactions with tresyl chloride are highly dependent on the steric environment of the nucleophilic alcohol or amine. Generally, the order of reactivity is:
-
Primary > Secondary > Tertiary
Primary alcohols and amines, having the least steric bulk around the reactive center, will react the fastest. Secondary substrates are more hindered and will react more slowly. Tertiary substrates are the most sterically hindered and often fail to react under standard conditions, or require more forcing conditions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on problems arising from steric hindrance.
Issue 1: Low or no product yield with a sterically hindered substrate.
-
Probable Cause: The steric bulk of your substrate is preventing the nucleophilic attack on the sulfonyl chloride.
-
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier caused by steric repulsion.[6]
-
Prolong Reaction Time: For sluggish reactions, extending the reaction time can lead to higher conversion.
-
Use a Less Hindered Base: If using a bulky amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), the base itself can contribute to steric congestion.[6] Consider switching to a smaller, non-nucleophilic base like pyridine.
-
Increase Reagent Concentration: Carefully increasing the concentration of tresyl chloride and the base may favor the reaction equilibrium towards the product.
-
Consider an Alternative Sulfonylating Agent: If all else fails, a less sterically demanding sulfonyl chloride might be necessary, although this may compromise the desired properties of the tresyl group.
-
Issue 2: Formation of side products.
-
Probable Cause: With hindered substrates, side reactions such as elimination can become competitive with the desired substitution. For primary amines, double sulfonylation to form a sulfonyl imide can also occur.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) to favor the formation of the monosulfonated product.[6]
-
Lower Reaction Temperature: While higher temperatures can help overcome steric hindrance for the main reaction, they can also promote side reactions. A careful optimization of the temperature is crucial.
-
Use of Protecting Groups: If your substrate has other reactive functional groups, consider protecting them to prevent unwanted side reactions.[6]
-
Issue 3: Reaction is very slow or fails to proceed to completion even with a primary substrate.
-
Probable Cause: This could be due to issues with reagent quality, solvent, or the presence of water.
-
Solutions:
-
Check Reagent Purity: Ensure your tresyl chloride and substrate are pure. Tresyl chloride is moisture-sensitive and can hydrolyze.[1]
-
Use Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: A polar aprotic solvent like dichloromethane (DCM) or acetonitrile is generally suitable.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting reactions with this compound.
Quantitative Data on Steric Hindrance
| Substrate Type | Example | Steric Hindrance | Expected Relative Reaction Rate | Typical Yield Range |
| Primary Alcohol | Ethanol | Low | Very Fast | > 90% |
| Secondary Alcohol | Isopropanol | Medium | Moderate | 50-80% |
| Tertiary Alcohol | tert-Butanol | High | Very Slow / No Reaction | < 10% |
| Primary Amine | Ethylamine | Low | Very Fast | > 90% |
| Secondary Amine | Diethylamine | Medium | Moderate | 60-85% |
| Hindered Sec. Amine | Diisopropylamine | High | Very Slow | < 20% |
Note: The yield ranges are estimates and can be influenced by reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Tresylation of a Primary Alcohol
This protocol describes the reaction of this compound with a non-hindered primary alcohol.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1-0.5 M).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq.) dropwise.
-
Addition of Tresyl Chloride: In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred alcohol solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Modified Procedure for the Tresylation of a Sterically Hindered Secondary Alcohol
This protocol provides modified conditions for reacting tresyl chloride with a more challenging, sterically hindered secondary alcohol.
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Addition of Base: Add pyridine (2.0-3.0 eq.) to the solution at room temperature.
-
Addition of Tresyl Chloride: Add this compound (1.5-2.0 eq.) in one portion to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up, Extraction, Drying, and Purification: Follow steps 5-8 from Protocol 1.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a tresylate from an alcohol.
References
- 1. CAS 1648-99-3: this compound [cymitquimica.com]
- 2. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 3. google.com [google.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 2,2,2-Trifluoroethanesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride).
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving excess this compound?
A1: Reactions with excess this compound should be quenched to neutralize the highly reactive sulfonyl chloride and any acidic byproducts. The standard procedure involves slowly adding the reaction mixture to a cold (0 °C) aqueous solution, such as deionized water or a dilute basic solution.[1] Using a dilute solution of sodium bicarbonate can help neutralize the resulting triflic acid and hydrochloric acid. For reactions involving acid-sensitive products, quenching with ice-cold water is a milder alternative.[1]
Q2: How can I effectively remove the common amine bases, such as pyridine or triethylamine, used in reactions with tresyl chloride?
A2: Amine bases like pyridine and triethylamine can be effectively removed during the aqueous workup by washing the organic layer with a dilute acidic solution.[2][3][4] A 1M solution of hydrochloric acid (HCl) is commonly used.[1][2] The acid protonates the amine, forming a water-soluble salt that partitions into the aqueous layer.[2][5] For compounds that are sensitive to strong acids, a wash with a milder acidic solution, such as 5-10% aqueous citric acid or a saturated aqueous solution of ammonium chloride (NH₄Cl), can be employed.[2][5] An alternative for acid-sensitive compounds is to wash the organic layer with a 10% aqueous copper sulfate (CuSO₄) solution, which forms a water-soluble complex with the amine.[3][5]
Q3: What is the best way to remove the triflic acid (CF₃SO₃H) byproduct from my reaction mixture?
A3: Triflic acid is a strong acid and is highly soluble in water and polar organic solvents.[6] During an aqueous workup, it can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This will neutralize the triflic acid, forming a water-soluble triflate salt that will be extracted into the aqueous phase. It is important to add the bicarbonate solution slowly and vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas.[5]
Q4: I am observing a stable emulsion during the aqueous extraction. How can I resolve this?
A4: Emulsion formation is a common issue, particularly when using chlorinated solvents like dichloromethane (DCM). To break an emulsion, you can try the following:
-
Add brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[5]
-
Dilute the organic layer: Adding more of the organic solvent can sometimes help to resolve the emulsion.[5]
-
Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the fine droplets.
-
Allow it to stand: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.
Q5: My desired product is polar and seems to be partially soluble in the aqueous layer. How can I improve my extraction efficiency?
A5: If your product has some water solubility, you may experience low recovery yields during the workup.[8] To mitigate this, you can:
-
"Salt out" the product: Use a saturated solution of sodium chloride (brine) for your aqueous washes. This decreases the solubility of organic compounds in the aqueous layer.[7]
-
Increase the number of extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of one large extraction. Three extractions are a common practice.[1]
-
Back-extract the aqueous layer: After the initial extractions, you can wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product after workup. | Product is partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent. Use brine to "salt out" the product from the aqueous phase.[7] Back-extract the combined aqueous layers. |
| Product is unstable to the acidic or basic wash conditions. | Test the stability of your product to the planned wash solutions on a small scale before performing the full workup.[8] Use milder reagents, such as saturated ammonium chloride instead of HCl, or water instead of sodium bicarbonate. | |
| Incomplete quenching of tresyl chloride, leading to product degradation. | Ensure the quenching solution is cold (0 °C) and added slowly to control the exotherm. Use a sufficient excess of the quenching reagent. | |
| Persistent wetness of the organic layer after drying. | Inefficient drying agent. | Magnesium sulfate is a fast and efficient drying agent. Sodium sulfate is also effective but may require a longer contact time.[3] Ensure you are using a sufficient amount of the drying agent. |
| Water miscibility of the organic solvent. | If using a solvent with some water miscibility like ethyl acetate, a final wash with brine is crucial before drying to remove most of the dissolved water.[3] | |
| Crude product is an oil instead of a solid. | Residual pyridine or other amine base. | Ensure complete removal of the amine by performing multiple acidic washes. Confirm removal by checking the pH of the final aqueous wash. |
| Presence of triflic acid. | Perform thorough washes with saturated sodium bicarbonate solution to ensure all acidic byproducts are removed. | |
| Unexpected side products observed in the final product. | Hydrolysis of tresyl chloride. | Ensure the reaction is carried out under anhydrous conditions to minimize the formation of triflic acid.[9] |
| Reaction of the product with quenching agent. | Choose a quenching agent that is not reactive towards your desired product. For example, if your product is base-sensitive, quench with water instead of a basic solution. |
Experimental Protocols
Standard Aqueous Workup Protocol for Reactions with this compound
This protocol assumes the reaction was carried out in an organic solvent (e.g., dichloromethane or ethyl acetate) and used an amine base like pyridine or triethylamine.
-
Quenching:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and carefully add the reaction mixture to a separate flask containing ice-cold deionized water with vigorous stirring. Alternatively, slowly add a saturated aqueous solution of sodium bicarbonate if the product is stable to basic conditions.[1][10]
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.[1]
-
Combine all organic layers.
-
-
Washes:
-
Wash the combined organic layer with 1M HCl to remove any residual amine base. Repeat this wash if necessary.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize and remove any triflic acid. Be sure to vent the separatory funnel frequently to release the CO₂ gas produced.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove the majority of the dissolved water.[7]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2,2-Trifluoroethanesulfonyl Chloride and Trifluoromethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) and trifluoromethanesulfonyl chloride (triflyl chloride), two highly reactive organosulfur compounds essential for modern organic synthesis. Their primary function is to activate alcohols and amines by converting them into sulfonate esters and sulfonamides, respectively. The resulting sulfonate groups, tresylate and triflate, are among the best-known leaving groups, facilitating a wide range of nucleophilic substitution and elimination reactions.
The choice between these two reagents is dictated by the desired level of reactivity, substrate sensitivity, and reaction conditions. This document outlines their relative reactivities, supported by experimental data, and provides detailed protocols for their application.
Reactivity Profile and Electronic Effects
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. This is heavily influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.
-
Trifluoromethanesulfonyl chloride (Triflyl Chloride, TfCl): The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This group is directly attached to the sulfur atom, which significantly enhances its electrophilicity, making triflyl chloride one of the most reactive sulfonylating agents available.[1]
-
This compound (Tresyl Chloride, TsCl): In tresyl chloride, the trifluoromethyl group is separated from the sulfur atom by a methylene (-CH₂-) spacer (CF₃CH₂SO₂Cl). This intervening group slightly diminishes the inductive electron-withdrawing effect on the sulfur center compared to triflyl chloride.
Consequently, tresyl chloride is less reactive than triflyl chloride but significantly more reactive than other common sulfonylating agents like tosyl chloride (TsCl) or mesyl chloride (MsCl).[2] The general order of reactivity has been quantified, highlighting the substantial difference between these reagents.[2]
Data Presentation: Comparative Properties
The following table summarizes the key physical and reactive properties of tresyl chloride and triflyl chloride.
| Property | This compound | Trifluoromethanesulfonyl Chloride |
| Common Name | Tresyl chloride | Triflyl chloride |
| CAS Number | 1648-99-3 | 421-83-0[1] |
| Molecular Formula | C₂H₂ClF₃O₂S | CClF₃O₂S |
| Molecular Weight | 182.55 g/mol | 168.52 g/mol [1] |
| Physical Form | Colorless liquid[3] | Colorless liquid[1] |
| Density | 1.651 g/mL at 25 °C | ~1.583 g/mL at 25 °C |
| Boiling Point | 140-141 °C | 29-32 °C[1] |
| Relative Reactivity | ~100 | ~4000 |
Relative reactivity is scaled to Tosyl Chloride = 1. Data sourced from Benchchem[2].
Visualization of Reactivity and Mechanisms
The following diagrams illustrate the general reaction mechanism, a typical experimental workflow, and the relative reactivity of the two compounds.
Caption: General Sₙ2-type mechanism for the sulfonylation of an alcohol.
Caption: Visual comparison of relative sulfonyl chloride reactivity.
Caption: A typical workflow for a sulfonylation reaction.
Experimental Protocols
The following is a representative protocol for the sulfonylation of a primary alcohol. This procedure can be adapted for either tresyl chloride or triflyl chloride, with the understanding that the reaction with triflyl chloride will be significantly faster and more exothermic.
General Protocol for the Sulfonylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound OR Trifluoromethanesulfonyl chloride (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, ice bath, and syringe
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the sulfonyl chloride (1.2 eq) dropwise to the stirred solution via syringe over 5-10 minutes. A white precipitate (pyridinium hydrochloride) will likely form.[4]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with triflyl chloride may be complete in under 30 minutes, while those with tresyl chloride may require several hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonate ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Stability, Handling, and Safety
Both tresyl chloride and triflyl chloride are highly reactive, corrosive, and moisture-sensitive compounds that must be handled with extreme care in a well-ventilated fume hood.[3][5]
-
Moisture Sensitivity: They react readily with water, including atmospheric moisture, to produce corrosive acids (trifluoroethanesulfonic acid or trifluoromethanesulfonic acid) and hydrogen chloride gas.[5] Containers should be kept tightly sealed, preferably under an inert gas.[5]
-
Thermal Stability: While relatively stable when pure and dry, their high reactivity makes them prone to decomposition, especially in the presence of impurities or at elevated temperatures.[5] Triflyl chloride's high volatility (boiling point ~30 °C) requires it to be stored refrigerated and handled as a volatile, corrosive liquid.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling these reagents.[3]
Conclusion
Trifluoromethanesulfonyl chloride and this compound are both powerful reagents for the synthesis of sulfonate esters and sulfonamides.
-
Triflyl chloride (TfCl) is the reagent of choice when maximum reactivity is required, for example, with sterically hindered or electronically deactivated alcohols. Its extreme reactivity necessitates careful temperature control and handling.
-
Tresyl chloride (TsCl) offers a more moderate, yet still high, level of reactivity.[2] It is an excellent alternative when dealing with sensitive substrates that might be degraded by the harshness of triflyl chloride, providing a better balance between reaction rate and selectivity.
The selection between these two reagents allows researchers to fine-tune their synthetic strategies, leveraging the predictable differences in their electrophilicity to achieve desired chemical transformations efficiently and safely.
References
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|High-Purity Reagent [benchchem.com]
- 3. CAS 1648-99-3: this compound [cymitquimica.com]
- 4. homework.study.com [homework.study.com]
- 5. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
A Comparative Guide to 2,2,2-Trifluoroethanesulfonyl Chloride and p-Toluenesulfonyl Chloride for Researchers
In the realm of organic synthesis, the activation of hydroxyl groups is a fundamental transformation, enabling the conversion of alcohols into a wide array of other functionalities. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been a cornerstone reagent for this purpose. However, the increasing demand for tailored reactivity and specialized applications has led to the exploration of alternative sulfonylating agents. Among these, 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride, Tsc) has emerged as a potent alternative. This guide provides an objective comparison of the performance of tresyl chloride and tosyl chloride, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Introduction to the Reagents
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) is a widely used organic reagent for the conversion of alcohols to tosylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[1][2] Its prevalence in organic synthesis stems from its commercial availability, relatively low cost, and extensive characterization in a vast number of chemical transformations.[1] Tosylates play a crucial role in the synthesis of pharmaceuticals and other complex organic molecules.[3][4]
This compound (Tresyl Chloride, Tsc) is a fluorinated analogue of other sulfonyl chlorides and is known for its high reactivity. The resulting 2,2,2-trifluoroethanesulfonates (tresylates) are exceptionally good leaving groups, often exhibiting reactivity greater than that of tosylates. This enhanced reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethyl group. Tresyl chloride has found significant application in bioconjugation chemistry for the activation of hydroxyl groups on polymers and biomolecules for subsequent reaction with amines.
Physical and Chemical Properties
A summary of the key physical and chemical properties of tresyl chloride and tosyl chloride is presented in Table 1. Understanding these properties is crucial for safe handling, reaction setup, and purification.
| Property | This compound (Tresyl Chloride) | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| CAS Number | 1648-99-3 | 98-59-9 |
| Molecular Formula | C₂H₂ClF₃O₂S | C₇H₇ClO₂S |
| Molecular Weight | 182.55 g/mol | 190.65 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Melting Point | Not applicable (liquid at room temperature) | 67-70 °C |
| Boiling Point | 140-141 °C | 145-147 °C at 20 mmHg |
| Density | ~1.65 g/mL | ~1.34 g/cm³ |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | Insoluble in water. Soluble in ether, benzene, and ethanol. |
| Stability | Moisture sensitive. Decomposes in the presence of water. | Moisture sensitive. Stable under dry conditions. |
Reactivity and Performance: A Comparative Overview
The primary function of both tresyl chloride and tosyl chloride is to convert the poor hydroxyl leaving group of an alcohol into a highly effective sulfonate leaving group. The key difference in their performance lies in their relative reactivity and the leaving group ability of the resulting sulfonate esters.
Reactivity of the Sulfonyl Chlorides:
The electrophilicity of the sulfur atom in the sulfonyl chloride determines its reactivity towards nucleophiles, such as alcohols. The strong electron-withdrawing trifluoromethyl group in tresyl chloride makes its sulfur atom significantly more electron-deficient compared to the sulfur atom in tosyl chloride, which is influenced by the electron-donating methyl group on the aromatic ring. This leads to a generally higher reactivity of tresyl chloride in sulfonylation reactions.
Leaving Group Ability of the Sulfonate Esters:
The efficacy of a leaving group is determined by the stability of the departing anion. A more stable anion is a weaker base and thus a better leaving group. The trifluoroethanesulfonate (tresylate) anion is more stable than the p-toluenesulfonate (tosylate) anion due to the powerful inductive effect of the three fluorine atoms, which effectively delocalize the negative charge. This increased stability translates to tresylates being better leaving groups than tosylates in nucleophilic substitution reactions.
Applications in Drug Development and Organic Synthesis
Both reagents are invaluable tools in the synthesis of small molecules for drug discovery and development.
p-Toluenesulfonyl Chloride:
Tosyl chloride is extensively used in the pharmaceutical industry.[3][4] The conversion of alcohols to tosylates is a common strategy to introduce a good leaving group, facilitating the formation of carbon-heteroatom bonds, which are prevalent in drug molecules. For instance, the tosylate can be displaced by amines, thiols, azides, and other nucleophiles to build complex molecular architectures.
This compound:
While less ubiquitous than tosyl chloride in small-molecule synthesis, tresyl chloride's high reactivity makes it a valuable tool for specific applications. Its primary use has been in the field of bioconjugation, where the efficient activation of hydroxyl groups on polymers or proteins is required for coupling with amine-containing molecules.[5] However, the enhanced leaving group ability of tresylates can be advantageous in the synthesis of complex small molecules where a highly reactive electrophile is needed. The introduction of trifluoromethyl groups can also significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is a key consideration in drug design.[5]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and successful synthetic outcomes. Below are representative procedures for the sulfonylation of an alcohol using both tresyl chloride and tosyl chloride.
Experimental Protocol 1: Sulfonylation of an Alcohol with p-Toluenesulfonyl Chloride
This procedure describes a general method for the tosylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
p-Toluenesulfonyl chloride (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of the alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be purified by recrystallization or column chromatography.
Experimental Protocol 2: Sulfonylation of an Alcohol with this compound (General Procedure)
A detailed, specific protocol for the tresylation of a simple alcohol is less commonly reported in the literature compared to tosylation. However, a general procedure can be adapted from methods used for the activation of hydroxyl groups.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the alcohol in anhydrous DCM or THF under an inert atmosphere and cool the solution to 0 °C.
-
Add the base (triethylamine or pyridine) to the stirred solution.
-
Slowly add this compound dropwise via syringe.
-
Monitor the reaction progress by TLC. The reaction is typically faster than tosylation due to the higher reactivity of tresyl chloride.
-
Once the reaction is complete, quench the reaction with the addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tresylate can be purified by column chromatography.
Visualization of Reaction Pathways and Workflows
Diagram 1: General Sulfonylation of an Alcohol
Caption: General reaction pathway for the sulfonylation of an alcohol.
Diagram 2: Experimental Workflow for Sulfonylation
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthetic applications of p-toluenesulfonyl chloride: A recent update [ouci.dntb.gov.ua]
- 3. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 5. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: A Comparative Guide to Tresyl Chloride in Sulfonylation
In the realm of chemical synthesis, particularly in bioconjugation and the immobilization of molecules, the activation of hydroxyl groups is a critical step. Sulfonylating agents are the tools of choice for this transformation, converting a poor leaving group (-OH) into a good one (a sulfonate ester). While agents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are well-established, 2,2,2-trifluoroethanesulfonyl chloride, or Tresyl chloride, offers a distinct set of advantages in terms of reactivity, stability, and efficiency. This guide provides an objective comparison of Tresyl chloride with its common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
An Overview of Common Sulfonylating Agents
Sulfonyl chlorides activate hydroxyl groups by forming sulfonate esters. This activation is crucial for subsequent nucleophilic substitution reactions. The efficiency of this process hinges on the electrophilicity of the sulfur atom in the sulfonyl chloride and the stability of the resulting sulfonate leaving group.
-
Tosyl Chloride (p-toluenesulfonyl chloride, TsCl): A widely used aromatic sulfonyl chloride. It converts alcohols to tosylates.
-
Mesyl Chloride (methanesulfonyl chloride, MsCl): A common aliphatic sulfonyl chloride that forms mesylates.
-
Tresyl Chloride (this compound): An aliphatic sulfonyl chloride distinguished by a trifluoroethyl group. This group's potent electron-withdrawing nature significantly enhances the reactivity of the agent.
The primary advantage of Tresyl chloride lies in the strong electron-withdrawing effect of its trifluoromethyl group. This effect increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack from hydroxyl groups. This heightened reactivity often translates to faster reaction times, higher yields, and the ability to proceed under milder conditions.
Key Advantages of Tresyl Chloride
1. Superior Reactivity and Efficiency: The trifluoroethyl group in Tresyl chloride makes the sulfonyl sulfur highly electron-deficient, leading to faster and more efficient reactions compared to tosyl and mesyl chlorides. This is particularly advantageous when working with sensitive biological molecules where shorter reaction times can be critical to preserving their function. Tresyl chloride is an excellent activating agent for matrices like agarose, yielding a surface that is very reactive to nucleophilic displacement by amines and thiols[1].
2. Formation of Highly Stable Linkages: Tresyl-activated intermediates readily react with primary amines to form stable secondary amine linkages[2]. This covalent coupling is more stable than linkages formed by other methods, which is crucial for applications like affinity chromatography and immobilized enzyme systems where ligand leaching must be minimized[1][3].
3. Mild Reaction Conditions: Tresyl chloride reactions can be optimized to proceed under mild conditions, which is essential for preserving the integrity of delicate biomolecules. Kinetic studies have shown that to maximize the yield of coupled amines while minimizing hydrolysis, it is desirable to run tresyl coupling reactions at low temperatures and a pH of approximately 8.0[4].
4. Versatility in Bioconjugation and Immobilization: Tresyl chloride is extensively used to immobilize a wide array of molecules, including proteins, peptides, enzymes, and antibodies, onto solid supports[5][6]. This method has been successfully used to conjugate protein antigens to lipid nanoparticles, thereby increasing the immunogenicity of the protein, a valuable technique for vaccine development[3].
Comparative Performance Data
While all three sulfonylating agents produce excellent leaving groups, their reactivity differs. The stability of the resulting sulfonate anion, which correlates with the pKa of its conjugate acid, is a key indicator of its leaving group ability. A lower pKa indicates a more stable anion and thus a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 0.70 |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.00 |
| Tresylate | -OTs | 2,2,2-Trifluoroethanesulfonic acid | Significantly < -2.8 (estimated) | > 1.00 (expected) |
Data for Tosylate and Mesylate sourced from Benchchem[7]. The pKa and relative rate for Tresylate are extrapolated based on the principles of physical organic chemistry.
The data indicates that mesylate is slightly more reactive than tosylate in SN2 reactions[7]. Given the powerful inductive effect of the three fluorine atoms, it is well-established that Tresyl chloride is significantly more reactive than both mesyl and tosyl chloride.
Reaction Mechanisms: A Tale of Two Pathways
The activation of alcohols by sulfonyl chlorides generally proceeds via a direct nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom. However, a key distinction arises with Mesyl chloride when a strong, non-nucleophilic base is used.
1. General Mechanism (Tresyl Chloride and Tosyl Chloride): The reaction proceeds through a direct nucleophilic substitution where the alcohol attacks the sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the HCl byproduct. This mechanism proceeds with retention of stereochemistry at the alcohol's carbon center[5].
Caption: General mechanism for alcohol activation by Tresyl Chloride.
2. Sulfene Intermediate (Mesyl Chloride with Strong Base): With Mesyl chloride, if a sufficiently strong base like triethylamine (pKb ~3.25) is used, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can occur. The base abstracts an acidic alpha-proton from the mesyl chloride to form a highly reactive "sulfene" intermediate (CH₂=SO₂). The alcohol then attacks this intermediate. Tosyl chloride lacks alpha-protons and thus cannot form a sulfene intermediate[6][8].
Caption: Formation of a sulfene intermediate with Mesyl Chloride.
Experimental Protocols
Below are representative protocols for the activation of hydroxyl groups using Tresyl chloride.
Protocol 1: Activation of Polyethylene Glycol (PEG) with Tresyl Chloride[2]
Objective: To activate terminal hydroxyl groups of PEG for subsequent bioconjugation.
Materials:
-
HO-PEG-OH (1.0 equivalent)
-
Tresyl chloride (2.2 equivalents)
-
Anhydrous Pyridine (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Cold Diethyl Ether
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Drying: Dry the HO-PEG-OH under vacuum to remove any residual water.
-
Dissolution: Dissolve the dried PEG in anhydrous DCM in a Schlenk flask under an inert atmosphere.
-
Base Addition: Add anhydrous pyridine to the solution and stir for 15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Tresyl Chloride Addition: Slowly add Tresyl chloride dropwise to the cooled solution while stirring vigorously. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere. Monitor reaction completion by TLC or NMR.
-
Workup:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.
-
Collect the white precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, bis-tresylated PEG, under vacuum.
-
Protocol 2: Functionalization of Brij 78 for Protein Conjugation[3]
Objective: To functionalize a surfactant (Brij 78) with Tresyl chloride for subsequent coupling with a protein.
Materials:
-
Brij 78 (1.0 equivalent)
-
Tresyl chloride (2.0 equivalents)
-
Pyridine
-
Dichloromethane (DCM)
-
Ethanol
-
HCl
Procedure:
-
Dissolution: Dissolve Brij 78 in DCM and cool the solution to 0°C.
-
Reagent Addition: Add Tresyl chloride and pyridine dropwise to the solution.
-
Reaction: Allow the reaction to proceed at room temperature with constant stirring for 18 hours under a nitrogen atmosphere.
-
Evaporation: Remove the solvent by rotary evaporation under reduced pressure.
-
Precipitation: Re-dissolve the precipitate in ethanol containing a small amount of HCl.
-
Crystallization: Keep the solution overnight at -20°C to allow the product to precipitate.
-
Isolation: Centrifuge the solution to collect the precipitate (tresyl-activated Brij 78).
Experimental and Workflow Diagrams
Caption: Experimental workflow for bioconjugation using Tresyl Chloride.
Conclusion
Tresyl chloride stands out as a superior sulfonylating agent for a range of applications, most notably in the fields of bioconjugation, drug delivery, and affinity chromatography. Its heightened reactivity, driven by the electron-withdrawing trifluoroethyl group, allows for rapid and efficient activation of hydroxyl groups under mild conditions. The resulting tresylated intermediates are highly reactive towards primary amines, forming exceptionally stable secondary amine linkages. While tosyl and mesyl chlorides are effective and widely used reagents, Tresyl chloride provides a decisive advantage when working with sensitive substrates or when maximum stability and efficiency are paramount. For researchers and professionals in drug development, the reliability and performance of Tresyl chloride make it an invaluable tool for creating robust and effective molecular constructs.
References
- 1. youtube.com [youtube.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of bond chemistry on immobilized enzyme systems for ex vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Alternative Reagents for the Introduction of a 2,2,2-Trifluoroethylsulfonyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2,2,2-trifluoroethylsulfonyl (CF₃CH₂SO₂-) moiety is a critical strategy in medicinal chemistry and materials science for enhancing the physicochemical and pharmacological properties of molecules. While 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) is a common reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for a given synthetic challenge.
Comparison of Key Reagents
The primary alternatives to tresyl chloride for introducing the 2,2,2-trifluoroethylsulfonyl group are vinyl trifluoromethyl sulfone, which acts as a Michael acceptor, and Julia-Kocienski type reagents such as 2-((2,2,2-trifluoroethyl)sulfonyl)benzo[d]thiazole. Another potential reagent is 2,2,2-trifluoroethyl trifluoromethanesulfonate. Each of these reagents operates via a different mechanistic pathway, offering unique synthetic possibilities.
Data Summary: Performance of 2,2,2-Trifluoroethylsulfonylating Reagents
| Reagent/Method | Nucleophile | Product | Yield (%) | Reference |
| Vinyl Trifluoromethyl Sulfone (Michael Addition) | Thiols | β-Thio-2,2,2-trifluoroethyl sulfone | High | [1] |
| Amines | β-Amino-2,2,2-trifluoroethyl sulfone | Moderate to High | [2] | |
| Carbon Nucleophiles (e.g., malonates) | Adduct of carbon nucleophile | Good | [3] | |
| 2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole (Julia-Kocienski type) | Aldehydes (in olefination) | Trifluoromethyl-substituted alkenes | 23-86 | |
| 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | Triphenylphosphine | (2,2,2-Trifluoroethyl)triphenylphosphonium triflate | High |
Reagent Profiles and Experimental Protocols
Vinyl Trifluoromethyl Sulfone: A Versatile Michael Acceptor
Vinyl trifluoromethyl sulfone is a powerful Michael acceptor, enabling the introduction of the 2,2,2-trifluoroethylsulfonyl group to a wide range of soft nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group activates the double bond for conjugate addition.
General Experimental Protocol for Thiol-Michael Addition to Vinyl Sulfone:
-
Deprotonation of Thiol: In a suitable solvent (e.g., THF, CH₃CN), the thiol is treated with a catalytic amount of a non-nucleophilic base (e.g., DBU, Et₃N) to generate the thiolate anion.
-
Michael Addition: Vinyl trifluoromethyl sulfone is added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated NH₄Cl solution), and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Julia-Kocienski Type Reagents: Application in Olefination
While not a direct method for introducing the sulfonyl group onto a target molecule, the synthesis of Julia-Kocienski reagents like 2-((2,2,2-trifluoroethyl)sulfonyl)benzo[d]thiazole involves this key step. The synthesis of the reagent itself provides a pathway to functionalized sulfones that can then be used in subsequent transformations, most notably the Julia-Kocienski olefination to form trifluoromethyl-substituted alkenes.
Synthesis of 2-((2,2,2-trifluoroethyl)sulfonyl)benzo[d]thiazole:
The synthesis typically involves two steps starting from commercially available 2-mercaptobenzothiazole and a source of the 2,2,2-trifluoroethyl group.
-
S-Alkylation: 2-Mercaptobenzothiazole is reacted with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or triflate) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) to afford 2-((2,2,2-trifluoroethyl)thio)benzo[d]thiazole.
-
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone using a suitable oxidizing agent (e.g., m-CPBA, Oxone®) in a chlorinated solvent (e.g., CH₂Cl₂, CHCl₃).
2,2,2-Trifluoroethyl Trifluoromethanesulfonate: A Highly Reactive Electrophile
2,2,2-Trifluoroethyl trifluoromethanesulfonate is a potent electrophile that can be used to introduce the 2,2,2-trifluoroethyl group onto various nucleophiles. While the primary reaction is trifluoroethylation, under certain conditions, it can be a precursor for the corresponding sulfonylating agent. Its synthesis from trifluoromethanesulfonic anhydride and 2,2,2-trifluoroethanol is straightforward.
Experimental Protocol for the Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate:
-
In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), trifluoromethanesulfonic anhydride (1.0 eq.) is added to 2,2,2-trifluoroethanol (1.1-1.2 eq.) at room temperature.[4]
-
The mixture is stirred for 30 minutes and then heated to reflux for 3 hours.[4]
-
The product is isolated by distillation, yielding 2,2,2-trifluoroethyl trifluoromethanesulfonate.[4]
Conclusion
The choice of reagent for introducing a 2,2,2-trifluoroethylsulfonyl group depends heavily on the nature of the substrate and the desired synthetic outcome. For the direct sulfonylation of a wide range of nucleophiles, This compound remains a versatile and reliable option. When targeting soft nucleophiles through conjugate addition, vinyl trifluoromethyl sulfone offers a powerful and often high-yielding alternative. For applications in olefination chemistry, the synthesis of Julia-Kocienski type reagents provides an indirect but effective route to molecules bearing the trifluoroethylsulfonyl moiety. Researchers should consider the reactivity, functional group tolerance, and reaction conditions associated with each reagent to select the most appropriate method for their specific synthetic goals.
References
- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic enantioselective C-C bond forming conjugate additions with vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
A Comparative Guide to Spectroscopic Validation of Sulfonamide Formation: Tresyl Chloride vs. Sulfonyl Chloride Methods
For researchers, scientists, and drug development professionals, the robust synthesis and validation of sulfonamides are critical. This guide provides an objective comparison of the spectroscopic validation of sulfonamides prepared via 2,2,2-trifluoroethanesulfonyl chloride (Tresyl chloride) and the more conventional sulfonyl chlorides. We present supporting experimental data, detailed methodologies, and visual aids to facilitate a comprehensive understanding.
Introduction to Sulfonamide Synthesis and Validation
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis typically involves the reaction of a primary or secondary amine with a sulfonyl chloride derivative in the presence of a base. While various sulfonylating agents exist, this guide focuses on a comparison between the highly reactive Tresyl chloride and standard arylsulfonyl chlorides.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the formation of the desired sulfonamide, assessing its purity, and elucidating its structure.
Comparison of Sulfonylation Methods
The choice of sulfonylating agent can influence reaction conditions, yields, and purity of the final product. Here, we compare the use of Tresyl chloride with a generic arylsulfonyl chloride.
| Feature | Tresyl Chloride Method | Arylsulfonyl Chloride Method |
| Reactivity | Highly reactive due to the electron-withdrawing trifluoroethyl group. Reactions can often be performed at lower temperatures. | Reactivity varies depending on the substituents on the aromatic ring. Electron-withdrawing groups increase reactivity. |
| Reaction Conditions | Typically requires a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., dichloromethane, THF). | Similar conditions to the Tresyl chloride method are often employed. |
| Yield | Generally provides high yields due to the high reactivity of the reagent. | Yields are typically good to excellent, but can be influenced by the steric and electronic properties of both the amine and the sulfonyl chloride. |
| Purity | High purity can be achieved, though purification may be required to remove the trifluoroethanesulfonate byproduct. | Purity is generally high after standard workup and purification procedures like recrystallization or chromatography. |
| Spectroscopic Validation | The resulting sulfonamide will show characteristic signals for the trifluoroethyl group in ¹H and ¹⁹F NMR. | The aromatic protons of the sulfonyl group will be visible in the ¹H NMR spectrum. |
Spectroscopic Validation of Sulfonamide Formation
The successful formation of a sulfonamide can be unequivocally confirmed by analyzing the spectral data of the product in comparison to the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The most noticeable change is the disappearance of the amine N-H proton signal (if it was visible) and the appearance of a new, typically broad, sulfonamide N-H proton signal. The chemical shift of this proton is highly dependent on the solvent and concentration. Protons on the carbon adjacent to the nitrogen will experience a downfield shift upon sulfonylation. For a sulfonamide formed from Tresyl chloride, a characteristic quartet for the CH₂ group of the trifluoroethyl moiety is expected around 4.0-4.5 ppm.
-
¹³C NMR: The carbon atom attached to the nitrogen will show a downfield shift in the ¹³C NMR spectrum upon formation of the sulfonamide bond.
-
¹⁹F NMR: For sulfonamides synthesized using Tresyl chloride, ¹⁹F NMR will show a characteristic triplet for the CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups.
-
N-H Stretch: The appearance of a stretching vibration for the sulfonamide N-H bond, typically in the region of 3300-3200 cm⁻¹, is a key indicator of product formation.
-
S=O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group will be present in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
Disappearance of Amine Bands: The characteristic N-H stretching bands of the starting primary amine (a doublet) or secondary amine (a singlet) will disappear.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.
-
Molecular Ion Peak: The presence of the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the sulfonamide confirms its formation.
-
Fragmentation Pattern: Sulfonamides often exhibit characteristic fragmentation patterns, such as the loss of SO₂.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a model sulfonamide using both Tresyl chloride and a standard sulfonyl chloride, along with expected spectroscopic data.
Protocol 1: Synthesis of N-benzyl-2,2,2-trifluoroethanesulfonamide using Tresyl Chloride
Materials:
-
Benzylamine
-
This compound (Tresyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
Potassium bromide (KBr) for IR
Procedure:
-
To a solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (10 mL) at 0 °C, add a solution of Tresyl chloride (1.1 mmol) in dry dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 5.10 (br s, 1H, NH), 4.35 (d, 2H, CH₂-Ph), 3.85 (q, 2H, CH₂CF₃).
-
¹³C NMR (CDCl₃): δ 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 116.0 (q, CF₃), 55.0 (CH₂-Ph), 48.0 (q, CH₂CF₃).
-
¹⁹F NMR (CDCl₃): δ -75.0 (t, 3F, CF₃).
-
IR (KBr, cm⁻¹): 3280 (N-H), 1340 (S=O asym), 1150 (S=O sym).
-
MS (ESI+): m/z = 256.1 [M+H]⁺.
Protocol 2: Synthesis of N-benzyl-4-toluenesulfonamide using p-Toluenesulfonyl Chloride
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
Potassium bromide (KBr) for IR
Procedure:
-
To a solution of benzylamine (1.0 mmol) in pyridine (5 mL) at 0 °C, add p-toluenesulfonyl chloride (1.1 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.75 (d, 2H, Ar-H), 7.35-7.20 (m, 7H, Ar-H), 4.90 (br s, 1H, NH), 4.15 (d, 2H, CH₂-Ph), 2.40 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 143.5 (Ar-C), 137.0 (Ar-C), 136.5 (Ar-C), 129.8 (Ar-CH), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 47.5 (CH₂-Ph), 21.5 (CH₃).
-
IR (KBr, cm⁻¹): 3270 (N-H), 1330 (S=O asym), 1160 (S=O sym).
-
MS (ESI+): m/z = 262.1 [M+H]⁺.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the general experimental workflow.
Caption: Mechanism of Sulfonamide Formation.
Caption: General Experimental Workflow.
A Comparative Analysis of Sulfonate Leaving Groups: Tresylate vs. Tosylate vs. Mesylate
In the landscape of organic synthesis, the choice of a leaving group is a critical parameter that dictates the feasibility and outcome of nucleophilic substitution and elimination reactions. For researchers, scientists, and drug development professionals, the conversion of alcohols into sulfonate esters is a routine strategy to transform a poor leaving group (hydroxyl) into an excellent one. Among the plethora of available sulfonate esters, mesylate, tosylate, and the less common tresylate are often considered. This guide provides an objective, data-driven comparison of their leaving group abilities to inform rational decision-making in synthetic chemistry.
Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable, and thus weaker, conjugate base constitutes a better leaving group. This stability can be indirectly assessed by the pKa of the corresponding sulfonic acid and, more directly, by comparing the rates of reactions in which these groups depart.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Solvolysis Rate (krel) |
| Tresylate | -OTs | CF₃CH₂SO₃⁻ | 2,2,2-Trifluoroethanesulfonic Acid | ~ -0.08 (Predicted) | ~100 |
| Tosylate | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8[1] | 1 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[1] | ~1.4 |
Note: The relative solvolysis rate of mesylate is an approximation based on its slightly higher reactivity than tosylate in SN2 reactions.
The data clearly indicates that tresylate is a significantly more reactive leaving group than both tosylate and mesylate, with solvolysis rates approximately 100 times greater than those of the corresponding tosylates[2]. Between tosylate and mesylate, mesylate is a slightly better leaving group in SN2 reactions[1]. This hierarchy in leaving group ability can be rationalized by the electronic effects of the substituents on the sulfonyl group. The powerful electron-withdrawing effect of the trifluoromethyl group in tresylate greatly stabilizes the resulting anion, making it the best leaving group among the three.
Experimental Protocols
To experimentally determine the relative leaving group abilities, kinetic studies of solvolysis or nucleophilic substitution reactions are typically performed.
General Protocol for Comparative Solvolysis
This method involves measuring the rate at which the sulfonate ester reacts with the solvent (e.g., ethanol, acetic acid, or aqueous mixtures) in the absence of a strong nucleophile.
Objective: To determine the relative rates of solvolysis of an alkyl tresylate, tosylate, and mesylate.
Materials & Reagents:
-
Alkyl alcohol (e.g., 2-octanol)
-
Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Mesyl chloride (methanesulfonyl chloride)
-
Pyridine or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., ethanol, acetic acid)
-
Titrating agent (e.g., a standard solution of a base)
-
Indicator or pH meter
Procedure:
-
Synthesis of Alkyl Sulfonates:
-
Synthesize the alkyl tresylate, tosylate, and mesylate from the corresponding alcohol and sulfonyl chloride in the presence of a base like pyridine. The base serves to neutralize the HCl generated during the reaction. Purify each sulfonate ester.
-
-
Solvolysis Reaction:
-
Prepare a standardized solution of each alkyl sulfonate in the chosen solvent.
-
Maintain the reaction mixtures at a constant temperature in a thermostatted bath.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
-
Analysis:
-
Quench the reaction in the aliquot (e.g., by adding ice-cold water).
-
Titrate the sulfonic acid produced with a standardized base to determine its concentration. Alternatively, monitor the disappearance of the starting material using techniques like HPLC or GC.
-
-
Data Analysis:
-
Plot the concentration of the sulfonic acid formed (or the remaining alkyl sulfonate) versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the concentration-time graph.
-
The relative rate of reaction is the ratio of the initial rates.
-
Logical Relationships and Experimental Workflow
The interplay between the structure of the sulfonate ester, the stability of the resulting anion, and the reaction rate is a cornerstone of physical organic chemistry.
The experimental workflow for comparing these leaving groups follows a logical progression from synthesis to kinetic analysis.
References
The Trifluoroethanesulfonyl Chloride Advantage: A Cost-Effectiveness Analysis in Large-Scale Synthesis
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of a sulfonylating agent is a critical decision that impacts not only the chemical outcome but also the overall process economics. While traditional reagents like mesyl chloride and tosyl chloride are well-established, 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride) is emerging as a potent alternative, offering distinct advantages in reactivity that can translate to significant cost savings in industrial applications.
This guide provides an objective comparison of Tresyl chloride with its more common counterparts, mesyl chloride and tosyl chloride, focusing on the cost-effectiveness for large-scale synthesis. While direct, large-scale comparative production data is often proprietary and not publicly available, this analysis draws upon established chemical principles, available experimental data, and an understanding of industrial process costs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary: Beyond the Reagent Price Tag
A simple comparison of the per-kilogram price of sulfonylating agents is misleading. A thorough cost-effectiveness analysis must consider the entire manufacturing process, including reaction efficiency, throughput, and downstream processing costs. Tresyl chloride, although often having a higher initial reagent cost, can offer significant savings through:
-
Increased Reactivity: The highly electron-withdrawing trifluoromethyl group in Tresyl chloride significantly enhances the electrophilicity of the sulfur atom, leading to faster reaction rates.[1] This can shorten cycle times, increasing manufacturing throughput and reducing operational costs.
-
Milder Reaction Conditions: The enhanced reactivity of Tresyl chloride may allow for reactions to be conducted at lower temperatures or with less potent bases, potentially reducing energy consumption and the cost of specialized equipment.
-
Improved Yields and Purity: Faster and more selective reactions can lead to higher product yields and a cleaner impurity profile, simplifying downstream purification processes and reducing solvent consumption and waste generation.
Comparative Analysis of Sulfonylating Agents
The selection of an optimal sulfonylating agent is a multi-faceted decision. The following table summarizes the key characteristics of Tresyl chloride, mesyl chloride, and tosyl chloride in the context of large-scale synthesis.
| Feature | This compound (Tresyl chloride) | Methanesulfonyl Chloride (Mesyl chloride) | p-Toluenesulfonyl Chloride (Tosyl chloride) |
| Reactivity | Very High | Moderate | Moderate |
| Key Structural Feature | Electron-withdrawing CF3CH2- group | Electron-donating CH3- group | Electron-donating CH3C6H4- group |
| Typical Reaction Conditions | Often milder conditions (lower temp., weaker base) | Typically requires stronger bases and/or higher temperatures | Similar to mesyl chloride, may require elevated temperatures |
| Potential for Side Reactions | Lower, due to higher selectivity and faster desired reaction | Can be prone to side reactions with sensitive substrates | Similar to mesyl chloride |
| Downstream Purification | Potentially simpler due to cleaner reaction profiles | May require more extensive purification | May require more extensive purification |
| Reagent Cost (Lab Scale) | High | Low | Low |
| Bulk Industrial Price | Not readily available publicly | Relatively low | Relatively low |
Experimental Data and Protocols
While a direct head-to-head large-scale comparison is not available in the public domain, the principles of chemical reactivity and process optimization strongly suggest the potential for Tresyl chloride to be more cost-effective in certain scenarios.
General Experimental Protocol for Sulfonamide Synthesis
The following represents a generalized laboratory-scale procedure for the synthesis of a sulfonamide, which can be adapted for different sulfonyl chlorides. Optimization of solvent, base, temperature, and reaction time is crucial for each specific application.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (Tresyl chloride, Mesyl chloride, or Tosyl chloride) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.5 eq)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base to the solution.
-
Slowly add the sulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: Due to the higher reactivity of Tresyl chloride, the reaction time is expected to be significantly shorter compared to mesyl chloride and tosyl chloride under the same conditions. It may also be possible to use a weaker base or conduct the reaction at a lower temperature.
Logical Workflow for Cost-Effectiveness Evaluation
The decision-making process for selecting a sulfonylating agent in a large-scale synthesis campaign can be visualized as follows:
References
A Comparative Guide to Sulfonyl Chlorides: Mechanistic and Performance Insights into Tresyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and bioconjugation, the activation of hydroxyl groups is a pivotal step for further functionalization. Sulfonyl chlorides are a class of reagents widely employed for this purpose, converting alcohols into sulfonates, which are excellent leaving groups. Among these, Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) has emerged as a highly efficient activating agent, particularly in bioconjugation applications. This guide provides an objective comparison of the mechanistic differences and performance of Tresyl chloride against other commonly used sulfonyl chlorides, namely Tosyl chloride (TsCl), Mesyl chloride (MsCl), and Nosyl chloride (NsCl), supported by experimental data and detailed protocols.
Introduction to Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) react with alcohols in the presence of a base to form sulfonate esters (R-SO₃-R'). This transformation is crucial as the resulting sulfonate is a much better leaving group than the original hydroxyl group, facilitating subsequent nucleophilic substitution or elimination reactions. The reactivity of the sulfonyl chloride is significantly influenced by the nature of the "R" group.
-
Tosyl Chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride, widely used due to its crystallinity and the stability of the resulting tosylate.
-
Mesyl Chloride (methanesulfonyl chloride): An aliphatic sulfonyl chloride, known for its high reactivity and the small size of the mesyl group.
-
Nosyl Chloride (2-nitrobenzenesulfonyl chloride): An aromatic sulfonyl chloride with a strong electron-withdrawing nitro group, rendering it highly reactive.
-
Tresyl Chloride (this compound): An aliphatic sulfonyl chloride featuring a highly electron-withdrawing trifluoroethyl group, which dramatically enhances its reactivity.[1]
Mechanistic Differences in Alcohol Activation
The activation of alcohols by sulfonyl chlorides generally proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. However, the precise mechanism can vary, particularly for aliphatic sulfonyl chlorides with α-protons.
The Direct Pathway (SN2-like)
For aromatic sulfonyl chlorides like Tosyl chloride and Nosyl chloride, the reaction with an alcohol in the presence of a base, such as pyridine, follows a direct nucleophilic substitution pathway.[2][3] The alcohol attacks the sulfur atom, leading to the displacement of the chloride ion. The stereochemistry at the carbon atom of the alcohol is retained during this step.[3][4][5]
The Sulfene Pathway (E1cb-like)
Aliphatic sulfonyl chlorides with α-protons, such as Mesyl chloride, can follow an alternative mechanism, especially in the presence of a strong, non-nucleophilic base like triethylamine (TEA).[6][7][8] This pathway involves an initial deprotonation of the α-carbon to form a carbanion, which then eliminates the chloride ion to generate a highly reactive intermediate called a sulfene (CH₂=SO₂).[8][9] The alcohol then adds to the sulfene to form the mesylate ester. The formation of the sulfene intermediate can lead to faster reaction rates, particularly with sterically hindered alcohols.[9]
The Case of Tresyl Chloride
Tresyl chloride possesses α-protons and a strongly electron-withdrawing trifluoroethyl group. This electronic effect significantly increases the acidity of the α-protons, making the formation of a sulfene-like intermediate plausible, especially with strong bases. However, the primary mechanism is still considered to be the direct nucleophilic attack by the alcohol on the highly electrophilic sulfur atom. The extreme reactivity of Tresyl chloride is a direct consequence of the inductive effect of the three fluorine atoms, which makes the sulfur atom exceptionally electron-deficient and susceptible to nucleophilic attack.[1][10]
Performance Comparison: Reactivity and Applications
The structural differences among these sulfonyl chlorides translate to significant variations in their reactivity and suitability for different applications.
| Sulfonyl Chloride | R-Group | Key Mechanistic Feature | Relative Reactivity (inferred) | Common Applications |
| Tresyl Chloride | CF₃CH₂- | Highly electrophilic sulfur due to strong inductive effect. | Very High | Bioconjugation, activation of hydroxyls on sensitive substrates.[11][12] |
| Nosyl Chloride | o-NO₂-C₆H₄- | Highly electrophilic sulfur due to resonance and inductive effects. | High | Synthesis of sulfonamides, protection of amines. |
| Mesyl Chloride | CH₃- | Can proceed via a highly reactive sulfene intermediate. | High | General purpose alcohol activation, formation of mesylates.[9] |
| Tosyl Chloride | p-CH₃-C₆H₄- | Direct SN2-like attack on sulfur. | Moderate | General purpose alcohol activation, formation of crystalline tosylates.[2][3] |
Experimental Protocols
Detailed methodologies for the activation of a primary alcohol (e.g., 1-butanol) with each sulfonyl chloride are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
Activation of 1-Butanol with Tresyl Chloride
Materials:
-
1-Butanol
-
Tresyl chloride (this compound)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Cold Diethyl Ether
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
Dry the HO-PEG14-OH (or other hydroxyl-containing substrate) under vacuum.
-
Dissolve the dried substrate (1.0 equivalent) in anhydrous DCM in a Schlenk flask under an inert atmosphere.
-
Add anhydrous pyridine (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add Tresyl chloride (2.2 equivalents) dropwise to the cooled solution with vigorous stirring. A white precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the pyridinium hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of DCM and precipitate by adding dropwise to cold diethyl ether.
-
Collect the precipitate by vacuum filtration.[11]
Activation of 1-Butanol with Tosyl Chloride
Materials:
-
1-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Water, saturated NaHCO₃ solution, brine
Procedure:
-
Dissolve 1-butanol (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask and cool to 0 °C.
-
Add TEA (1.5 mmol) and a catalytic amount of DMAP (0.2 mmol).
-
Add a solution of TsCl (1.5 mmol) in anhydrous DCM (5 mL) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Quench the reaction with water (10 mL).
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-butyl tosylate.[13]
Activation of 1-Butanol with Mesyl Chloride
Materials:
-
1-Butanol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Water, brine
Procedure:
-
Dissolve 1-butanol (1 equivalent) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask and cool to 0 °C.
-
Add TEA (1.5 equivalents).
-
Add MsCl (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 4 hours or at room temperature for 2 hours if the reaction is slow, monitoring by TLC.
-
Dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water (2 x 10 volumes) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-butyl mesylate.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: General mechanistic pathways for the reaction of alcohols with sulfonyl chlorides.
Caption: Inferred reactivity order of common sulfonyl chlorides towards alcohol activation.
Conclusion
Tresyl chloride stands out as a superior reagent for the activation of hydroxyl groups due to its exceptional reactivity, which is a direct result of the strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group. This high reactivity makes it particularly valuable in applications requiring mild conditions and for the activation of less reactive or sensitive substrates, such as in bioconjugation. While other sulfonyl chlorides like Tosyl, Mesyl, and Nosyl chloride are effective and widely used, the choice of reagent should be guided by the specific requirements of the synthesis, including substrate sensitivity, desired reactivity, and potential for side reactions. The mechanistic diversity, particularly the sulfene pathway available to Mesyl chloride, also offers synthetic chemists strategic options for achieving their target transformations.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Tresylated Compounds by NMR and Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the activation of hydroxyl groups is a critical step in many synthetic pathways. Tresylation, the conversion of an alcohol to a 2,2,2-trifluoroethanesulfonate ester, offers an effective method for transforming a poor leaving group (hydroxyl) into a highly reactive one, facilitating nucleophilic substitution reactions. This guide provides a comprehensive comparison of the characterization of tresylated compounds by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside alternative alcohol activation methods. Detailed experimental protocols and quantitative data are presented to support the objective comparison.
Principles of Characterization
The successful synthesis of a tresylated compound requires robust analytical methods to confirm its structure and purity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while mass spectrometry reveals the molecular weight and provides insights into the structure through fragmentation analysis. Together, these techniques offer a powerful toolkit for the unambiguous characterization of these important synthetic intermediates.
NMR Spectroscopy of Tresylated Compounds
Upon tresylation of an alcohol, significant and predictable changes are observed in the ¹H and ¹³C NMR spectra. The strong electron-withdrawing nature of the trifluoroethanesulfonyl group deshields the adjacent protons and carbons, leading to a downfield shift in their resonance signals.
¹H NMR Spectroscopy
The most notable change in the ¹H NMR spectrum is the downfield shift of the protons on the carbon atom bearing the tresyl group (α-protons). For a primary alcohol, the triplet corresponding to the α-methylene group, typically found around 3.6 ppm, shifts to approximately 4.5-5.0 ppm and often appears as a quartet due to coupling with the fluorine atoms of the tresyl group. A specific example is the methylene quartet observed at 4.94 ppm for a tresylated polyethylene glycol (PEG) derivative[1].
¹³C NMR Spectroscopy
Similarly, in the ¹³C NMR spectrum, the carbon atom directly attached to the tresyl group (α-carbon) experiences a significant downfield shift compared to the parent alcohol. The chemical shift of the α-carbon in an alcohol is typically in the range of 50-80 ppm. Upon tresylation, this can shift further downfield.
Mass Spectrometry of Tresylated Compounds
Mass spectrometry is a crucial tool for confirming the molecular weight of the tresylated product and for gaining structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used techniques for the analysis of sulfonate esters.
A characteristic fragmentation pathway for sulfonate esters is the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da[2]. For aromatic sulfonate esters, this can lead to the formation of a phenolate anion in negative ion mode[3]. While specific fragmentation data for a wide range of simple tresylated compounds is not extensively documented in the literature, it is reasonable to predict analogous fragmentation patterns. Under ESI-MS/MS conditions, one would anticipate the cleavage of the C-O bond or the S-O bond, leading to fragment ions corresponding to the carbocation of the original alcohol and the tresylate anion (CF₃CH₂SO₃⁻, m/z 163) or its fragments.
Comparison with Alternative Activation Methods
Tresylates are often compared with other sulfonate esters, such as tosylates and mesylates, for their efficiency as leaving groups. The choice of activating group can influence reaction rates, yields, and the ease of characterization.
| Leaving Group | Activating Agent | Typical ¹H NMR Signals of Activating Group | pKa of Conjugate Acid | Relative S_N2 Reaction Rate |
| Tresylate | Tresyl chloride | ~3.9-4.2 ppm (q, -SO₂CH₂CF₃) | Low (Strong Acid) | High |
| Tosylates | Tosyl chloride | ~7.35 & 7.80 ppm (d, Ar-H), ~2.45 ppm (s, Ar-CH₃) | ~ -2.8 | 0.70 |
| Mesylate | Mesyl chloride | ~3.0 ppm (s, -SO₂CH₃) | ~ -1.9 | 1.00 |
Table 1: Comparison of Tresylate with Common Sulfonate Ester Leaving Groups.[3]
The data in Table 1 indicates that while all are excellent leaving groups, their reactivity and spectral characteristics differ. The highly deshielded quartet of the tresyl group in the ¹H NMR spectrum provides a clear diagnostic signal for successful derivatization.
Experimental Protocols
Synthesis of a Tresylated Compound (General Procedure)
This protocol describes a general method for the tresylation of a primary alcohol.
Materials:
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add tresyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tresylated product.
-
Purify the product by flash column chromatography on silica gel.
NMR Sample Preparation
Materials:
-
Tresylated compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
Procedure:
-
Weigh the purified tresylated compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure the compound is fully dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Mass Spectrometry Sample Preparation (for ESI-MS)
Materials:
-
Tresylated compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Volatile acid (e.g., formic acid, optional)
-
Sample vial
Procedure:
-
Prepare a stock solution of the tresylated compound in an appropriate HPLC-grade solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system for ESI, typically a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water).
-
A small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote protonation for positive ion mode analysis.
-
Transfer the final solution to a clean sample vial for injection into the mass spectrometer.
Visualizing Workflows and Relationships
Tresylation Reaction Workflow
Logical Relationship for Leaving Group Ability
References
- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. benchchem.com [benchchem.com]
Stability Showdown: Tresylates vs. Other Sulfonates in Research and Drug Development
A Comparative Guide to the Stability and Reactivity of Tresylates, Tosylates, and Mesylates for Researchers, Scientists, and Drug Development Professionals.
In the landscape of organic synthesis and bioconjugation, the strategic selection of a sulfonate ester can be the linchpin of a successful experimental outcome. These versatile functional groups are renowned for their excellent leaving group ability, a property intrinsically linked to their stability. This guide provides an in-depth, objective comparison of the stability of tresylates (2,2,2-trifluoroethyl sulfonates) against the more commonly employed tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). By presenting quantitative data, detailed experimental protocols, and visual aids, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from small molecule synthesis to complex bioconjugation strategies in drug development.
At a Glance: Comparative Stability and Reactivity
The stability of a sulfonate ester is inversely related to the strength of its corresponding sulfonic acid. A stronger acid gives rise to a more stable conjugate base (the sulfonate anion), which in turn functions as a better leaving group. This fundamental principle governs the reactivity of these compounds in nucleophilic substitution and their stability under various reaction conditions.
| Sulfonate Ester | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate (Normalized to Mesylate) |
| Tresylate | -OTs | CF₃CH₂SO₃⁻ | 2,2,2-Trifluoroethanesulfonic acid | ~ -1.8 [Estimated] | Data not readily available in direct comparison |
| Tosylates | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | ~0.7 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | 1.0 |
Key Observations:
-
Acidity and Leaving Group Ability: The pKa values indicate that p-toluenesulfonic acid is the strongest acid among the three, suggesting the tosylate anion is the most stable and thus the best leaving group in this comparison set. Methanesulfonic acid and 2,2,2-trifluoroethanesulfonic acid have comparable acid strengths, suggesting mesylate and tresylate have similar leaving group abilities, with mesylate being slightly better.
-
Reactivity in S
N2 Reactions: Experimental data shows that mesylates are slightly more reactive than tosylates in SN2 reactions.[1] While direct comparative kinetic data for tresylates under identical conditions is scarce, their utility in bioconjugation suggests a high degree of reactivity towards nucleophiles like primary amines.
Stability Under Different pH Conditions
The hydrolytic stability of sulfonate esters is a critical consideration, particularly in aqueous environments relevant to bioconjugation and drug delivery.
| Sulfonate Ester | Acidic Conditions (e.g., aq. HCl) | Neutral Conditions (e.g., water) | Basic Conditions (e.g., aq. NaOH) |
| Tresylate | Generally stable | Slow hydrolysis | Susceptible to elimination-addition mechanism at pH ≥ 9, not simple hydrolysis. |
| Tosylates | Generally stable | Very slow hydrolysis | Slow hydrolysis |
| Mesylate | Generally stable | Very slow hydrolysis | Slow hydrolysis |
Noteworthy Differences:
Tresylates exhibit a unique reactivity profile under basic conditions. Instead of undergoing a simple hydrolytic cleavage, they can proceed through an elimination of hydrogen fluoride to form a vinyl sulfonate intermediate, which then rapidly reacts with nucleophiles.[2] This distinct pathway can be either an advantage or a disadvantage depending on the desired reaction outcome. Most sulfonates, including tosylates and mesylates, are generally stable under moderately acidic conditions.[3]
Experimental Protocols
To provide a practical framework for researchers to evaluate and compare the stability of these sulfonate esters in their own laboratories, the following experimental protocols are provided.
Protocol 1: Comparative Hydrolysis Rate Determination
Objective: To quantitatively compare the hydrolysis rates of an alkyl tresylate, tosylate, and mesylate under acidic, neutral, and basic conditions.
Materials:
-
Alkyl tresylate (e.g., ethyl tresylate)
-
Alkyl tosylate (e.g., ethyl tosylate)
-
Alkyl mesylate (e.g., ethyl mesylate)
-
Solutions of varying pH: 0.1 M HCl (acidic), deionized water (neutral), 0.1 M NaOH (basic)
-
Acetonitrile (or other suitable organic co-solvent)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: For each sulfonate ester, prepare three separate reaction mixtures, one for each pH condition. In a sealed vial, dissolve a known concentration of the sulfonate ester and the internal standard in a 1:1 mixture of acetonitrile and the respective aqueous pH solution.
-
Incubation: Place the vials in a thermostated water bath at a constant temperature (e.g., 50 °C).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase/acetonitrile mixture.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining sulfonate ester relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the sulfonate ester concentration versus time for each condition. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
Protocol 2: Comparative SN2 Reaction Rate Determination
Objective: To determine the relative rates of a nucleophilic substitution reaction for an alkyl tresylate, tosylate, and mesylate with a common nucleophile.
Materials:
-
Alkyl tresylate (e.g., benzyl tresylate)
-
Alkyl tosylate (e.g., benzyl tosylate)
-
Alkyl mesylate (e.g., benzyl mesylate)
-
Nucleophile (e.g., sodium azide in DMF)
-
Anhydrous DMF (N,N-dimethylformamide)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
GC or HPLC system
Procedure:
-
Reaction Setup: In separate, dry, sealed reaction vessels, dissolve a known concentration of each alkyl sulfonate and the internal standard in anhydrous DMF.
-
Initiation: Equilibrate the solutions to a constant temperature (e.g., 25 °C). Initiate the reaction by adding a standardized solution of the nucleophile (e.g., sodium azide in DMF) to each vessel simultaneously.
-
Monitoring: Monitor the progress of the reaction by withdrawing aliquots at regular intervals and quenching them appropriately (e.g., by dilution with a suitable solvent).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting alkyl sulfonate.
-
Data Analysis: Plot the concentration of the alkyl sulfonate versus time for each reaction. The initial rate of each reaction can be determined from the initial slope of the curve. The relative reaction rates can then be calculated by normalizing the rates to that of the mesylate.
Visualizing Reaction Pathways and Logical Relationships
To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate key relationships and workflows.
Applications in Drug Development and Bioconjugation
The stability of the sulfonate ester linkage is paramount in the context of drug delivery and bioconjugation. A linker must be stable enough to remain intact in circulation but may be designed to be cleaved under specific physiological conditions to release a therapeutic payload.
-
Tresylates in Bioconjugation: Tresylates are particularly useful for the activation of hydroxyl groups on polymers or surfaces for the subsequent coupling of proteins and other biomolecules.[4] The tresyl group reacts efficiently with primary amines under mild conditions, forming a stable secondary amine linkage. The kinetics of this coupling reaction versus the competing hydrolysis are highly pH-dependent, with optimal coupling for many amines occurring around pH 8.[2][5] This allows for a degree of control over the conjugation process.
The choice between tresylates, tosylates, and mesylates will ultimately depend on the specific requirements of the reaction, including the nature of the substrate and nucleophile, the desired reaction conditions, and the required stability of the resulting product. This guide provides a foundational understanding and practical tools to aid in this critical decision-making process.
References
- 1. nbinno.com [nbinno.com]
- 2. Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis reactions as a function of pH, temperature, and steric factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Applications of Triethylsilane in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Electrophilicity of Sulfonyl Chlorides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrophilicity of sulfonyl chlorides is paramount for their effective use in synthesis and as covalent modifiers of biological targets. This guide provides a comparative analysis of the reactivity of various sulfonyl chlorides, supported by experimental kinetic data, detailed experimental protocols, and an overview of their role in targeting signaling pathways.
The reactivity of sulfonyl chlorides (R-SO₂Cl) is dictated by the electrophilic character of the sulfur atom, making them susceptible to nucleophilic attack. This property is fundamental to their application in forming sulfonamides and sulfonate esters, moieties prevalent in a wide array of pharmaceuticals.[1][2] Furthermore, the tunability of their electrophilicity makes them valuable as "warheads" in the design of targeted covalent inhibitors that can selectively react with amino acid residues in protein active sites, thereby modulating signaling pathways.[3][4][5]
Comparative Analysis of Electrophilicity: Kinetic Data
The electrophilicity of sulfonyl chlorides can be quantitatively compared by examining their reaction rates with nucleophiles. A common method is to measure the rate of solvolysis, where the solvent acts as the nucleophile. The following tables summarize first-order rate constants (k) for the solvolysis of various substituted benzenesulfonyl chlorides and other sulfonyl chlorides.
Table 1: First-Order Rate Constants (k) for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in Water
| Substituent (X) | Temperature (°C) | k (s⁻¹) | Reference |
| -OCH₃ | 5.023 | 1.15 x 10⁻⁴ | [6] |
| -CH₃ | 4.935 | 2.14 x 10⁻⁴ | [6] |
| -H | 10.00 | 5.46 x 10⁻⁴ | [7] |
| -Br | 4.965 | 7.91 x 10⁻⁴ | [6] |
| -NO₂ | 4.926 | 3.59 x 10⁻³ | [6] |
| -NO₂ | 35.0 | 4.75 x 10⁻² | [7] |
Note: The data from multiple sources may have been collected under slightly different experimental conditions.
Table 2: Comparison of Solvolysis Rates for Different Sulfonyl Chlorides
| Sulfonyl Chloride | Solvent | Temperature (°C) | k (s⁻¹) | Reference |
| Methanesulfonyl Chloride | Water | 20.0 | 1.57 x 10⁻³ | [8] |
| Benzenesulfonyl Chloride | Water | 20.0 | 1.56 x 10⁻³ | [8] |
| p-Toluenesulfonyl Chloride | 50% Acetone/50% Water | 25.0 | 1.77 x 10⁻⁴ | [8] |
| m-Nitrobenzenesulfonyl Chloride | 50% Acetone/50% Water | 25.0 | 7.33 x 10⁻⁴ | [8] |
| 2-Thiophenesulfonyl Chloride | Multiple | 25.0 & 45.0 | See original paper | [9] |
| Phenylmethanesulfonyl Chloride | Multiple | 45.0 | See original paper | [9] |
The electronic nature of the substituent on the aromatic ring significantly influences the electrophilicity of the sulfonyl chloride. Electron-withdrawing groups, such as the nitro group (-NO₂), increase the electrophilicity of the sulfur atom, leading to a faster rate of nucleophilic attack.[10] Conversely, electron-donating groups decrease this electrophilicity. This relationship can be quantified using the Hammett equation, which describes a linear free-energy relationship between reaction rates and the electronic properties of substituents.[11][12]
Experimental Protocol: Determination of Solvolysis Rate by Conductimetry
The solvolysis of a sulfonyl chloride in a hydroxylic solvent produces acidic products, leading to a change in the electrical conductivity of the solution. This change can be monitored over time to determine the reaction rate.[6]
Materials:
-
Sulfonyl chloride of interest
-
High-purity solvent (e.g., deionized water, ethanol)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sulfonyl chloride in the chosen solvent. The concentration should be low enough to ensure complete dissolution and to remain within the linear range of the conductivity meter.
-
Temperature Equilibration: Place the solvent in the conductivity cell and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Initiation of Reaction: Inject a small, precise volume of a stock solution of the sulfonyl chloride into the solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. Start the stopwatch immediately.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading is stable).
-
Data Analysis: The first-order rate constant (k) is calculated from the change in conductivity over time using the appropriate integrated rate law.
Logical Relationships in Electrophilicity
The electrophilicity of a sulfonyl chloride is a key determinant of its reactivity. This relationship can be visualized as a logical flow where the structural features of the molecule influence its electronic properties, which in turn dictate its reactivity towards nucleophiles.
Application in Targeting Signaling Pathways
In drug development, sulfonyl chlorides and related sulfonyl fluorides are employed as electrophilic "warheads" in the design of targeted covalent inhibitors.[5][13] These inhibitors are designed to bind to a specific protein target, often an enzyme in a signaling pathway, and then form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, tyrosine) in the active site.[4][14] This irreversible inhibition can offer advantages in terms of potency and duration of action. The choice of the sulfonyl chloride and its substituents allows for the fine-tuning of its electrophilicity to achieve the desired reactivity and selectivity for the target protein. For example, a more electrophilic sulfonyl chloride might be used to target a less nucleophilic amino acid residue.
The successful design of such inhibitors relies on a deep understanding of the target protein's structure and the principles of electrophilicity and reactivity discussed in this guide. The ability to quantitatively assess and compare the electrophilicity of different sulfonyl chlorides is therefore a critical tool for medicinal chemists and drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2,2,2-Trifluoroethanesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
2,2,2-Trifluoroethanesulfonyl chloride, commonly known as tresyl chloride, is a versatile and highly reactive reagent in organic synthesis. Its utility stems from the powerful electron-withdrawing nature of the 2,2,2-trifluoroethyl group, which significantly influences the reactivity of the sulfonyl chloride moiety. This guide provides a comprehensive comparison of tresyl chloride with other common sulfonylating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
Comparison of Sulfonylating Agents
The choice of a sulfonylating agent is critical in achieving desired outcomes in terms of reactivity, selectivity, and yield. Tresyl chloride is often compared with other widely used sulfonyl chlorides such as methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonyl chloride (TfCl).
The reactivity of these sulfonyl chlorides is largely dictated by the electronic and steric properties of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups and increased steric bulk tend to decrease reactivity.[1][2]
Key Structural and Reactivity Differences:
-
Methanesulfonyl Chloride (MsCl): Features a small methyl group, leading to high reactivity and less steric hindrance. It is a potent electrophile and is widely used for the formation of mesylates, which are excellent leaving groups.[1]
-
p-Toluenesulfonyl Chloride (TsCl): Contains a bulky aromatic ring with an electron-donating methyl group, which reduces its reactivity compared to MsCl. Tosylates are also excellent leaving groups and are frequently used in protecting group chemistry.[1][3]
-
This compound (Tresyl Chloride): The presence of the trifluoromethyl group makes the sulfonyl sulfur highly electrophilic, leading to high reactivity.[4][5] Tresylates are excellent leaving groups, often compared to triflates.
-
Trifluoromethanesulfonyl Chloride (TfCl): The trifluoromethyl group directly attached to the sulfonyl moiety makes this the most reactive among the common sulfonyl chlorides. Triflates are exceptionally good leaving groups.[6]
Applications in Synthesis
Formation of Sulfonamides
Sulfonamides are a crucial functional group in many pharmaceuticals. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.
Comparative Yields in Sulfinamide Synthesis:
While direct comparative data for sulfonamide synthesis is sparse, a study on the synthesis of sulfinamides from sulfonyl chlorides provides some insight into the relative reactivity and propensity for side reactions.
| Sulfonyl Chloride | Product (Sulfinamide) Yield (%) | By-product (Sulfonamide) Yield (%) |
| p-CF3-PhSO2Cl | 25 | 26 |
| o-NO2-PhSO2Cl | 55 | 21 |
| 2-NaphthylSO2Cl | 70 | 11 |
| o-F-PhSO2Cl | 63 | 9 |
| 2-Propanesulfonyl chloride | Poor | - |
| Trifluoromethanesulfonyl chloride | Respectable | - |
Data adapted from a study on sulfinamide synthesis; yields are for the reaction with benzylamine.[7]
This data suggests that highly electrophilic sulfonyl chlorides can lead to a higher proportion of the corresponding sulfonamide as a byproduct under these specific reaction conditions.
Formation of Sulfonate Esters (Activation of Alcohols)
Sulfonyl chlorides are widely used to convert alcohols, which are poor leaving groups, into sulfonate esters, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[3][6]
The order of reactivity for the formation of sulfonate esters generally follows the electrophilicity of the sulfonyl chloride: TfCl > Tresyl Chloride > MsCl > TsCl.
Surface Modification and Bioconjugation
Tresyl chloride is a valuable tool for the surface modification of materials, particularly for biomedical applications. It can be used to "activate" surfaces containing hydroxyl groups, such as those on polymers or metal oxides, making them amenable to covalent attachment of biomolecules like enzymes and peptides.[1][4]
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide:
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (e.g., this compound) (1.05 eq) in the same solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for the Activation of a Hydroxylated Surface with Tresyl Chloride for Enzyme Immobilization:
-
Thoroughly clean the substrate material (e.g., silica beads, polymer membrane) by washing with appropriate solvents and drying.
-
In a well-ventilated fume hood, treat the dried substrate with a solution of this compound in a dry, aprotic solvent (e.g., acetone, dioxane) containing a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) at room temperature.
-
After the desired reaction time, wash the activated support extensively with the solvent to remove unreacted tresyl chloride and the base.
-
Immediately incubate the tresyl-activated support with a solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7-8). The primary amine groups (e.g., from lysine residues) on the enzyme surface will react with the tresyl groups to form stable covalent bonds.
-
After incubation, wash the support thoroughly with buffer to remove any non-covalently bound enzyme.
-
The immobilized enzyme is now ready for use.
Visualizing Synthetic and Experimental Workflows
Logical Relationship in Sulfonyl Chloride Reactivity:
References
- 1. Tresyl chloride-activated supports for enzyme immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The influence of bond chemistry on immobilized enzyme systems for ex vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 1648-99-3: this compound [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,2,2-Trifluoroethanesulfonyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2,2,2-Trifluoroethanesulfonyl chloride, a valuable reagent in organic synthesis, is also classified as a corrosive and water-reactive compound, necessitating stringent disposal protocols.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. It is a corrosive substance that can cause severe skin burns and eye damage.[2][3] Furthermore, it reacts with water, potentially releasing toxic and corrosive gases. Adherence to appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
| Protective Clothing | A lab coat or other protective clothing. |
Spill Response Protocol
In the event of a small spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Proper Disposal Procedures
The disposal of this compound is a two-fold process that distinguishes between small, residual quantities and bulk amounts.
Neutralization of Residual Quantities
For minor residual amounts, such as those left in emptied containers or from cleaning glassware, a carefully controlled neutralization reaction is the preferred method before final disposal. This procedure should be performed in a chemical fume hood with the operator wearing all necessary PPE.
Experimental Protocol for Neutralization:
-
Preparation: In a large beaker suitable for the volume of waste, prepare a saturated solution of sodium bicarbonate in water. Place the beaker in an ice bath on a magnetic stir plate and begin vigorous stirring. It is recommended to use at least a 5-10 molar equivalent of the base relative to the estimated amount of residual this compound.[4]
-
Slow Addition: Using a dropping funnel or by careful dropwise addition, slowly introduce the residual this compound into the cold, stirred sodium bicarbonate solution.[4] Caution: This reaction is exothermic and will produce gas (carbon dioxide). The rate of addition must be carefully controlled to prevent excessive foaming and a rapid increase in temperature.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of one hour to ensure the neutralization reaction is complete.[4]
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Using a pH meter or pH paper, check the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is achieved.
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS department.[4]
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[4] It is critical to avoid mixing it with non-halogenated waste to prevent increased disposal costs.[4]
-
Container and Labeling: Ensure the original container is securely sealed. If transferring to a new container, it must be compatible, properly sealed, and clearly labeled. The label must include the full chemical name, "this compound," and explicitly state the associated hazards: "Corrosive" and "Water-Reactive."
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.
-
Collection: Arrange for the collection of the hazardous waste with your institution's EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
